molecular formula C6H4ClN3O B1384390 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1613751-69-1

2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B1384390
CAS No.: 1613751-69-1
M. Wt: 169.57 g/mol
InChI Key: FWRBBSRLGVCMIR-UHFFFAOYSA-N
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Description

2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C6H4ClN3O and its molecular weight is 169.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRBBSRLGVCMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazin-4-one scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antiviral agents.[4][5] The introduction of a chlorine atom at the 2-position of this scaffold creates 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (CAS No. 1613751-69-1), a novel derivative with potential for further functionalization in drug discovery programs.[2][6] This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this target molecule. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the process an analytical chemist would follow. We will proceed from initial mass and compositional analysis to detailed functional group identification and culminate in the complete mapping of the molecular framework, ensuring each step provides self-validating data that reinforces the final structural assignment.

The Strategic Workflow: A Multi-Technique Approach

The structural elucidation of a novel heterocyclic compound is a puzzle where each piece of analytical data provides a unique clue. A sequential and integrated approach is paramount. We begin with techniques that provide broad, foundational information (Molecular Weight, Elemental Formula) and progressively move to high-resolution methods that define the intricate connectivity of every atom.

Our strategy relies on a quartet of analytical pillars:

  • Mass Spectrometry (MS): To determine the precise molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete proton and carbon framework and establish atomic connectivity.

  • Single-Crystal X-ray Diffraction: As the ultimate, unambiguous confirmation of the three-dimensional structure.

The logical flow of this process is designed to be self-validating, where the hypothesis generated from one technique is tested and confirmed by the next.

Elucidation_Workflow cluster_start Initial Analysis cluster_functional Functional Group ID cluster_connectivity Structural Framework Mapping cluster_confirmation Definitive Confirmation MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy MS->FTIR Confirms Elemental Comp. NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Framework XRay X-Ray Crystallography (Optional, Definitive) NMR_2D->XRay Provides 3D Structure Hypothesis

Caption: Overall strategy for structure elucidation.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any detailed structural work, we must confirm the compound's elemental formula. High-resolution mass spectrometry is the gold standard for this purpose, providing mass accuracy to within a few parts per million. This precision allows for the confident determination of the molecular formula, which is the bedrock of our entire elucidation process. For a halogenated compound, MS also offers an immediate, unmistakable signature: the isotopic pattern.[1]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in HPLC-grade acetonitrile. Dilute this solution 100-fold with a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is crucial for promoting protonation, enabling detection in positive ion mode ([M+H]⁺).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Centroid mode, acquiring spectra at a rate of 1 spectrum/second.

    • Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

Trustworthiness: Expected Data & Interpretation

The molecular formula of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is C₆H₄ClN₃O. The key to validating our sample is the observation of two specific features in the mass spectrum:

  • The Monoisotopic Mass: The calculated exact mass of the protonated molecule [C₆H₄³⁵ClN₃O + H]⁺ is 170.0170. HRMS should detect this ion with an accuracy of < 5 ppm.

  • The Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7][8] This results in a characteristic isotopic pattern for the molecular ion. We will observe the [M+H]⁺ peak for the ³⁵Cl isotope and a second peak, the [M+2+H]⁺, for the ³⁷Cl isotope at approximately 2 m/z units higher. The intensity of the [M+2+H]⁺ peak will be roughly one-third that of the [M+H]⁺ peak.[7] This pattern is a definitive indicator of a single chlorine atom in the molecule.

Ion SpeciesCalculated m/zExpected Relative Intensity
[C₆H₄³⁵ClN₃O + H]⁺170.0170100%
[C₆H₄³⁷ClN₃O + H]⁺172.0141~32%

The presence of this characteristic 3:1 isotopic cluster at the correct high-resolution mass provides powerful and trustworthy evidence for the proposed elemental composition.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: With the elemental formula confirmed, the next logical step is to identify the key functional groups. FTIR spectroscopy is an efficient and non-destructive technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[9] For our target molecule, we expect to see clear absorptions for the carbonyl (C=O) group of the triazinone ring, the N-H bond, and vibrations associated with the aromatic pyrrole ring and the C-Cl bond.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: This method is ideal for solid samples and minimizes spectral interference.[10]

    • Gently grind ~1-2 mg of the sample with an agate mortar and pestle.

    • Add ~100 mg of dry, IR-grade potassium bromide (KBr) and grind the mixture thoroughly until a fine, homogenous powder is obtained.[11]

    • Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Collection: Collect a background spectrum of the ambient atmosphere. This is critical to subtract interfering signals from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans to improve signal-to-noise ratio.

Trustworthiness: Expected Data & Interpretation

The FTIR spectrum will serve as a molecular fingerprint. Based on literature data for similar triazinone and pyrrole structures, we can predict the key absorption bands.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Reference
~3250 - 3100N-H StretchAmide/Lactam (in triazinone ring)Broad peak typical for hydrogen-bonded N-H.
~3100 - 3000C-H StretchAromatic (Pyrrole ring)Characteristic of sp² C-H bonds.
~1700 - 1670C=O StretchCyclic Amide (Lactam)Strong, sharp absorption is expected for the triazinone carbonyl.[12]
~1600 - 1450C=C & C=N StretchAromatic Ring SystemMultiple bands indicating the fused heterocyclic core.
~800 - 700C-Cl StretchAryl ChlorideConfirms the presence of the chloro-substituent.

Observing these bands in the predicted regions provides strong, self-validating evidence for the core pyrrolo-triazinone structure and the presence of the chlorine substituent, corroborating the findings from mass spectrometry.

The Definitive Framework: Multinuclear NMR Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. It allows us to map the carbon-hydrogen framework, determine the chemical environment of each nucleus, and establish through-bond connectivity. A systematic approach, starting with simple 1D experiments and progressing to more complex 2D correlations, is essential for an unambiguous assignment.[3]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for many N-heterocyclic compounds due to its high solubilizing power and its ability to slow the exchange of N-H protons, often allowing them to be observed clearly.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Experimental Suite:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (2-3 bonds) between protons and carbons. This is critical for connecting molecular fragments and identifying quaternary carbons.

NMR_Logic H1 ¹H NMR (Proton Environments & J-Coupling) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC COSY->HMBC Structure Final Structure Assignment HMBC->Structure

Caption: Logical flow of NMR data interpretation.

Trustworthiness: Predicted Spectra & Interpretation

Based on the proposed structure and data from similar pyrrolotriazine derivatives, we can predict the expected NMR signals. The molecule has 4 protons and 6 carbons in distinct chemical environments.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 500 MHz)

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1 ~11.5, br s, 1H-C2, C4, C7a
2 -~145H1, H7
4 -~158 (C=O)H1, H5
5 ~6.8, d, J ≈ 3.0 Hz, 1H~115C4, C6, C7
6 ~6.5, t, J ≈ 3.0 Hz, 1H~110C5, C7, C7a
7 ~7.5, d, J ≈ 3.0 Hz, 1H~125C2, C5, C6, C7a
7a -~130H5, H6, H7

Interpretation Walkthrough:

  • ¹H NMR: Expect three signals in the aromatic region (δ 6.5-7.5 ppm) for the pyrrole ring protons and one downfield, broad singlet for the N-H proton. The coupling pattern (doublet, triplet, doublet) will be characteristic of a 3-spin system on the pyrrole ring.

  • ¹³C NMR: Expect six signals. The carbonyl carbon (C4) will be the most downfield (~158 ppm), followed by the five sp² carbons of the fused ring system.

  • HSQC: Will show three cross-peaks, definitively connecting H5 to C5, H6 to C6, and H7 to C7.

  • HMBC: This is the key experiment. Correlations from the N-H proton (H1) to the carbonyl carbon (C4) and the chloro-substituted carbon (C2) will confirm the triazinone ring structure. Correlations from the pyrrole protons (H5, H6, H7) to the quaternary bridgehead carbon (C7a) will confirm the fusion of the two rings.

The Final Arbiter: Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also bond lengths, bond angles, and intermolecular interactions. While contingent on the ability to grow suitable crystals, it remains the gold standard for structural confirmation.

Experimental Protocol
  • Crystal Growth: High-purity sample is required. Slow evaporation of a saturated solution is a common and effective method. Solvents to be screened include ethyl acetate, acetone, and dichloromethane, or mixtures thereof. The goal is to grow single, defect-free crystals of sufficient size (>0.1 mm in all dimensions).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The instrument uses a focused beam of X-rays (e.g., Mo Kα radiation) to irradiate the crystal, which diffracts the X-rays in a specific pattern based on its internal lattice structure.

  • Structure Solution and Refinement: The diffraction pattern is processed computationally to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to achieve the best fit with the experimental data.

Trustworthiness: Expected Outcome

The resulting crystal structure would provide a 3D model of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, confirming the planarity of the fused ring system and providing precise geometric data. This would serve as the final, unambiguous validation of the structure deduced from spectroscopic methods.

Conclusion: A Synthesized and Validated Structural Assignment

By systematically applying a suite of modern analytical techniques, the structure of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one can be elucidated with a high degree of confidence. High-resolution mass spectrometry establishes the correct elemental formula (C₆H₄ClN₃O) through precise mass measurement and the characteristic 3:1 isotopic signature of chlorine. FTIR spectroscopy confirms the presence of key functional groups, notably the lactam C=O and N-H moieties. Finally, a comprehensive set of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, confirming the connectivity of the fused pyrrolo[2,1-f]triazin-4-one core. Each step in this workflow provides data that is validated by subsequent experiments, culminating in a robust and trustworthy structural assignment ready for application in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (CAS 1613751-69-1), a heterocyclic compound belonging to the pyrrolo[2,1-f][1][2][3]triazine class. While specific research on this particular derivative is limited, its structural backbone is a highly valued scaffold in modern drug discovery. This document will delve into the known physicochemical properties of the title compound, infer potential synthetic routes based on established methodologies for the core structure, and explore the vast biological significance of the pyrrolo[2,1-f][1][2][3]triazine family, particularly in the development of kinase inhibitors and antiviral therapeutics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the utility of this compound as a strategic building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure, rich in nitrogen atoms, provides a unique three-dimensional arrangement for molecular interactions, making it an ideal foundation for the design of targeted therapeutics. This scaffold is a key component in several clinically significant drugs, including the broad-spectrum antiviral remdesivir and a variety of kinase inhibitors used in oncology.[1][4] The diverse biological activities associated with this structural motif underscore the importance of its derivatives as valuable intermediates in the synthesis of next-generation pharmaceuticals.[1] 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one represents a functionalized starting material within this class, with the chloro-substituent offering a reactive handle for further chemical modifications.

Physicochemical Properties of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

While extensive experimental data for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is not widely published, its basic properties have been reported by various chemical suppliers. A summary of these properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1613751-69-1[3]
Molecular Formula C₆H₄ClN₃O[3]
Molecular Weight 169.57 g/mol [3]
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Storage Store in a tightly closed container[2]

Note: Additional physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined experimentally.

Synthetic Strategies for the Pyrrolo[2,1-f][1][2][3]triazin-4-one Core

Proposed Synthetic Pathway

The synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-ones often commences from a substituted pyrrole derivative.[1] A plausible route to the title compound would likely involve the cyclization of a suitably functionalized 1-aminopyrrole precursor. The introduction of the chloro-substituent could be achieved either by starting with a chlorinated pyrrole building block or by a later-stage chlorination of the triazinone ring.

G cluster_0 Starting Material Preparation cluster_1 Triazinone Ring Formation cluster_2 Final Product cluster_3 Functionalization (Alternative Route) A Substituted Pyrrole B N-Amination A->B e.g., NH₂Cl C 1-Aminopyrrole Derivative B->C D Cyclization C->D e.g., Phosgene equivalent E Pyrrolo[2,1-f][1,2,4]triazin-4-one Core D->E F Chlorination E->F e.g., POCl₃ G 2-chloro-1H,4H-pyrrolo [2,1-f]triazin-4-one F->G caption Generalized Synthetic Workflow for Pyrrolo[2,1-f][1,2,4]triazin-4-ones

Caption: Generalized Synthetic Workflow for Pyrrolo[2,1-f][1][2][3]triazin-4-ones.

Key Experimental Considerations
  • N-Amination of Pyrroles: The formation of the N-N bond is a critical step. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or chloramine (NH₂Cl) in the presence of a base are commonly employed.[6] The choice of aminating agent and reaction conditions can significantly impact yield and purity.

  • Cyclization: The formation of the triazinone ring can be achieved through various methods, including the use of phosgene, triphosgene, or other carbonylating agents. The reaction conditions for this step are often mild to avoid decomposition of the starting materials.

  • Chlorination: If the chloro-substituent is introduced at a later stage, reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can be used to convert the triazinone to the corresponding chloro-derivative.[1]

Biological Significance and Therapeutic Potential of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

While 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is likely a synthetic intermediate, its core structure is a cornerstone of many biologically active molecules. The reactivity of the chlorine atom makes it an excellent starting point for introducing various side chains to explore structure-activity relationships (SAR).

Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a prominent feature in a multitude of kinase inhibitors.[7] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The planar nature of the pyrrolo[2,1-f][1][3]triazine core allows it to fit into the ATP-binding pocket of kinases, while substituents at various positions can be tailored to achieve potency and selectivity for specific kinase targets.

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)[8]

  • Human Epidermal Growth Factor Receptor 2 (HER2)[8]

  • p38 MAP Kinase[9]

  • Adaptor protein 2-associated kinase 1 (AAK1)[10]

G cluster_pathway Kinase Signaling Pathway compound Pyrrolo[2,1-f][1,2,4]triazine Derivative kinase Kinase ATP-Binding Pocket compound->kinase downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream Phosphorylates inhibition Inhibition kinase->inhibition atp ATP atp->kinase Binds inhibition->downstream caption Mechanism of Kinase Inhibition

Caption: Mechanism of Kinase Inhibition by Pyrrolo[2,1-f][1][2][3]triazine Derivatives.

Antiviral Activity

The most prominent example of a pyrrolo[2,1-f][1][2][3]triazine-based antiviral is remdesivir (GS-5734).[11] Remdesivir is a prodrug that is metabolized to its active form, a C-adenosine nucleoside triphosphate analog. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. The pyrrolo[2,1-f][1][2][3]triazine moiety in remdesivir serves as a bioisostere for the purine base of adenosine.[1][11]

Other Therapeutic Applications

Beyond kinase inhibition and antiviral activity, derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been investigated for other therapeutic applications, including as corticotropin-releasing factor 1 (CRF₁) receptor antagonists for the potential treatment of anxiety and depression.[12]

Experimental Protocols: A General Framework

Given the likely role of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one as a synthetic intermediate, a key experimental protocol would involve its use in nucleophilic substitution reactions to generate a library of derivatives for biological screening.

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general framework for reacting 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one with a nucleophile, such as an amine.

  • Reaction Setup: To a solution of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired amine nucleophile (1-1.2 equivalents).

  • Base Addition: A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (1.5-2 equivalents) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted pyrrolo[2,1-f][1][2][3]triazin-4-one derivative.

G start Dissolve 2-chloro-1H,4H-pyrrolo [2,1-f]triazin-4-one in aprotic solvent add_nuc Add amine nucleophile start->add_nuc add_base Add non-nucleophilic base add_nuc->add_base react Heat and stir reaction mixture add_base->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by chromatography/ recrystallization workup->purify end Characterize final product purify->end caption Nucleophilic Substitution Workflow

Caption: A general workflow for nucleophilic substitution reactions using the title compound.

Safety and Handling

As with any laboratory chemical, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one should be handled with appropriate safety precautions. While a full toxicological profile is not available, it is recommended to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is a valuable, albeit understudied, chemical entity. Its significance lies not in its own biological activity, but in its potential as a key building block for the synthesis of novel therapeutic agents. The pyrrolo[2,1-f][1][2][3]triazine scaffold it possesses is a proven pharmacophore in the fields of oncology and virology. The reactive chlorine atom provides a convenient point for chemical diversification, enabling the exploration of structure-activity relationships in the development of new kinase inhibitors, antiviral drugs, and other targeted therapies. This guide has provided a comprehensive overview based on the available data and the broader context of its chemical class, highlighting its potential to contribute to future drug discovery endeavors.

References

Topic: Synthesis and Characterization of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone of modern medicinal chemistry, serving as the core structural motif in a range of clinically significant agents, from broad-spectrum antivirals to targeted kinase inhibitors.[1][3] This guide presents a comprehensive technical overview for the synthesis and characterization of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, a key intermediate poised for further elaboration in drug discovery programs. We provide a detailed, literature-derived synthetic protocol, explain the causal reasoning behind key experimental choices, and outline a robust analytical workflow for structural verification and purity assessment. This document is intended to serve as a practical resource for researchers engaged in the exploration of novel therapeutics based on this privileged heterocyclic system.

The Strategic Importance of the Pyrrolo[2,1-f]triazin-4-one Scaffold

The fusion of a pyrrole ring with a 1,2,4-triazine creates the pyrrolo[2,1-f][1][2][3]triazine system, a unique bicyclic heterocycle with a bridgehead nitrogen.[1] This scaffold has garnered immense interest from medicinal chemists due to its versatile biological activity and its presence in several approved drugs and clinical candidates.[1][3]

Notably, it forms the active core of Remdesivir, a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses.[1] Beyond its antiviral potential, the scaffold is a "privileged structure" in oncology. Derivatives such as Brivanib Alaninate and BMS-690514 have been developed as potent kinase inhibitors, targeting pathways like VEGFR-2 and EGFR that are crucial for tumor growth and proliferation.[1][3] The therapeutic potential of this class of compounds extends to inhibitors of the Hedgehog signaling pathway, PI3K, and Eg5, highlighting its remarkable versatility.[2][4][5]

The subject of this guide, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, represents a strategically important building block. The chloro-substituent at the 2-position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse functionalities. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery.

A Proposed Synthetic Pathway

While numerous methods exist for constructing the pyrrolo[2,1-f]triazine core, this guide details a robust and logical two-step sequence starting from the parent heterocycle, 1H,4H-pyrrolo[2,1-f]triazin-4-one. This approach is predicated on established chemical principles and offers a direct route to the target compound.

Synthetic Workflow Overview

The proposed synthesis involves the initial construction of the core pyrrolo[2,1-f]triazin-4-one ring system, followed by a regioselective chlorination at the C2 position.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 1-Aminopyrrole-2-carboxamide C 1H,4H-Pyrrolo[2,1-f]triazin-4-one A->C  Heat, AcOH B Ethyl Glyoxalate B->C D 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one C->D  POCl₃, Heat

Caption: Proposed two-step synthesis of the target compound.

Rationale for Route Selection
  • Convergence and Efficiency: This pathway begins with the formation of the core scaffold, which can be prepared using several established methods.[1][2] This allows for the potential synthesis of a common intermediate that can be diversified.

  • Regioselectivity: The subsequent chlorination step is anticipated to be highly regioselective. The electron-rich nature of the pyrrole ring, modulated by the electron-withdrawing triazinone portion, directs electrophilic substitution. The C2 position is electronically activated and sterically accessible, making it the most likely site for chlorination with an electrophilic chlorine source like phosphoryl chloride (POCl₃). Using POCl₃ is a classic and highly effective method for converting heteroaromatic ketones or hydroxyl groups into chlorides.

Detailed Experimental Protocol

Step 1: Synthesis of 1H,4H-pyrrolo[2,1-f]triazin-4-one

This procedure is adapted from established methods for the cyclization of N-aminopyrroles.[1]

  • Reaction Setup: To a solution of 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in glacial acetic acid (0.2 M), add ethyl glyoxalate (1.2 eq, 50% solution in toluene).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Expert Insight: Acetic acid serves as both the solvent and a catalyst for the initial condensation and subsequent cyclization cascade. Using a slight excess of ethyl glyoxalate ensures the complete consumption of the starting aminopyrrole.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo.

  • Purification: Add water to the residue to precipitate the product. Filter the resulting solid, wash with cold water, and then a minimal amount of cold ethanol to remove residual acetic acid. Dry the solid under high vacuum to yield 1H,4H-pyrrolo[2,1-f]triazin-4-one. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

This protocol utilizes a standard method for the chlorination of related heterocyclic systems.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1H,4H-pyrrolo[2,1-f]triazin-4-one (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq).

    • Expert Insight: A large excess of POCl₃ is used as both the reagent and the solvent to ensure complete conversion and maintain a fluid reaction mixture. The reaction must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Heating: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The suspension should gradually become a clear solution as the reaction progresses. Monitor by TLC (quenching an aliquot with methanol carefully before spotting).

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

    • Trustworthiness: This quenching procedure is critical. It hydrolyzes the excess POCl₃ and precipitates the organic product. The slow addition to ice manages the exotherm and ensures safety.

  • Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry under high vacuum. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

Physicochemical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Predicted Analytical Data

The following table summarizes the expected physicochemical properties and key spectroscopic data for the target molecule. This data provides a benchmark for validating experimental results.

ParameterPredicted ValueRationale / Key Features
Molecular Formula C₆H₄ClN₃ODerived from the chemical structure.
Molecular Weight 169.57 g/mol Calculated based on the molecular formula.
Appearance Off-white to pale yellow solidTypical for heterocyclic compounds of this class.
¹H NMR (400 MHz, DMSO-d₆) δ ~8.2 (s, 1H, H-7), ~7.0 (d, 1H, H-6), ~6.5 (d, 1H, H-5), NH proton may be broad or absent.The pyrrole protons (H5, H6) will appear as doublets. The triazine proton (H7) will be a singlet. Chemical shifts are deshielded due to the electron-withdrawing nature of the fused ring system and the chloro-substituent.
¹³C NMR (100 MHz, DMSO-d₆) δ ~155 (C=O), ~145 (C2), ~135 (C7a), ~125 (C7), ~115 (C5), ~110 (C4a), ~105 (C6).The spectrum will show 6 distinct carbon signals. The carbonyl carbon (C4) will be the most downfield signal. The carbon bearing the chlorine (C2) will also be significantly downfield.
HRMS (ESI+) m/z [M+H]⁺ calcd: 170.0116; found: 170.011xHigh-Resolution Mass Spectrometry is critical for confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observed in the mass spectrum, providing definitive evidence of its presence.[6]
Analytical Workflow

The identity and purity of the synthesized compound must be confirmed through a multi-pronged analytical approach.

G cluster_confirmation Confirmation Methods cluster_purity Purity Methods A Synthesized Crude Product B Purification (Column Chromatography) A->B C Structural Confirmation B->C D Purity Assessment B->D NMR ¹H & ¹³C NMR C->NMR MS HRMS (ESI) C->MS HPLC RP-HPLC (>95%) D->HPLC MP Melting Point D->MP E Final Validated Compound

Caption: A self-validating workflow for compound characterization.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Inject onto a reverse-phase C18 column.

    • Elute with a gradient of mobile phase A (e.g., water + 0.1% formic acid) and mobile phase B (e.g., acetonitrile + 0.1% formic acid).

    • Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • The purity is determined by integrating the area of the product peak relative to the total peak area. A purity of >95% is typically required for subsequent biological screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

    • Process the data and compare the observed chemical shifts, coupling constants, and integration values with the predicted data to confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution (~0.1 mg/mL) of the compound.

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • The observed mass for the [M+H]⁺ ion should match the calculated theoretical mass to within 5 ppm, confirming the elemental composition.

Conclusion and Future Directions

This guide outlines a practical and scientifically grounded strategy for the synthesis and comprehensive characterization of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. By following the proposed experimental protocols and the rigorous analytical workflow, researchers can confidently produce and validate this valuable chemical intermediate.

The availability of this building block opens the door to extensive SAR exploration. The C2-chloro group is primed for diversification, allowing for the synthesis of novel libraries of pyrrolo[2,1-f]triazine analogs. These new compounds can be screened against a wide range of biological targets, particularly viral polymerases and protein kinases, continuing the successful legacy of this exceptional pharmacophore in the ongoing quest for new medicines.

References

A Comprehensive Technical Guide to the Biological Activity of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" heterocyclic system in modern medicinal chemistry. Its structural resemblance to endogenous purines and other key pharmacophores, such as the quinazoline nucleus, has rendered it a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the diverse biological activities of pyrrolo[2,1-f]triazine derivatives, with a primary focus on their established roles as kinase inhibitors in oncology and as antiviral agents. We delve into the molecular mechanisms of action, synthesize key structure-activity relationship (SAR) findings, and present detailed, field-proven experimental protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the Heterocyclic System

The pyrrolo[2,1-f][1][2][3]triazine is a bicyclic heterocycle featuring a bridgehead nitrogen atom, a structural feature that imparts specific conformational and electronic properties.[4] First synthesized in the 1970s, its potential was not fully realized until it was explored as a C-nucleoside mimic, and later, as a core scaffold for kinase inhibitors.[5]

Significance in Drug Discovery

The scaffold's success can be attributed to its ability to act as a bioisostere of critical biological structures. It effectively mimics the quinazoline nucleus, a well-established template for ATP-competitive kinase inhibitors.[2][3] This mimicry allows derivatives to bind to the ATP pockets of numerous kinases. Furthermore, its structural similarity to purine bases makes it an ideal starting point for the development of nucleoside analogues with antiviral activity.[6]

Landmark Approved Drugs

The therapeutic relevance of the pyrrolo[2,1-f]triazine core is unequivocally demonstrated by its presence in FDA-approved drugs:

  • Avapritinib: A potent kinase inhibitor targeting KIT and PDGFRA mutations, approved for treating gastrointestinal stromal tumors (GIST).[1]

  • Remdesivir: A broad-spectrum antiviral agent, initially developed for Ebola and later granted emergency use authorization for COVID-19, which functions as a nucleoside analogue targeting viral RNA polymerases.[1][4]

Anticancer Activity: Targeting Dysregulated Kinase Signaling

The most extensively explored therapeutic application of pyrrolo[2,1-f]triazine derivatives is in oncology, where they function primarily as inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[7]

Mechanism of Action: ATP-Competitive Kinase Inhibition

The majority of pyrrolo[2,1-f]triazine-based kinase inhibitors function by competing with endogenous ATP for binding to the catalytic site of the kinase.[8] X-ray crystallography studies have confirmed that the scaffold occupies the adenine-binding region of the ATP pocket, with substituents strategically positioned to interact with the hinge region and other key residues, thereby conferring potency and selectivity.[8]

ATP_Competitive_Inhibition cluster_0 Kinase Active Site cluster_1 cluster_2 Kinase Kinase Protein ATP Binding Pocket Substrate Protein Substrate Kinase:f0->Substrate Blocked PhosphoSubstrate Phosphorylated Substrate Kinase:f0->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase:f1 Binds Substrate->Kinase:f0 Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Kinase:f1 Competitively Binds

Caption: ATP-competitive inhibition by a pyrrolo[2,1-f]triazine derivative.

Key Kinase Targets and Therapeutic Implications
  • EGFR and VEGFR-2: The pyrrolo[2,1-f]triazine nucleus was first identified as a potent template for inhibiting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Dual inhibition of these targets offers a powerful anticancer strategy, simultaneously curbing tumor cell proliferation (via EGFR) and blocking the formation of new blood vessels that supply the tumor (angiogenesis, via VEGFR-2).[1][9]

  • c-Met and ALK: Derivatives have been developed as potent, nanomolar inhibitors of c-Met and Anaplastic Lymphoma Kinase (ALK).[1][9] These are critical oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), making pyrrolotriazines promising candidates for targeted therapies.[1]

  • PI3K Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a central node in cell growth and survival signaling. Selective inhibitors of PI3K isoforms, such as p110α and p110δ, have been developed from the pyrrolotriazine scaffold, showing potent antiproliferative activity in cancer cell lines.[1][10][11]

Data Summary: Kinase Inhibitory Activity

The following table summarizes the activity of representative pyrrolo[2,1-f]triazine derivatives against various kinase targets.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cellular Activity/Cell LineReference
Compound 19 c-Met / VEGFR-22.3 / 5.0BaF3-TPR-Met (IC₅₀ = 0.71 nM)[1][9]
Compound 21 ALK10High selectivity over IGF-1R[1]
Compound 2 VEGFR-266HUVEC proliferation assay[2]
Compound 3 VEGFR-223HUVEC proliferation assay[2]
Compound 14a p110α / p110δ122 / 119Potent antiproliferative activity[10][12]
Acylurea Deriv. MetSingle-digit nMGTL-16 gastric carcinoma cells[8]

Antiviral Properties: From Purine Mimicry to Broad-Spectrum Activity

The scaffold's structural similarity to purine nucleobases has been exploited to create powerful antiviral agents.[6]

Mechanism as Nucleoside Analogues: The Remdesivir Paradigm

Remdesivir, a phosphoramidate prodrug, is metabolized within the host cell into its active triphosphate form. This active metabolite mimics ATP and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, effectively halting viral replication.[4]

Nucleoside_Analogue_Activation Prodrug Remdesivir (Prodrug) (Enters Cell) Monophosphate Monophosphate (Pyrrolo-MP) Prodrug->Monophosphate Host Esterases Diphosphate Diphosphate (Pyrrolo-DP) Monophosphate->Diphosphate Host Kinases Triphosphate Active Triphosphate (Pyrrolo-TP) Diphosphate->Triphosphate Host Kinases RdRp Viral RdRp Triphosphate->RdRp Competes with ATP Termination RNA Chain Termination RdRp->Termination Incorporation Leads to

Caption: Metabolic activation pathway of a nucleoside analogue prodrug.

Non-Nucleoside Antiviral Mechanisms

Beyond nucleoside mimicry, certain pyrrolo[2,1-f]triazine derivatives have demonstrated antiviral activity through other mechanisms. Studies on influenza virus A/Puerto Rico/8/34 (H1N1) suggest that some compounds may act by inhibiting neuraminidase, a key viral enzyme required for the release of new virus particles from infected cells.[6][13]

Data Summary: Antiviral Activity
Compound IDViral TargetIC₅₀Cell LineSelectivity Index (SI)Reference
Remdesivir RNA viruses (SARS-CoV-2, Ebola)Varies by virusMultipleHigh[1][4]
DMAPT ¹Influenza A (H1N1)4 µg/mLMDCK188[6][13]

¹ Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate

Emerging Biological Activities

The versatility of the scaffold extends beyond cancer and virology.

  • Hedgehog (Hh) Signaling Pathway Inhibition: Derivatives have been designed as potent inhibitors of the Hh pathway, a critical signaling cascade in embryonic development and tumorigenesis. Compound 19a from a specific series showed superior in vitro potency and favorable in vivo pharmacokinetic properties.[14]

  • Other Enzyme Inhibition: Pyrrolotriazinones, a related class, have shown potent inhibition of phosphodiesterase 5 (PDE-5) and the mitotic kinesin Eg5, highlighting potential applications in erectile dysfunction and as novel anti-mitotic cancer agents, respectively.[15]

Experimental Protocols for Biological Evaluation

A rigorous, multi-tiered approach is essential for accurately characterizing the biological activity of novel pyrrolo[2,1-f]triazine derivatives. The causality behind this workflow is to efficiently screen compounds, validate their mechanism, and assess their potential for therapeutic efficacy in a biologically relevant context.

Workflow for Assessing Kinase Inhibitory Activity

The following workflow represents a logical progression from high-throughput screening to lead candidate validation. This systematic approach ensures that resources are focused on compounds with the most promising biochemical potency, cellular activity, and target engagement.

Kinase_Inhibitor_Workflow A Compound Library (Pyrrolotriazine Derivatives) B Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™ @ single conc.) A->B C Hit Confirmation & Potency: Dose-Response Curve (IC₅₀) B->C Identify Actives D Cellular Antiproliferative Assay (e.g., SRB Assay on Cancer Lines) C->D E Selectivity Profiling: Kinase Panel Screening C->E Assess Off-Target Effects F Cellular Target Engagement (e.g., NanoBRET™, Western Blot for p-Substrate) D->F Correlate Potency with Cellular Effect G Lead Candidate for In Vivo Studies F->G Confirm On-Target Mechanism

Caption: A standard workflow for kinase inhibitor discovery and validation.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
  • Principle and Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[16] Its universal nature allows for the screening of virtually any kinase, and its high sensitivity reduces the amount of enzyme required. This makes it an ideal choice for primary screening and IC₅₀ determination.[16]

  • Methodology:

    • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the pyrrolotriazine inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Signal Quantification: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Plot the data and determine the IC₅₀ value using a non-linear regression model.

Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)
  • Principle and Rationale: The Sulforhodamine B (SRB) assay is a robust and reproducible method for measuring cell density by quantifying total cellular protein.[12] It is a self-validating system because it measures a stable endpoint (protein content) and is less prone to artifacts than metabolic assays. Crucially, this protocol includes parallel testing in non-malignant cell lines to determine a Selectivity Index (SI), a more clinically relevant predictor of a therapeutic window than raw potency alone.[17][18]

  • Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer) and human non-malignant cells (e.g., BEAS-2B bronchial epithelium) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the pyrrolotriazine derivative for 72 hours. Include a vehicle-only control.

    • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

    • Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

    • Absorbance Reading: Measure the optical density at ~510 nm using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ for both the cancer and non-malignant cell lines. The Selectivity Index is calculated as: SI = IC₅₀ (non-malignant cells) / IC₅₀ (cancer cells) . A higher SI indicates greater cancer cell-specific toxicity.

Protocol 3: Cell-Based Antiviral Assay (Influenza A Virus)
  • Principle and Rationale: This protocol assesses a compound's ability to inhibit viral replication in a relevant host cell line (Madin-Darby Canine Kidney, MDCK).[6][13] By measuring the reduction in virus-induced cytopathic effect (CPE) or viral protein expression, it provides a direct measure of antiviral efficacy. Parallel cytotoxicity testing is mandatory to ensure that the observed antiviral effect is not due to general cell death.

  • Methodology:

    • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

    • Infection and Treatment: Remove the growth medium and infect the cells with Influenza A virus (e.g., A/Puerto Rico/8/34) at a predetermined multiplicity of infection (MOI). Simultaneously, add medium containing serial dilutions of the test compound.

    • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral replication and CPE development.

    • Cytotoxicity Assessment: In a parallel plate without virus, treat cells with the same compound dilutions to assess cytotoxicity (e.g., using an MTS or CTG assay).

    • Endpoint Analysis: Quantify the antiviral effect. This can be done by:

      • CPE Reduction: Staining the cells with crystal violet and quantifying the remaining adherent cells.

      • Immunostaining: Using an antibody against a viral protein (e.g., nucleoprotein) followed by a secondary detection system.

    • Data Analysis: Calculate the EC₅₀ (50% effective concentration) from the viral inhibition data and the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity data. The Selectivity Index is calculated as: SI = CC₅₀ / EC₅₀ .

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven its value in drug discovery, transitioning from a chemical curiosity to the core of approved therapeutics. Its versatility as both a kinase inhibitor and an antiviral agent underscores its privileged nature. Future research will likely focus on several key areas:

  • Next-Generation Inhibitors: Developing derivatives with enhanced selectivity to overcome resistance mutations (e.g., in EGFR T790M).[7]

  • Novel Therapeutic Targets: Expanding the application of the scaffold to other enzyme families and signaling pathways.

  • Advanced Drug Modalities: Utilizing the scaffold as a building block for novel therapeutic platforms, such as Proteolysis Targeting Chimeras (PROTACs), to achieve targeted protein degradation rather than just inhibition.

By continuing to integrate innovative synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of the pyrrolo[2,1-f]triazine scaffold can be realized, promising new and effective treatments for a wide range of human diseases.

References

The Pyrrolo[2,1-f]triazin-4-one Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][4] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The unique chemical architecture of the pyrrolo[2,1-f]triazin-4-one core, a fused heterocyclic system, provides a versatile platform for the design of molecules that can effectively compete with ATP for binding to the kinase active site.[1][5] This guide will provide an in-depth exploration of the mechanism of action of pyrrolo[2,1-f]triazin-4-one compounds, detailing their interactions with key kinase targets and outlining the experimental workflows used to elucidate their biological activity.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The predominant mechanism of action for pyrrolo[2,1-f]triazin-4-one compounds is competitive inhibition of ATP binding to the kinase domain.[2][3][5][6] The fused ring system of the scaffold is adept at occupying the adenine-binding pocket of the ATP-binding site, a region characterized by a high degree of conservation across the kinome. Specificity is achieved through the strategic placement of various substituents on the core scaffold, which can form key interactions with amino acid residues in the more variable regions of the ATP-binding cleft.[1] X-ray crystallography studies have confirmed that these compounds bind to the kinase domain in an ATP-competitive manner.[5]

This competitive binding effectively blocks the transfer of a phosphate group from ATP to the target protein substrate, thereby inhibiting the kinase's catalytic activity. The downstream consequence is the suppression of the signaling cascade mediated by that kinase, leading to a variety of cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.[2][3]

Diverse Kinase Targets of Pyrrolo[2,1-f]triazin-4-one Compounds

The versatility of the pyrrolo[2,1-f]triazin-4-one scaffold has enabled the development of inhibitors targeting a wide array of protein kinases. The following sections detail the mechanism of action against several key kinase families.

Insulin-like Growth Factor 1 Receptor (IGF-1R)

IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Its overexpression is implicated in a variety of cancers.[7] Several pyrrolo[2,1-f]triazin-4-one derivatives have been developed as potent inhibitors of IGF-1R.[1][8][9] One notable example is BMS-754807, a clinical development candidate that inhibits IGF-1R with high potency.[1][8] The inhibition of IGF-1R by these compounds blocks the downstream PI3K/Akt and MAPK signaling pathways, leading to reduced tumor cell proliferation and survival.[7]

Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a non-receptor tyrosine kinase that is essential for T-cell receptor (TCR) signaling and T-cell activation.[10] As such, it is a key target for autoimmune and inflammatory diseases.[3] BMS-509744 is a potent and selective ATP-competitive inhibitor of ITK with an IC50 of 19 nM.[2][6] By inhibiting ITK, BMS-509744 reduces TCR-induced functions such as PLCγ1 tyrosine phosphorylation, calcium mobilization, and IL-2 secretion, ultimately suppressing T-cell proliferation and inflammatory responses.[2][3] Studies have shown that topical application of BMS-509744 can ameliorate psoriasis-like skin inflammation in mice.[11]

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

EGFR and HER2 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. A novel series of pyrrolo[2,1-f]triazin-4-amines have been developed as dual inhibitors of both EGFR and HER2.[12] By simultaneously targeting both receptors, these compounds can overcome some of the resistance mechanisms associated with single-target therapies.

c-Met and VEGFR-2

The c-Met and VEGFR-2 receptor tyrosine kinases are critical regulators of angiogenesis and tumor metastasis. Certain pyrrolo[2,1-f]triazine derivatives have demonstrated potent inhibitory activity against both c-Met and VEGFR-2.[1] Docking studies have shown that these compounds occupy the same binding sites as established inhibitors like Foretinib.[1] By inhibiting these kinases, the compounds can disrupt tumor vascularization and spread.

Other Kinase Targets

The pyrrolo[2,1-f]triazin-4-one scaffold has also been utilized to develop inhibitors for other important kinases, including:

  • PI3Kγ/δ: Dual inhibitors have been developed with potent effects on basophil and B cell activation.[1]

  • Interleukin-1 receptor-associated kinase 4 (IRAK4): Potent inhibitors of IRAK4 have shown anti-tumor activity, particularly in combination with other agents like ibrutinib.[1]

  • Adaptor protein 2-associated kinase 1 (AAK1): Inhibitors of this serine/threonine kinase are being investigated for the treatment of neuropathic pain.[13]

  • Anaplastic Lymphoma Kinase (ALK): A novel 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold has been designed as a new platform for ALK inhibitors.[14]

Elucidating the Mechanism of Action: A Guide to Experimental Workflows

A thorough characterization of the mechanism of action of a pyrrolo[2,1-f]triazin-4-one-based kinase inhibitor requires a multi-faceted experimental approach, progressing from initial biochemical assays to more complex cellular and in vivo models.

Part 1: Biochemical Characterization

The initial step is to determine the direct inhibitory effect of the compound on the purified target kinase.[15][16]

1.1. Kinase Activity Assays:

These assays measure the transfer of phosphate from ATP to a substrate.[17]

  • Objective: To determine the potency (IC50) of the inhibitor.

  • Common Formats:

    • Radiometric Assays: A classic method using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to quantify substrate phosphorylation.[18]

    • Fluorescence-Based Assays: These include methods like fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET).[18]

    • Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining after the kinase reaction.[17]

Protocol: Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reagent Preparation: Prepare kinase buffer, purified kinase, substrate, and the pyrrolo[2,1-f]triazin-4-one inhibitor at various concentrations.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • Signal Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

1.2. Binding Assays:

These assays directly measure the interaction between the inhibitor and the kinase.[16]

  • Objective: To confirm direct binding and determine the binding affinity (Kd).

  • Key Techniques:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding and dissociation.[16]

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.[16]

Part 2: Cellular Characterization

The next crucial step is to assess the inhibitor's activity in a cellular context.[16]

2.1. Target Engagement Assays:

These assays confirm that the inhibitor binds to its intended target within the cell.

  • Objective: To verify that the compound reaches and interacts with the target kinase in a cellular environment.

  • Example Technique: Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

2.2. Downstream Signaling Analysis (Western Blotting):

  • Objective: To demonstrate that the inhibition of the target kinase leads to a reduction in the phosphorylation of its downstream substrates.[19]

  • General Protocol:

    • Cell Treatment: Treat cells with the pyrrolo[2,1-f]triazin-4-one inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).[19]

    • Cell Lysis: Lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate protein.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

2.3. Cellular Proliferation and Viability Assays:

  • Objective: To assess the functional consequence of kinase inhibition on cell growth and survival.

  • Common Assays:

    • MTT/XTT Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.

    • CellTiter-Glo®: A luminescence-based assay that measures ATP levels as a marker of cell viability.

Part 3: Selectivity Profiling

It is essential to understand the selectivity of the inhibitor across the kinome.[18]

  • Objective: To identify potential off-target effects and to confirm the inhibitor's specificity for the intended target.

  • Methodology: Screen the compound against a large panel of kinases (kinome screening) using biochemical assays.[18][20]

Visualizing the Mechanism and Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates MAPK MAPK IGF1R->MAPK activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Pyrrolo_triazinone Pyrrolo[2,1-f]triazin-4-one Compound Pyrrolo_triazinone->IGF1R inhibits IGF1 IGF-1 IGF1->IGF1R activates

Caption: Inhibition of the IGF-1R signaling pathway by a pyrrolo[2,1-f]triazin-4-one compound.

Experimental_Workflow cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Kinase_Assay Kinase Activity Assay (IC50) Binding_Assay Binding Assay (Kd) Target_Engagement Target Engagement (CETSA) Kinase_Assay->Target_Engagement Kinome_Scan Kinome Screening Kinase_Assay->Kinome_Scan Binding_Assay->Target_Engagement Western_Blot Western Blot (Phospho-protein levels) Target_Engagement->Western_Blot Proliferation_Assay Proliferation Assay (EC50) Western_Blot->Proliferation_Assay

Caption: Experimental workflow for characterizing a pyrrolo[2,1-f]triazin-4-one kinase inhibitor.

Quantitative Data Summary

Compound ExampleTarget Kinase(s)IC50Cellular ActivityReference
BMS-754807IGF-1R2 nMNanomolar potency in IGF-Sal cell lines (IC50 = 7 nM)[1]
BMS-509744ITK19 nMReduces TCR-induced IL-2 secretion[2][3]
Compound 19c-Met, VEGFR-22.3 nM (c-Met), 5.0 nM (VEGFR-2)IC50 of 0.71 nM in BaF3-TPR-Met cells[1]
Compound 8lEGFR, HER2Not specifiedOral efficacy in EGFR and HER2-driven tumor xenograft models[12]
Compound 49IRAK422 nM92% tumor growth inhibition in SCID mice[1]

Conclusion

The pyrrolo[2,1-f]triazin-4-one scaffold represents a highly successful and versatile platform for the development of targeted kinase inhibitors. The primary mechanism of action for these compounds is ATP-competitive inhibition, leading to the modulation of key signaling pathways involved in cell growth, survival, and inflammation. A systematic and multi-tiered experimental approach, encompassing biochemical, cellular, and selectivity profiling, is crucial for the comprehensive characterization of their mechanism of action. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

The Pyrrolotriazinone Core: A Privileged Scaffold for Kinase Inhibition and the Strategic Role of 2-Chloro Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Pyrrolotriazinone Scaffold

In the relentless pursuit of novel therapeutic agents, certain molecular architectures consistently emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a variety of biological targets. The pyrrolotriazinone core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, enabling precise interactions with the active sites of enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Pyrrolotriazinone derivatives have demonstrated potent inhibitory activity against a range of kinases, including p38 MAP kinase, phosphoinositide 3-kinases (PI3Ks), and the mitotic kinesin Eg5, underscoring the broad therapeutic potential of this scaffold.[3][4][5] This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of pyrrolotriazinone-based kinase inhibitors, with a particular focus on the strategic incorporation of a 2-chloro substituent.

The General Structure-Activity Relationship of Pyrrolotriazinones as Kinase Inhibitors

The pyrrolotriazinone scaffold offers multiple positions for chemical modification, each contributing to the overall pharmacological profile of the molecule, including potency, selectivity, and pharmacokinetic properties. The general SAR landscape reveals that substitutions at the C2, C4, C6, and C7 positions are particularly influential in modulating kinase inhibitory activity.

A pivotal aspect of the pyrrolotriazinone scaffold is its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase active site, a critical determinant of inhibitor binding. The nitrogen atoms within the triazinone ring are often implicated in these interactions. The various substituents on the pyrrole and triazinone rings then extend into adjacent pockets of the active site, dictating the inhibitor's potency and selectivity.

The Strategic Importance of the 2-Chloro Substitution

While substitutions at various positions on the pyrrolotriazinone core contribute to its biological activity, the introduction of a chlorine atom at the 2-position of the pyrrole ring or on a substituent at this position has been shown to be a key strategy in the design of potent kinase inhibitors. The 2-chloro substituent can influence the molecule's properties in several ways:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the entire heterocyclic system. This can alter the pKa of nearby nitrogen atoms, influencing their ability to act as hydrogen bond donors or acceptors, which is crucial for hinge binding in the ATP pocket of kinases.

  • Steric and Conformational Effects: The presence of a chlorine atom can induce a specific conformation of the molecule, favoring a binding mode that is optimal for interaction with the target kinase. It can also provide a key contact point with hydrophobic residues in the active site.

  • Metabolic Stability: Halogenation, including chlorination, is a common strategy in medicinal chemistry to block metabolically labile positions, thereby improving the pharmacokinetic profile of a drug candidate by increasing its half-life.

Case Study: 2-Chloro Substituted Pyrrolotriazinones in Kinase Inhibition

While a comprehensive SAR study focused solely on the 2-chloro substitution is not extensively documented in a single source, analysis of various studies on pyrrolotriazinone-based inhibitors allows for the synthesis of key insights. For instance, in the development of certain kinase inhibitors, the introduction of a chloro group on a phenyl ring substituent at the 2-position has been shown to enhance potency. This is exemplified by compounds such as 3-(4-(3-chloro-4-fluorophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][2][4]triazin-4(3H)-one , which has been investigated for its PI3K inhibitory activity.[5] In this case, the chloro and fluoro substituents on the phenyl ring likely contribute to favorable interactions within the PI3K active site.

Furthermore, the synthesis of chlorinated pyrrolotriazinone intermediates, such as ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][4]triazine-6-carboxylate , highlights the utility of chloro-derivatives as versatile building blocks for the generation of diverse compound libraries.[6] The chlorine atom at the 4-position of the triazine ring in this example serves as a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the exploration of a wide range of substituents at this position to optimize kinase inhibitory activity.

Data Presentation

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Reference
1 2-(substituted phenyl)p38α MAP KinaseVaries based on substitution[7]
2 4-amino, various C6/C7PI3KδVaries based on substitution[1]
3 C6-ketonesp38α MAP KinaseVaries based on substitution[8]
4 2,7-disubstitutedALKVaries based on substitution[9]
5 3-(4-(3-chloro-4-fluorophenyl)thiazol-2-yl)PI3KData not publicly available[5]

Experimental Protocols

General Synthesis of a 2-Substituted Pyrrolotriazinone Core

The synthesis of the pyrrolotriazinone scaffold can be achieved through various routes, often starting from a substituted pyrrole derivative. A general, illustrative protocol is provided below. The synthesis of specific 2-chloro substituted analogs would involve the use of appropriately chlorinated starting materials or the introduction of the chlorine atom at a suitable stage in the synthetic sequence.

Step 1: N-Amination of a Pyrrole Precursor

  • To a solution of a suitable pyrrole-2-carboxylate in an appropriate solvent (e.g., DMF), add a source of aminating agent (e.g., hydroxylamine-O-sulfonic acid or chloramine, generated in situ).

  • The reaction is typically carried out in the presence of a base (e.g., sodium hydride) to facilitate the deprotonation of the pyrrole nitrogen.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-aminopyrrole intermediate by column chromatography.

Step 2: Cyclization to the Pyrrolotriazinone Core

  • The N-aminopyrrole intermediate is then cyclized to form the triazinone ring. This can be achieved by reacting it with a suitable C1 source, such as formamidine acetate or triphosgene, in a high-boiling solvent (e.g., DMF or dioxane).

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

  • Collect the solid product by filtration and purify by recrystallization or column chromatography to yield the desired pyrrolotriazinone.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase Example)

This protocol outlines a general method for assessing the inhibitory activity of a 2-chloro substituted pyrrolotriazinone against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF2 (activating transcription factor 2) protein substrate

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (2-chloro substituted pyrrolotriazinone) dissolved in DMSO

  • Phospho-specific antibody for ATF2 (pThr71)

  • Secondary antibody conjugated to HRP (horseradish peroxidase)

  • Chemiluminescent substrate

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the p38α kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Probe the membrane with the primary antibody against phosphorylated ATF2.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an appropriate imaging system.

  • Quantify the band intensities to determine the extent of ATF2 phosphorylation at each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10][11][12]

Mandatory Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Scaffold_Selection Scaffold Selection (Pyrrolotriazinone) Substituent_Design Substituent Design (e.g., 2-Chloro) Scaffold_Selection->Substituent_Design Chemical_Synthesis Chemical Synthesis Substituent_Design->Chemical_Synthesis Library_Generation Library Generation Chemical_Synthesis->Library_Generation Primary_Screening Primary Screening (Kinase Panel) Library_Generation->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling ADME_Tox ADME/Tox Selectivity_Profiling->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Substituent_Design

Caption: General workflow for the structure-activity relationship (SAR) analysis of novel kinase inhibitors.

PI3K_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor 2-Chloro Pyrrolotriazinone Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrrolotriazinone.[1][3][13]

p38_Pathway MAPKKK MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Activates Inflammation Inflammation Transcription_Factors->Inflammation Promotes Inhibitor 2-Chloro Pyrrolotriazinone Inhibitor->p38_MAPK Inhibits

Caption: Simplified p38 MAP Kinase signaling pathway and the inhibitory action of a pyrrolotriazinone.[2][8][14]

Conclusion

The pyrrolotriazinone scaffold has firmly established itself as a versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships of this class of compounds are complex, with substitutions at multiple positions influencing their biological activity. The strategic incorporation of a 2-chloro substituent has emerged as a valuable tactic to enhance potency, modulate electronic properties, and improve metabolic stability. As our understanding of the intricate signaling pathways that drive diseases like cancer continues to grow, the rational design of novel pyrrolotriazinone derivatives, including those bearing a 2-chloro substitution, will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a core component of various biologically active molecules, including kinase inhibitors and antiviral agents.[3][4][5] A thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and metabolic studies.

This document is structured to provide not only reference data but also the underlying scientific rationale for the experimental design and data interpretation, reflecting field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one possesses a fused bicyclic system with distinct chemical environments for each atom, which will be reflected in its spectroscopic signatures.

Caption: Molecular Structure of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the three protons on the pyrrole ring and the N-H proton of the triazinone ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the chloro-substituted triazine ring, and the nitrogen atoms.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~11.0 - 12.0Broad Singlet-N1-H
2~7.5 - 7.8Doublet of DoubletsJ ≈ 2.5, 1.5 HzC7-H
3~7.0 - 7.3Doublet of DoubletsJ ≈ 3.5, 2.5 HzC5-H
4~6.8 - 7.1Doublet of DoubletsJ ≈ 3.5, 1.5 HzC6-H

Note: These are predicted values based on general principles and data from related pyrrolotriazine structures. Actual experimental values may vary.

Expertise & Experience: The N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange phenomena. The protons on the pyrrole ring (C5-H, C6-H, C7-H) exhibit characteristic coupling patterns for this type of three-spin system. The exact chemical shifts and coupling constants are sensitive to solvent effects; DMSO-d₆ is a common choice for enhancing the observation of exchangeable protons like N-H.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be crucial for confirming the carbon backbone, including the quaternary carbons.

Predicted SignalChemical Shift (δ, ppm)Assignment
1~155 - 160C4 (Carbonyl)
2~145 - 150C2 (C-Cl)
3~130 - 135C7a (Bridgehead)
4~125 - 130C7
5~115 - 120C5
6~110 - 115C6

Note: These are predicted values. The assignment can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

Trustworthiness: The self-validating system for these assignments involves a suite of 2D NMR experiments. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal with its directly attached carbon. Subsequently, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal 2- and 3-bond correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure, including the quaternary carbons like C2, C4, and C7a.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its ability to solubilize a wide range of compounds and to slow the exchange rate of N-H protons, making them more easily observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).

Caption: General workflow for NMR spectroscopic analysis.

A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1D ¹H NMR Acquisition (400 MHz Spectrometer) A->B C 1D ¹³C NMR Acquisition B->C E Data Processing (FT, Phasing, Baseline Correction) B->E D 2D NMR (HSQC, HMBC) (If structure is novel or confirmation needed) C->D Optional C->E D->E F Spectral Interpretation (& Structure Verification) E->F

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure.

Expected Mass Spectrometric Data

For 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (Molecular Formula: C₆H₄ClN₃O), the following is expected:

Ionization ModeIonCalculated m/zExpected Isotopic Pattern
ESI+[M+H]⁺170.0121A prominent [M+H+2]⁺ peak at ~172.0092 with ~32% the intensity of the [M+H]⁺ peak, characteristic of a single chlorine atom.
ESI-[M-H]⁻168.0040A prominent [M-H+2]⁻ peak at ~169.9910 with ~32% the intensity of the [M-H]⁻ peak.

Authoritative Grounding: The precise mass measurement obtained via High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern chemical analysis. An experimentally determined mass that is within 5 ppm of the calculated value provides strong evidence for the proposed elemental composition.[6] The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a definitive diagnostic tool for confirming the presence of a chlorine atom in the molecule.

Plausible Fragmentation Pathways

Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion could involve the loss of CO (28 Da) or the cleavage of the triazine ring.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Parent [M+H]⁺ m/z = 170.01 Frag1 [M+H-CO]⁺ m/z = 142.02 Parent->Frag1 - CO Frag2 [M+H-Cl]⁺ m/z = 135.04 Parent->Frag2 - Cl Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion Analysis: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): If required, perform a product ion scan by selecting the [M+H]⁺ (or [M-H]⁻) ion in the first mass analyzer and inducing fragmentation via collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan the second mass analyzer to detect the resulting fragment ions.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the calculated value. Analyze the isotopic pattern to confirm the presence of chlorine. Interpret the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic characterization of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one relies on a synergistic application of NMR and Mass Spectrometry. While this guide provides a robust framework based on predicted data and established methodologies, experimental verification is essential. The protocols and interpretive logic outlined herein offer a self-validating system for researchers to confidently confirm the structure and purity of this important heterocyclic scaffold, ensuring the integrity of subsequent biological and medicinal chemistry investigations.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[4] Its structural resemblance to purine bases allows it to function as a bioisostere for the adenine moiety of ATP, making it an ideal candidate for competitive inhibition of ATP-binding sites, particularly within the active sites of protein kinases.[4] This guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-explored derivative, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. We will delve into the rationale for prioritizing key kinase targets based on the established pharmacology of the core scaffold and the influence of the 2-chloro substitution. Furthermore, this document serves as a practical handbook, offering detailed, step-by-step experimental protocols for the validation of these putative targets, empowering researchers to systematically investigate the therapeutic potential of this compound.

Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a cornerstone of modern drug discovery, most notably recognized in the antiviral drug Remdesivir and the kinase inhibitor Avapritinib.[4] Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate multiple points of interaction within protein active sites, particularly the hinge region of kinases. This has led to the development of a multitude of derivatives targeting a diverse range of kinases implicated in oncology and inflammatory diseases.

The subject of this guide, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, represents a foundational structure within this chemical series. The presence of a chlorine atom at the 2-position is of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the selectivity of small molecule inhibitors. The chloro group can participate in halogen bonding, increase hydrophobicity to better occupy hydrophobic pockets within the ATP-binding site, and improve metabolic stability.

Given the extensive precedent for pyrrolotriazine derivatives as kinase inhibitors, this guide will focus on a curated selection of high-potential kinase targets for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. These have been selected based on the recurring inhibition of these kinase families by structurally related compounds.

Prioritized Therapeutic Target Families

Based on a thorough review of the literature for the pyrrolo[2,1-f][1][2][3]triazine scaffold, the following kinase families are proposed as high-priority putative targets for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): Frequently overexpressed or mutated in various cancers, driving cell proliferation and survival.

  • c-Met (Hepatocyte Growth Factor Receptor): Implicated in tumor invasion and metastasis.

  • Aurora Kinases (A and B): Essential for cell cycle regulation, with their dysregulation being a hallmark of cancer.

  • Phosphoinositide 3-Kinases (PI3Ks): Central nodes in signaling pathways that control cell growth, proliferation, and survival.

The following sections will provide the scientific rationale for targeting each of these kinase families and a detailed experimental workflow for target validation.

Target Validation Strategy: A Phased Approach

A systematic and multi-faceted approach is essential to confidently identify the therapeutic targets of a novel compound. We propose a three-phased validation strategy:

Phase 1: Initial Target Identification and In Vitro Validation

  • Broad Kinase Profiling: Screen the compound against a large panel of kinases to identify initial hits.

  • Biochemical IC50 Determination: Perform enzymatic assays for the highest-priority hits to determine the half-maximal inhibitory concentration (IC50).

Phase 2: Cellular Target Engagement

  • Cellular Thermal Shift Assay (CETSA): Confirm that the compound binds to the putative target in a cellular context.

Phase 3: Downstream Pathway Analysis

  • Cell-Based Phosphorylation Assays: Measure the inhibition of target-specific phosphorylation events in cells to confirm the functional consequence of target engagement.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Scientific Rationale

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulated VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and dissemination. Several approved kinase inhibitors target VEGFR-2, and numerous pyrrolotriazine derivatives have demonstrated potent VEGFR-2 inhibitory activity. Therefore, VEGFR-2 represents a prime potential target for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

Experimental Validation Workflow

VEGFR2_Workflow cluster_Phase1 Phase 1: In Vitro Validation cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: Functional Cellular Assay Kinase_Screen Broad Kinase Profiling VEGFR2_Assay VEGFR-2 Enzymatic Assay (IC50) Kinase_Screen->VEGFR2_Assay Prioritize VEGFR-2 CETSA Cellular Thermal Shift Assay (CETSA) VEGFR2_Assay->CETSA HUVEC_Assay VEGF-stimulated HUVEC Proliferation/Migration Assay CETSA->HUVEC_Assay

Caption: Experimental workflow for VEGFR-2 target validation.

Detailed Experimental Protocols

4.3.1. VEGFR-2 Enzymatic Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Promega) and measures the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Recombinant human VEGFR-2 (GST-tagged)

    • 5x Kinase Buffer

    • ATP

    • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

    • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (test compound)

    • Kinase-Glo® Max Reagent

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with nuclease-free water. DTT can be added to a final concentration of 1 mM.

    • Prepare Compound Dilutions: Create a serial dilution of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration is ≤1%.

    • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Plate Setup:

      • Add the master mix to each well of a 96-well plate.

      • Add the diluted test compound to the appropriate wells.

      • Add 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the "Blank" wells.

    • Incubation: Incubate the plate at 30°C for 45-60 minutes.

    • Luminescence Detection:

      • Equilibrate the plate and Kinase-Glo® Max reagent to room temperature.

      • Add Kinase-Glo® Max reagent to each well.

      • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

      • Read the luminescence using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

4.3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells

    • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

    • Cell lysis buffer

    • Antibodies against VEGFR-2 and a loading control (e.g., GAPDH)

    • Western blotting reagents and equipment

    • PCR thermocycler

  • Procedure:

    • Cell Treatment: Treat HUVECs with the test compound or vehicle control for a specified time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

    • Western Blotting: Analyze the supernatant (soluble protein fraction) by Western blotting using an anti-VEGFR-2 antibody.

    • Data Analysis: Quantify the band intensities and plot the amount of soluble VEGFR-2 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in many cancers, including non-small cell lung cancer and colorectal cancer. The pyrrolotriazine scaffold has been successfully employed in the development of EGFR inhibitors.

Experimental Validation Workflow

EGFR_Workflow cluster_Phase1 Phase 1: In Vitro Validation cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: Functional Cellular Assay Kinase_Screen Broad Kinase Profiling EGFR_Assay EGFR Enzymatic Assay (IC50) Kinase_Screen->EGFR_Assay Prioritize EGFR CETSA Cellular Thermal Shift Assay (CETSA) EGFR_Assay->CETSA A431_Assay EGF-stimulated A431 Cell Proliferation Assay CETSA->A431_Assay cMet_Workflow cluster_Phase1 Phase 1: In Vitro Validation cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: Functional Cellular Assay Kinase_Screen Broad Kinase Profiling cMet_Assay c-Met Enzymatic Assay (IC50) Kinase_Screen->cMet_Assay Prioritize c-Met CETSA Cellular Thermal Shift Assay (CETSA) cMet_Assay->CETSA GTL16_Assay HGF-stimulated GTL-16 Cell Scattering Assay CETSA->GTL16_Assay Aurora_Workflow cluster_Phase1 Phase 1: In Vitro Validation cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: Functional Cellular Assay Kinase_Screen Broad Kinase Profiling AuroraA_Assay Aurora A Enzymatic Assay (IC50) Kinase_Screen->AuroraA_Assay Prioritize Aurora A AuroraB_Assay Aurora B Enzymatic Assay (IC50) Kinase_Screen->AuroraB_Assay Prioritize Aurora B CETSA_A Aurora A CETSA AuroraA_Assay->CETSA_A CETSA_B Aurora B CETSA AuroraB_Assay->CETSA_B Polyploidy_Assay Flow Cytometry for Polyploidy (Aurora A/B) CETSA_A->Polyploidy_Assay H3_Phospho_Assay Histone H3 Phosphorylation Assay (Aurora B) CETSA_B->H3_Phospho_Assay CETSA_B->Polyploidy_Assay PI3K_Workflow cluster_Phase1 Phase 1: In Vitro Validation cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: Functional Cellular Assay Kinase_Screen Broad Kinase Profiling PI3K_Assay PI3K Lipid Kinase Assay (IC50) Kinase_Screen->PI3K_Assay Prioritize PI3K isoforms CETSA Cellular Thermal Shift Assay (CETSA) PI3K_Assay->CETSA AKT_Phospho_Assay AKT Phosphorylation Assay CETSA->AKT_Phospho_Assay Signaling_Pathways cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->PI3K cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis

References

In Silico Modeling of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of In Silico Science and Targeted Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[4] Its inherent structural features allow for key interactions with various protein targets. This guide focuses on a specific derivative, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, and provides a comprehensive, in-depth technical walkthrough of in silico modeling techniques to predict and analyze its binding to a high-value cancer target, the c-Met kinase.

The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[5] Several pyrrolo[2,1-f][1][2][3]triazine derivatives have been identified as potent inhibitors of c-Met, underscoring the potential of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one as a novel therapeutic agent.[2]

This whitepaper will provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for in silico modeling, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy estimations. The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind each experimental choice, ensuring scientific integrity and reproducibility.

I. Foundational Principles: Preparing the Molecular Canvas

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical first steps of preparing the c-Met kinase receptor and the 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one ligand for subsequent computational analysis.

Receptor Preparation: Refining the Target

For this guide, we will utilize the crystal structure of the c-Met kinase domain in complex with a pyrrolotriazine-based inhibitor (PDB ID: 3C1X) as our starting point.[3] This provides a biologically relevant conformation of the kinase's active site.

Experimental Protocol: Receptor Preparation

  • Obtain the Crystal Structure: Download the PDB file for 3C1X from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.

  • Handling Missing Residues and Side Chains: Inspect the protein for any missing residues or atoms within side chains. Use tools like the Dunbrack rotamer library, often integrated into software packages like Chimera, to model these missing fragments.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, ensuring correct ionization states for titratable residues at a physiological pH of 7.4. Assign appropriate partial charges using a well-established force field, such as AMBER or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This should be a restrained minimization, keeping the backbone atoms fixed to preserve the overall fold.

Ligand Preparation: Defining the Challenger

A precise 3D structure of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is essential for accurate docking and simulation.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: If a 3D structure is unavailable, generate it from its 2D representation (e.g., from a SMILES string) using a program like Open Babel.

  • Geometry Optimization: Perform a geometry optimization of the 3D structure using a quantum mechanics-based method (e.g., DFT with a functional like B3LYP) or a robust molecular mechanics force field (e.g., GAFF).

  • Charge Calculation: Calculate partial atomic charges for the ligand. For small organic molecules, quantum mechanical methods such as RESP or AM1-BCC are recommended to accurately represent the electron distribution.

II. Molecular Docking: Predicting the Initial Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing initial insights into the binding mode and affinity.[6] This step is crucial for generating a plausible starting complex for more computationally intensive simulations.

The "Why": Rationale for Docking

Docking algorithms explore a vast conformational space to identify low-energy binding poses. This allows us to:

  • Generate a hypothesis for the binding orientation of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one within the c-Met active site.

  • Identify key interacting residues.

  • Estimate the binding affinity through a scoring function.

Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 3C1X) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Scoring Function Evaluation Docking_Run->Scoring

Caption: Workflow for molecular docking of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one into the c-Met kinase active site.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box): Define a search space (grid box) that encompasses the ATP-binding site of c-Met. The location and dimensions of the grid box can be determined from the position of the co-crystallized inhibitor in the original PDB structure (3C1X).

  • Configure and Run Docking: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search. Execute AutoDock Vina.

  • Analyze the Results: Visualize the resulting docked poses in a molecular graphics program. Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and the docking scores. The pose with the most favorable score and biologically plausible interactions should be selected for further analysis.

III. Molecular Dynamics Simulation: Capturing the Dynamic Dance

While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the binding event.[7]

The "Why": Rationale for MD Simulations

MD simulations are essential for:

  • Assessing the stability of the docked pose.

  • Observing conformational changes in both the protein and the ligand upon binding.

  • Calculating more accurate binding free energies.

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Protein-Ligand Complex (from Docking) Solvation Solvation (Water Box) Complex->Solvation Ionization Ionization (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization NVT NVT Equilibration (Constant Volume/Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temperature) NVT->NPT Production Production MD Run NPT->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory Interactions Interaction Analysis Production->Interactions Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Production->Free_Energy

Caption: Workflow for molecular dynamics simulation of the c-Met-ligand complex.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Combine Protein and Ligand: Merge the coordinates of the best-docked pose of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one with the prepared c-Met structure.

    • Force Field and Topology: Generate a topology file for the complex using a suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand).

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Stages:

    • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

    • Equilibration:

      • NVT Ensemble (Constant Volume and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) with position restraints on the protein and ligand heavy atoms to allow the solvent to relax.

      • NPT Ensemble (Constant Pressure and Temperature): Continue equilibration at constant pressure (e.g., 1 bar) and temperature, gradually releasing the position restraints to allow the entire system to relax.

    • Production MD: Run the production simulation without restraints for a sufficient duration (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and ligand heavy atoms to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor hydrogen bonds and other non-covalent interactions between the ligand and protein throughout the simulation.

IV. Binding Free Energy Calculations: Quantifying the Affinity

A key goal of in silico modeling is to accurately predict the binding affinity of a ligand for its target. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) provide a computationally efficient way to estimate the binding free energy from MD simulation trajectories.[8]

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy components:

    • Molecular Mechanics Energy (ΔEMM): The change in the internal, van der Waals, and electrostatic energies in the gas phase.

    • Solvation Free Energy (ΔGsolv): The change in the polar and non-polar contributions to solvation. The polar component is calculated using the Poisson-Boltzmann or Generalized Born model, and the non-polar component is typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy: The binding free energy (ΔGbind) is the sum of these components: ΔGbind = ΔEMM + ΔGsolv

Data Presentation: Predicted Binding Affinity

MethodPredicted ΔGbind (kcal/mol)Key Interacting Residues (from MD)
Docking Score--
MM/PBSA--
MM/GBSA--

(Note: The table is a template; actual values would be populated from the results of the in silico experiments.)

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico modeling of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one binding to the c-Met kinase. By following these detailed protocols, researchers can generate robust hypotheses about the binding mode, stability, and affinity of this and other novel compounds. The insights gained from these computational studies can be invaluable for guiding the design and optimization of more potent and selective kinase inhibitors, ultimately accelerating the drug discovery pipeline.

Future work could involve more rigorous free energy calculation methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), to obtain even more accurate predictions of binding affinity. Additionally, these in silico models can be used to predict the effects of mutations in the c-Met kinase on ligand binding, providing insights into potential mechanisms of drug resistance.

References

A Senior Application Scientist's Guide to the Pyrrolo[2,1-f]triazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<__ in-depth_technical_guide_on_the_pyrrolo[2,1-f]triazine_scaffold_in_medicinal_chemistry_part_1_of_4 _="">

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning the title of a "privileged scaffold".[4][5] Its unique bridged nitrogen structure offers a rigid, three-dimensional framework amenable to diverse substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth analysis of the scaffold, from its fundamental physicochemical characteristics and synthesis to its broad applicability in targeting diverse protein families, with a primary focus on protein kinases. We will explore the structure-activity relationships (SAR) that govern its biological effects, detail a representative synthetic protocol, and present a case study on Larotrectinib, a landmark drug built upon this core. The objective is to equip researchers with the foundational knowledge and practical insights required to effectively leverage the pyrrolo[2,1-f]triazine scaffold in modern drug discovery programs.

The Pyrrolo[2,1-f]triazine Core: A Privileged Structure

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets through versatile and specific interactions. The pyrrolo[2,1-f][1][2][3]triazine system is a classical example.[5][6] Its fused bicyclic nature, containing a bridgehead nitrogen atom, provides a conformationally constrained and chemically stable core.

Key Physicochemical and Structural Features:

  • Rigidity and Defined Geometry: The fused ring system limits conformational flexibility, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding Capabilities: The presence of multiple nitrogen atoms allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within protein binding pockets.[2] This is a key feature in its success as a kinase inhibitor "hinge-binder".

  • Tunable Solubility and Lipophilicity: Substituents at various positions on the pyrrole and triazine rings can be modified to optimize aqueous solubility and lipophilicity (LogP), which are critical parameters for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Vectors for Chemical Diversification: The core structure presents multiple positions (e.g., C2, C4, C5, C6, C7) where different functional groups can be introduced, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[7]

The combination of these features makes the pyrrolo[2,1-f]triazine scaffold a versatile template for designing inhibitors for a wide range of therapeutic targets, including kinases, viral polymerases, and G-protein coupled receptors.[2][4][8]

Synthesis of the Pyrrolo[2,1-f]triazine Nucleus

The construction of the pyrrolo[2,1-f]triazine core can be approached through several synthetic strategies, generally involving the sequential or convergent assembly of the pyrrole and triazine rings.[8] A common and effective strategy involves the formation of the pyrrole ring first, followed by the annulation of the triazine ring.[7]

General Synthetic Strategy

A widely adopted approach begins with a substituted pyrrole derivative, which undergoes N-amination followed by cyclization with a suitable one-carbon equivalent to form the triazine ring. This retro-synthetic approach allows for early introduction of desired substituents on the pyrrole ring.

Below is a conceptual workflow illustrating this common synthetic logic.

G cluster_pyrrole Pyrrole Formation cluster_amination N-Amination cluster_cyclization Triazine Annulation A Simple Starting Materials (e.g., α-halo ketones, β-ketoesters) B Substituted Pyrrole (e.g., Pyrrole-2-carboxylate) A->B Paal-Knorr / Hantzsch or similar synthesis C N-Amino Pyrrole Intermediate B->C Electrophilic Amination (e.g., DnpONH2) D Pyrrolo[2,1-f]triazine Core C->D Cyclization with C1 source (e.g., Formamidine acetate)

Caption: General synthetic workflow for the pyrrolo[2,1-f]triazine core.

Detailed Experimental Protocol: Synthesis of a 4-Aminopyrrolo[2,1-f]triazine Intermediate

This protocol is a representative example adapted from methodologies described in the literature for constructing a key intermediate used in the synthesis of various kinase inhibitors.[8] It showcases the N-amination and subsequent cyclization steps.

Objective: To synthesize a 4-aminopyrrolo[2,1-f]triazine derivative from a corresponding N-aminopyrrole precursor.

Materials:

  • Substituted 1-aminopyrrole-2-carbonitrile (1 equivalent)

  • Formamidine acetate (5-10 equivalents)

  • Triethylamine (Et3N) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Reaction monitoring equipment (TLC or LC-MS)

  • Purification apparatus (flash chromatography or recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 1-aminopyrrole-2-carbonitrile (1 eq.).

  • Reagent Addition: Add formamidine acetate (5-10 eq.) and the solvent (e.g., DMF). Formamidine acetate can sometimes act as both the reagent and the solvent.[8] Add triethylamine (2-3 eq.) to the mixture.

    • Causality Note: Triethylamine acts as a base to facilitate the cyclization and neutralize any acidic byproducts generated during the reaction. Formamidine acetate provides the necessary one-carbon and two-nitrogen unit to form the triazine ring.

  • Heating and Monitoring: Heat the reaction mixture to 120-150 °C. The optimal temperature may vary depending on the specific substrate. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be the desired product. Otherwise, pour the reaction mixture into ice-water to precipitate the crude product.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with cold water. The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel to yield the pure 4-aminopyrrolo[2,1-f]triazine derivative.

    • Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure has been formed and it is free of significant impurities.

Medicinal Chemistry Applications: A Kinase-Centric View

The pyrrolo[2,1-f]triazine scaffold has proven to be an exceptionally fruitful template for the development of protein kinase inhibitors.[2][4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The scaffold's ability to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket makes it an ideal starting point for inhibitor design.

Targeting Key Oncogenic Kinases

Derivatives of this scaffold have been developed to potently and selectively inhibit a wide array of kinases implicated in cancer.[4]

  • VEGFR-2/FGFR-1: Dual inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) have been developed for their anti-angiogenic properties.[9] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[9]

  • c-Met/VEGFR-2: The scaffold has been used to create dual inhibitors of c-Met and VEGFR-2, which are both key drivers in many cancers.[10] Compound 27a from one study showed potent inhibition of both kinases with IC50 values of 2.3 nM and 5.0 nM, respectively.[2][10]

  • Anaplastic Lymphoma Kinase (ALK): ALK is another important target in non-small cell lung cancer (NSCLC).[2] Pyrrolo[2,1-f]triazine-based inhibitors have demonstrated potent nanomolar activity against ALK.[2]

  • p38α MAP Kinase: This scaffold has yielded potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[11] X-ray crystallography has confirmed that these inhibitors bind to the DFG-out (inactive) conformation of the enzyme.[11]

  • PI3Kδ: Selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) have been developed for treating immunological disorders and cancers.[12]

Case Study: Larotrectinib (Vitrakvi®) - A Pan-TRK Inhibitor

Larotrectinib is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) and represents a paradigm shift in cancer therapy.[1][3] It was granted accelerated approval by the FDA as a "tissue-agnostic" treatment for solid tumors harboring NTRK gene fusions.[3]

Mechanism of Action:

NTRK gene fusions lead to the creation of constitutively active TRK fusion proteins that act as oncogenic drivers, promoting uncontrolled cell proliferation and survival.[1][13] Larotrectinib is designed to fit into the ATP-binding pocket of the TRK kinases, preventing their phosphorylation activity and shutting down the downstream signaling cascades.[1][13]

G cluster_pathway Downstream Signaling Pathways TRK Constitutively Active TRK Fusion Protein RAS RAS-MAPK Pathway TRK->RAS Phosphorylates PI3K PI3K-AKT Pathway TRK->PI3K Phosphorylates PLC PLCγ Pathway TRK->PLC Phosphorylates Laro Larotrectinib Laro->TRK Inhibits ATP Binding Apoptosis Apoptosis Laro->Apoptosis Induces ATP ATP ATP->TRK Binds & Activates Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation PLC->Proliferation

Caption: Larotrectinib's mechanism of action in TRK fusion-positive cancer.

Structure-Activity Relationship (SAR) Insights:

The development of Larotrectinib and other pyrrolo[2,1-f]triazine inhibitors has generated valuable SAR data. The following table summarizes key trends observed in kinase inhibitor optimization based on this scaffold.

Position of SubstitutionMoiety/Functional GroupImpact on Activity/PropertiesRationale
C4-Amine Substituted anilines or heterocyclesPotency & Selectivity: Forms key H-bonds with the kinase hinge region. Substituents project into the solvent-front region, allowing for selectivity tuning.The amino group is a critical hinge-binding element. The nature of the aryl/heteroaryl ring dictates interactions with different residues in the ATP pocket.
C7-Position Aryl or heteroaryl groupsPotency & PK Properties: Occupies a hydrophobic pocket. Can be modified to improve metabolic stability and solubility.This vector points towards the solvent-exposed region, making it a prime location to attach solubilizing groups or modulate lipophilicity without disrupting core binding.
C5/C6-Position Small alkyl groups, halogens (e.g., Fluorine)Potency & Metabolic Stability: Can fill small hydrophobic pockets or block sites of metabolism.Introduction of fluorine at the C5 position, for example, can enhance binding affinity and block potential oxidative metabolism on the pyrrole ring.[7]
C2-Position Often unsubstituted or small groupsSelectivity & PK: This position is often directed towards the ribose-binding pocket. Modifications here can be used to avoid clashes and fine-tune selectivity against other kinases.Bulky groups at C2 are often detrimental to activity as they can clash with conserved residues in the kinase ATP binding site.

This systematic approach to modifying the scaffold allows medicinal chemists to build highly potent and selective drug candidates with favorable pharmaceutical properties.

(End of Part 1)

References

The Antiviral Potential of 2-Chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents with broad-spectrum activity and favorable resistance profiles. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, forming the core of successful therapeutics, including the antiviral drug Remdesivir.[3][4] This technical guide delves into a specific, yet underexplored, subclass: the 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analogs. We will explore their synthetic viability, hypothesize their antiviral potential based on closely related structures, outline key structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to investigate this promising chemical space.

Introduction: The Rationale for Pursuing Pyrrolo[2,1-f]triazin-4-one Analogs

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has demonstrated a remarkable range of biological activities.[3] While its most prominent application is in the nucleoside analog Remdesivir, which targets the RNA-dependent RNA polymerase (RdRp) of a wide array of RNA viruses, the scaffold itself is a versatile pharmacophore.[3][5] Non-nucleoside analogs based on this framework have also shown promise, suggesting that the core structure can be adapted to target different viral proteins and processes.[1]

The focus of this guide, the 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one subclass, offers a strategic entry point for novel antiviral discovery. The presence of a chlorine atom at the 2-position provides a key handle for further chemical modification, allowing for the exploration of a diverse chemical space. Furthermore, the 4-oxo functionality distinguishes these compounds from the 4-amino analogs like the parent nucleobase of Remdesivir, potentially leading to different target interactions and pharmacological profiles.

This guide will provide a comprehensive overview of the existing knowledge on related compounds to build a strong, scientifically-grounded case for the investigation of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analogs as a new frontier in antiviral research.

Synthetic Strategies: Building the Core Scaffold

A robust and flexible synthetic route is paramount for the exploration of any new chemical series. Fortunately, the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core is well-documented, with several viable pathways that can be adapted for the production of 2-chloro analogs.

Key Synthetic Approach: Cyclization from Chloro-substituted Pyrrole Precursors

A practical and efficient method for the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one scaffold starts from 3-chloro-1H-pyrrole-2-carboxylic acid. This approach offers a direct route to incorporating the desired chloro-substituent at a position that will ultimately become the 2-position of the final heterocyclic system.

The general workflow for this synthesis is outlined below:

Synthesis_Workflow A 3-chloro-1H-pyrrole- 2-carboxylic acid B Amidation A->B C 1-amino-3-chloro-N-aryl/alkyl- 1H-pyrrole-2-carboxamide B->C D Peptide Coupling C->D F 1,2-biscarbamoyl-substituted 1H-pyrrole D->F E N-Boc-amino acid E->D G Regioselective Intramolecular Cyclization F->G H 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analog G->H

Caption: General synthetic workflow for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analogs.

Detailed Protocol for the Synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one Analogs (Adapted from related syntheses):

  • Amidation of 3-chloro-1H-pyrrole-2-carboxylic acid:

    • To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in an appropriate solvent (e.g., CH₂Cl₂), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

    • Stir the reaction at an elevated temperature (e.g., 70 °C) for several hours to form the acyl chloride.

    • After cooling, add the desired amine to the reaction mixture to yield the corresponding 3-chloro-N-substituted-1H-pyrrole-2-carboxamide.

  • N-Amination of the Pyrrole Ring:

    • Treat the 3-chloro-N-substituted-1H-pyrrole-2-carboxamide with a suitable N-amination reagent. A common method involves using a mixture of NaOH, NH₄Cl, and NaClO.

    • This step yields the 1-amino-3-chloro-N-substituted-1H-pyrrole-2-carboxamide intermediate.

  • Peptide Coupling with an N-protected Amino Acid:

    • Couple the 1-amino-3-chloro-N-substituted-1H-pyrrole-2-carboxamide with an N-(tert-butoxycarbonyl)-L-amino acid (e.g., N-Boc-L-alanine) using a standard peptide coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).

    • This reaction forms the 1,2-biscarbamoyl-substituted 1H-pyrrole.

  • Regioselective Intramolecular Cyclization:

    • Treat the 1,2-biscarbamoyl-substituted 1H-pyrrole with a mixture of triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in a solvent like CH₂Cl₂ at 0 °C.

    • This step induces a regioselective intramolecular cyclization to yield the desired 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analog.

This synthetic route is advantageous due to its modularity, allowing for the introduction of diversity at two key positions: the substituent on the carboxamide nitrogen and the side chain of the amino acid used in the coupling step. This enables the creation of a focused library of analogs for structure-activity relationship (SAR) studies.

Postulated Antiviral Activity and Mechanism of Action

While direct experimental data on the antiviral activity of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analogs is not yet widely available, we can formulate strong hypotheses based on the known activities of structurally related compounds.

Potential Viral Targets

The pyrrolo[2,1-f][1][2][3]triazine scaffold has been shown to interact with several key viral proteins. The primary targets for the 2-chloro-4-one analogs are likely to be viral enzymes essential for replication.

  • RNA-dependent RNA Polymerase (RdRp): As the target of Remdesivir, RdRp is a prime candidate. While the 2-chloro-4-one analogs are non-nucleosides, they could potentially act as allosteric inhibitors, binding to a site distinct from the active site to modulate enzyme activity.

  • Viral Proteases (e.g., 3CLpro, PLpro): Many heterocyclic compounds are known to inhibit viral proteases. The pyrrolotriazinone core could serve as a scaffold to position functional groups that interact with the catalytic residues of these enzymes.

  • Neuraminidase (for Influenza): Studies on 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines have suggested, through molecular docking, that these compounds may inhibit influenza neuraminidase.[1] This provides a plausible mechanism for any observed anti-influenza activity.

  • Helicase: Viral helicases are essential for unwinding viral nucleic acids and represent an attractive target for antiviral drug development. The planar, aromatic nature of the pyrrolotriazinone core could facilitate interaction with the nucleic acid binding groove of helicases.

Hypothesized Mechanism of Action: Allosteric Inhibition

Given that these are non-nucleoside analogs, a likely mechanism of action is allosteric inhibition of a viral enzyme.

Mechanism_of_Action cluster_0 Normal Viral Enzyme Function cluster_1 Inhibition by 2-Chloro-pyrrolotriazinone Analog Enzyme Viral Enzyme (e.g., RdRp) Active Site Product Viral Replication Enzyme->Product Substrate Substrate (e.g., NTPs) Substrate->Enzyme Inhibitor 2-Chloro-pyrrolotriazinone Analog Allosteric Binding Inhibited_Enzyme Inhibited Enzyme Conformational Change Inhibitor->Inhibited_Enzyme Binds to allosteric site Blocked Replication Blocked Inhibited_Enzyme->Blocked

Caption: Postulated allosteric inhibition mechanism of a viral enzyme.

In this model, the 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analog binds to a pocket on the viral enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, which in turn alters the geometry of the active site, preventing the natural substrate from binding or being processed efficiently. This leads to a halt in viral replication.

Structure-Activity Relationship (SAR) Insights

The development of potent antiviral agents relies on a thorough understanding of the relationship between chemical structure and biological activity. Based on the modular synthesis described, SAR studies for the 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one series should focus on modifications at two primary positions:

  • The N-substituent of the original carboxamide (position 7 in the final scaffold).

  • The side chain of the amino acid incorporated (position 3 in the final scaffold).

Position of Modification Hypothesized Influence on Activity Rationale
2-Chloro Group Essential for electronic properties and potential halogen bonding.The electron-withdrawing nature of chlorine can influence the overall electron density of the heterocyclic system, affecting its ability to participate in pi-stacking or other non-covalent interactions with the target protein.
Position 3 (from amino acid) Critical for exploring the binding pocket.Varying the size, polarity, and charge of the side chain at this position will probe the steric and electronic requirements of the binding site. Small, hydrophobic groups (e.g., from alanine) versus larger, aromatic groups (e.g., from phenylalanine) could have a significant impact on potency.
Position 7 (from amine) Important for vectorially exiting the binding site and influencing solubility.Modifications at this position can be used to fine-tune physicochemical properties such as solubility and cell permeability. Aromatic substituents could engage in additional pi-stacking interactions, while more polar groups could improve aqueous solubility.

Experimental Protocols for Antiviral Evaluation

A systematic evaluation of the antiviral potential of newly synthesized 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analogs requires a tiered approach, starting with primary screening for antiviral activity and cytotoxicity, followed by more detailed mechanism of action studies for promising lead compounds.

Primary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

This assay is a robust and widely used method for the initial assessment of antiviral activity.

CPE_Assay_Workflow A Seed host cells in 96-well plates B Add serial dilutions of 2-chloro-pyrrolotriazinone analogs A->B C Infect cells with virus (e.g., Influenza, Dengue) B->C D Incubate for 48-72 hours C->D E Assess cell viability (e.g., using Neutral Red or MTS assay) D->E F Calculate EC50 (antiviral) and CC50 (cytotoxicity) E->F G Determine Selectivity Index (SI = CC50 / EC50) F->G

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Step-by-Step Protocol:

  • Cell Plating: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for a wide range of viruses) into 96-well microplates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Also include a known antiviral drug as a positive control and a vehicle control (e.g., DMSO).

  • Cytotoxicity Plates: On a separate plate without virus, add the same serial dilutions of the compounds to determine the 50% cytotoxic concentration (CC50).

  • Infection: On the antiviral screening plates, remove the cell culture medium and add the compound dilutions. Then, add a predetermined amount of virus to each well.

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the virus and cell line being used, until the virus control wells (no compound) show significant cytopathic effect (>80%).

  • Viability Assessment: Quantify cell viability using a suitable method, such as the Neutral Red uptake assay or an MTS assay.

  • Data Analysis: Calculate the EC50 (the concentration of compound that protects 50% of cells from virus-induced death) and the CC50 from the cytotoxicity plate. The Selectivity Index (SI = CC50/EC50) is a critical measure of the compound's therapeutic window.

Mechanism of Action Studies: Time-of-Addition Assay

For compounds with a promising SI, a time-of-addition assay can provide initial insights into which stage of the viral life cycle is being inhibited.

Step-by-Step Protocol:

  • Cell Plating: Seed host cells in multi-well plates as for the CPE assay.

  • Synchronized Infection: Pre-chill the plates and allow the virus to adsorb to the cells at 4°C for 1 hour. This synchronizes the infection.

  • Time-of-Addition: After the adsorption period, wash the cells to remove unbound virus and add fresh, pre-warmed medium. Add the test compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • Endpoint Measurement: At the end of a single replication cycle (e.g., 12-24 hours), quantify the viral yield using a suitable method such as plaque assay, qPCR for viral RNA, or an ELISA for a viral antigen.

  • Data Interpretation:

    • If the compound is only effective when added early, it likely targets entry or uncoating.

    • If the compound is effective even when added several hours post-infection, it likely targets a later stage such as genome replication, protein synthesis, or virion assembly.

Conclusion and Future Directions

The 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one scaffold represents a promising, yet largely untapped, area for the discovery of novel non-nucleoside antiviral agents. The synthetic accessibility and the potential for diverse functionalization make this an attractive series for medicinal chemistry campaigns. While direct antiviral data for this specific subclass is still emerging, the wealth of information on the broader pyrrolotriazine family provides a strong rationale for its investigation against a range of viruses, particularly RNA viruses such as influenza, coronaviruses, and flaviviruses.

Future work should focus on the synthesis and screening of a focused library of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analogs to generate initial SAR data. Promising hits should then be subjected to rigorous mechanism of action studies to identify their specific viral targets. The insights gained from these studies will be crucial for the optimization of this novel chemical series into potent and selective antiviral drug candidates.

References

The Emergence of Substituted Pyrrolo[2,1-f]triazines as Potent Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has rapidly emerged as a privileged structure in the discovery of novel anticancer therapeutics.[1][3][4] Its unique chemical architecture, which can be considered a bioisostere of the purine nucleus, has proven to be an effective template for the design of potent and selective kinase inhibitors.[5][6] This technical guide provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of substituted pyrrolo[2,1-f]triazines as anticancer agents. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction: The Rationale for Targeting Kinases with Pyrrolo[2,1-f]triazines

The dysregulation of protein kinases is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[1][2][3] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[1][2][3] The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel and effective kinase inhibitor template, mimicking the well-established quinazoline scaffold.[6] This fused heterocyclic system provides a rigid framework for the strategic placement of substituents that can engage with the ATP-binding pocket of various kinases, leading to potent and selective inhibition.[6][7] Several kinase inhibitors incorporating this scaffold have demonstrated significant preclinical and even clinical efficacy, underscoring the therapeutic potential of this compound class.[1][8]

Synthetic Strategies for Pyrrolo[2,1-f]triazine Derivatives

The efficient synthesis of a diverse library of substituted pyrrolo[2,1-f]triazines is crucial for comprehensive structure-activity relationship (SAR) studies. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern. A common and versatile approach involves the condensation of a substituted pyrrole with a triazine precursor.

General Synthetic Scheme

A prevalent method for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is the reaction of a 2-formylpyrrole with a suitable hydrazine derivative, followed by cyclization. Variations of this approach allow for the introduction of diverse substituents at various positions of the heterocyclic system.

Experimental Protocol: Synthesis of a Substituted Pyrrolo[2,1-f]triazine

Objective: To synthesize a representative 4-substituted amino-pyrrolo[2,1-f][1][2][3]triazine derivative.

Materials:

  • Substituted 2-formylpyrrole

  • Hydrazine hydrate

  • Appropriate aldehyde or ketone

  • Solvents (e.g., ethanol, acetic acid)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Purification reagents (e.g., silica gel for chromatography)

Step-by-Step Methodology:

  • Formation of the Hydrazone:

    • Dissolve the substituted 2-formylpyrrole in ethanol.

    • Add an equimolar amount of hydrazine hydrate and a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration.

  • Cyclization to the Pyrrolotriazinone:

    • Suspend the dried hydrazone in a suitable solvent such as acetic acid.

    • Add an appropriate aldehyde or ketone.

    • Heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, and the product will precipitate. Collect the solid by filtration and wash with a cold solvent.

  • Introduction of the Amino Substituent:

    • Convert the pyrrolotriazinone to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride.

    • React the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine with the desired aniline or amine in a suitable solvent (e.g., isopropanol) at an elevated temperature.

    • The reaction is typically complete within 2-6 hours.

    • Purify the final product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

    • Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism of substituted pyrrolo[2,1-f]triazines is the inhibition of protein kinases that are critical for tumor growth and survival.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[6]

Key Kinase Targets

Research has identified several key oncogenic kinases that are potently inhibited by pyrrolo[2,1-f]triazine derivatives:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7][8]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[1][2][6]

  • c-Met (Hepatocyte Growth Factor Receptor): Its dysregulation is implicated in tumor growth, invasion, and metastasis.[1][7]

  • Anaplastic Lymphoma Kinase (ALK): Genetic rearrangements involving ALK are oncogenic drivers in certain cancers, such as non-small cell lung cancer.[1][9]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that can promote cancer cell survival and proliferation.[1]

Signaling Pathway Inhibition

The inhibition of these kinases by pyrrolo[2,1-f]triazines disrupts critical downstream signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR, c-Met) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway RTK->JAK_STAT Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression JAK_STAT->Gene_Expression

Caption: Inhibition of Receptor Tyrosine Kinases by Pyrrolo[2,1-f]triazines.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrrolo[2,1-f]triazine scaffold has provided valuable insights into the structural requirements for potent and selective kinase inhibition.

Key Structural Modifications and Their Impact
Position of SubstitutionKey SubstituentsImpact on Activity
C4 Substituted anilinesCrucial for kinase binding and selectivity. The nature of the aniline substituent often determines the target kinase profile.[6]
C2 Aryl or heteroaryl groupsCan enhance potency and modulate pharmacokinetic properties.[4][9]
C7 Small alkyl or aryl groupsCan influence selectivity and physicochemical properties.[4][9]
Pyrrole Ring (C5, C6) Methyl or other small groupsTolerated, but larger substituents can be detrimental to activity.[6]

In Vitro and In Vivo Anticancer Evaluation

The anticancer potential of substituted pyrrolo[2,1-f]triazines has been extensively evaluated in a variety of preclinical models.

In Vitro Antiproliferative Activity

Numerous derivatives have demonstrated potent antiproliferative activity against a panel of human cancer cell lines. For instance, certain compounds have shown IC50 values in the nanomolar range against cell lines that are dependent on the targeted kinases.[7][10]

Experimental Protocol: In Vitro Cell Proliferation Assay (SRB Assay)

Objective: To determine the antiproliferative activity of synthesized pyrrolo[2,1-f]triazine derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HUVEC for VEGFR-2, DiFi for EGFR, A549 for c-Met)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (pyrrolo[2,1-f]triazine derivatives)

  • Positive control (e.g., a known inhibitor of the target kinase)

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and the positive control for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation:

    • After the incubation period, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining:

    • Wash the plates with water and allow them to air dry.

    • Add SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing:

    • Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Measurement:

    • Air dry the plates and add Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration.

In Vivo Efficacy in Xenograft Models

Promising candidates from in vitro studies are often advanced to in vivo evaluation in animal models. Several pyrrolo[2,1-f]triazine derivatives have demonstrated significant tumor growth inhibition in human tumor xenograft models in mice, with good oral bioavailability and favorable pharmacokinetic profiles.[1][7][8] For example, BMS-582664, a dual inhibitor of VEGFR-2 and FGFR-1, showed excellent oral efficacy in various human tumor xenograft models.[8]

Future Perspectives and Conclusion

Substituted pyrrolo[2,1-f]triazines represent a highly promising class of anticancer agents with a well-defined mechanism of action. The versatility of their synthesis allows for extensive chemical space exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Development of next-generation inhibitors: Targeting novel and mutant kinases to overcome drug resistance.

  • Combination therapies: Evaluating the synergistic effects of pyrrolo[2,1-f]triazine derivatives with other anticancer drugs.

  • Expansion to other therapeutic areas: The pyrrolo[2,1-f]triazine scaffold is also being explored for antiviral and other applications.[11]

References

Methodological & Application

Step-by-step synthesis protocol for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich fused heterocycle that has garnered significant attention in medicinal chemistry.[3] Its structure, which can be considered a bioisostere of purines, allows it to effectively interact with various biological targets.[4] This versatile scaffold is a key component in a range of pharmaceutically active agents, including potent kinase inhibitors used in targeted cancer therapy and broad-spectrum antiviral drugs.[1][3] The antiviral medication remdesivir, which contains this heterocyclic system, highlights the therapeutic potential of this structural class.[1][3]

The derivative, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, serves as a particularly valuable synthetic intermediate. The chlorine atom at the C2 position provides a reactive handle for introducing further molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies in drug discovery programs.

This document provides a detailed, step-by-step protocol for the synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, adapted from established methodologies for related analogues.[5][6] The described route is designed to be practical and scalable, starting from a readily available pyrrole derivative.

Overall Synthetic Strategy

The synthesis is accomplished in a three-step sequence starting from 3-chloro-1H-pyrrole-2-carboxylic acid. The core logic is to first construct a 1-amino-1H-pyrrole-2-carboxamide intermediate, which possesses the necessary functionalities for the final ring-closing reaction.

  • Amide Formation: The synthesis begins with the conversion of 3-chloro-1H-pyrrole-2-carboxylic acid into its corresponding primary amide. This is achieved via activation to an acyl chloride, followed by amination.

  • N-Amination: The pyrrole nitrogen of the carboxamide is then subjected to electrophilic amination to install the crucial N-N bond required for the triazine ring.

  • Cyclization and Ring Formation: The final step involves the condensation of the 1-aminopyrrole intermediate with a suitable two-carbon electrophile, ethyl glyoxalate, which drives an intramolecular cyclization to yield the target pyrrolo[2,1-f]triazin-4-one core.

The complete workflow is illustrated below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Amination cluster_2 Step 3: Cyclization SM 3-Chloro-1H-pyrrole-2-carboxylic acid AC Intermediate: Acyl Chloride SM->AC Oxalyl Chloride, DMF (cat.) P1 Product 1: 3-Chloro-1H-pyrrole-2-carboxamide AC->P1 NH4OH P2 Product 2: 1-Amino-3-chloro-1H-pyrrole-2-carboxamide P1->P2 NaOH, NH4Cl, NaClO FP Final Product: 2-Chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one P2->FP Ethyl Glyoxalate, Heat

Caption: Synthetic workflow for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

Materials and Reagents

ReagentSupplierPurity/Grade
3-Chloro-1H-pyrrole-2-carboxylic acidCommercial Source>95%
Oxalyl ChlorideCommercial Source>98%
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Dichloromethane (DCM)Commercial SourceAnhydrous
Ammonium Hydroxide (28-30%)Commercial SourceReagent
Sodium Hydroxide (NaOH)Commercial Source>98%
Ammonium Chloride (NH₄Cl)Commercial Source>99%
Sodium Hypochlorite (NaClO)Commercial Source10-15% aq.
Ethyl Glyoxalate (50% in Toluene)Commercial SourceReagent
Ethanol (EtOH)Commercial SourceAnhydrous
Ethyl Acetate (EtOAc)Commercial SourceReagent
HexanesCommercial SourceReagent
Anhydrous Magnesium Sulfate (MgSO₄)Commercial SourceReagent

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-1H-pyrrole-2-carboxamide

Rationale: This step converts the carboxylic acid into a primary amide. The acid is first activated with oxalyl chloride to form a highly reactive acyl chloride intermediate. This intermediate is not isolated but is immediately reacted with ammonia to prevent decomposition. Dichloromethane is used as an inert solvent, and a catalytic amount of DMF accelerates the formation of the acyl chloride via the Vilsmeier reagent.[7]

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.3 M concentration).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the suspension.

  • Add two drops of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 3-chloro-1H-pyrrole-2-carbonyl chloride is a solid and should be used immediately in the next step.

  • Cool the flask containing the crude acyl chloride to 0 °C.

  • In a separate beaker, prepare a solution of ammonium hydroxide (3.0 eq) in 1,4-dioxane or THF.

  • Slowly add the ammonium hydroxide solution to the acyl chloride at 0 °C with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield 3-chloro-1H-pyrrole-2-carboxamide as a solid.

Step 2: Synthesis of 1-Amino-3-chloro-1H-pyrrole-2-carboxamide

Rationale: This step introduces the second nitrogen atom required for the triazine ring via electrophilic amination of the pyrrole nitrogen. The procedure, adapted from Park et al., generates a reactive aminating species in situ from ammonium chloride and sodium hypochlorite under basic conditions.[5][6] The sodium hydroxide deprotonates the pyrrole N-H, increasing its nucleophilicity for the attack on the electrophilic aminating agent.

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-1H-pyrrole-2-carboxamide (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and ammonium chloride (2.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (10-15%, 2.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench any remaining sodium hypochlorite.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-amino-3-chloro-1H-pyrrole-2-carboxamide, can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Rationale: This is the key ring-forming step. The 1-aminopyrrole intermediate is condensed with ethyl glyoxalate. The reaction is proposed to proceed via the formation of a hydrazone intermediate by reaction between the 1-amino group and the aldehyde of the glyoxalate. This is followed by a rapid, intramolecular cyclization where the primary amide nitrogen attacks the electrophilic ester carbonyl, eliminating ethanol and forming the stable, fused triazinone ring system.

Procedure:

  • To a round-bottom flask, add 1-amino-3-chloro-1H-pyrrole-2-carboxamide (1.0 eq) and anhydrous ethanol.

  • Add ethyl glyoxalate (50% solution in toluene, 1.2 eq) to the mixture.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate hydrazone formation.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution upon cooling.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization to afford the final product, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

Validation and Characterization

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Kinase Inhibitor Core

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][4] Kinase inhibition is a cornerstone of targeted therapy, with numerous approved drugs targeting dysregulated kinases in diseases like cancer.[1][4] The rigid, bicyclic structure of the pyrrolotriazine core provides an excellent framework for the strategic placement of various substituents to achieve high-affinity interactions within the ATP-binding pocket of diverse kinases.[2][3]

This application note focuses on 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, a key intermediate and a representative member of this important class of compounds. We will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound and its analogs in a variety of kinase inhibition assays. We will delve into the mechanistic rationale behind assay design, present detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data interpretation and troubleshooting.

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated potent inhibitory activity against a range of critical kinase targets, including:

  • Receptor Tyrosine Kinases (RTKs): Met, Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth factor 1 Receptor (IGF-1R)[1][2][5]

  • Serine/Threonine Kinases: p38α MAP Kinase, Adaptor Protein 2-Associated Kinase 1 (AAK1), MAP4K4[3][6][7]

  • Lipid Kinases: Phosphoinositide 3-Kinases (PI3Ks)[8][9]

The majority of these inhibitors act in an ATP-competitive manner, binding to the kinase's active site and preventing the binding of ATP, thereby blocking the phosphotransfer reaction.[2] Understanding this mechanism is crucial for designing robust and informative assays.

Part 1: Foundational Knowledge - Assay Selection and Design

The choice of assay is paramount and depends on the research question, the required throughput, and the available resources. Assays can be broadly categorized into two types: biochemical assays and cell-based assays.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays utilize purified kinase, substrate, and the inhibitor in a controlled in vitro environment.[1] They are ideal for determining direct enzyme inhibition, calculating potency (e.g., IC50), and elucidating the mechanism of action.

Causality in Experimental Design: The core principle of a biochemical kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate. An inhibitor will reduce this activity. The key is to select a detection method that accurately and sensitively quantifies either the consumption of a substrate (ATP) or the generation of a product (ADP or phosphorylated substrate).

G cluster_0 Biochemical Kinase Reaction cluster_1 Detection Method Purified Kinase Purified Kinase ATP ATP Substrate Substrate Inhibitor (Pyrrolotriazine) Inhibitor (Pyrrolotriazine) Reaction Buffer Reaction Buffer Product Formation Phosphorylated Substrate + ADP Signal Generation Signal Generation Data Analysis (IC50) Data Analysis (IC50)

Cell-Based Assays: Assessing Inhibition in a Physiological Context

While biochemical assays are essential, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native environment.[10][11] Cell-based assays measure the inhibitor's effect on kinase activity within living cells, providing more physiologically relevant data.[12]

Causality in Experimental Design: In a cell-based assay, the goal is to measure the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase by a cell-permeable pyrrolotriazine derivative will lead to a decrease in the phosphorylation of this substrate. This is often detected using specific antibodies.

G Inhibitor Pyrrolotriazine Compound Cell Live Cells Inhibitor->Cell Enters TargetKinase Target Kinase Inhibitor->TargetKinase Inhibits Cell->TargetKinase DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSubstrate->PhosphorylatedSubstrate Detection Detection (e.g., ELISA, Western Blot) PhosphorylatedSubstrate->Detection

Part 2: Biochemical Assay Protocols

Here we provide detailed protocols for commonly used, robust, and high-throughput compatible biochemical assays.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[2][7] Lower kinase activity (due to inhibition) results in more ATP remaining, leading to a higher luminescent signal. This method is broadly applicable to virtually any kinase.

Principle: The Kinase-Glo® reagent uses the luciferase enzyme, which in the presence of ATP, catalyzes the oxidation of luciferin to produce light. The amount of light produced is directly proportional to the amount of ATP present.

Materials:

  • Purified kinase of interest (e.g., Met, p38α)

  • Kinase-specific substrate peptide

  • ATP

  • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one or analog

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrrolotriazine inhibitor in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a white, opaque multiwell plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. This pre-incubation step is important for inhibitors that may have slow binding kinetics.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes (the optimal time may need to be determined empirically).

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Mix briefly on a plate shaker to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Starting ConditionRationale
ATP Concentration At or near the Kₘ of the kinaseEnsures sensitivity for ATP-competitive inhibitors.
Enzyme Concentration Titrate to achieve 10-20% ATP consumptionProvides a sufficient assay window without depleting the substrate.
Inhibitor Pre-incubation 10-15 minutesAllows for equilibrium binding, crucial for accurate IC50 determination.
DMSO Concentration ≤ 1% final concentrationHigh concentrations of DMSO can inhibit kinase activity.
Protocol: Fluorescence Polarization (FP) Kinase Assay

Fluorescence Polarization (FP) is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5]

Principle: In a competitive FP assay, a fluorescently labeled phosphopeptide (tracer) binds to a phospho-specific antibody, resulting in a high FP signal. The phosphopeptide produced by the kinase reaction competes with the tracer for antibody binding, causing the tracer to be displaced and tumble more freely, which leads to a decrease in the FP signal. An inhibitor will prevent the formation of the phosphopeptide, thus maintaining a high FP signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide (unlabeled)

  • ATP

  • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one or analog

  • FP Assay Buffer

  • Fluorescently labeled phosphopeptide tracer

  • Phospho-specific antibody

  • Black, low-volume 96-well or 384-well plates

  • Plate reader with FP capabilities

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction as described in the luminescence assay protocol (steps 1 and 2), but in a black multiwell plate.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA (to chelate Mg²⁺) and the phospho-specific antibody/tracer mix.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well.

    • The FP signal is inversely proportional to the amount of phosphorylated product formed.

    • Plot the mP values against the logarithm of the inhibitor concentration and fit the data to determine the IC50.

Part 3: Cell-Based Assay Protocol

Protocol: Cellular Phosphorylation Assay (ELISA-based)

This assay quantifies the level of phosphorylation of a specific kinase substrate within cells treated with the inhibitor.[12]

Principle: Cells are treated with the pyrrolotriazine inhibitor, then lysed. The cell lysate is then analyzed by a sandwich ELISA, which uses a capture antibody for the total substrate protein and a detection antibody that specifically recognizes the phosphorylated form of the substrate.

Materials:

  • Cell line expressing the target kinase and substrate (e.g., GTL-16 human gastric carcinoma cells for Met kinase)[2]

  • Cell culture medium and supplements

  • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one or analog

  • Stimulant (if required, e.g., HGF for Met kinase)

  • Cell Lysis Buffer

  • ELISA-based cellular phosphorylation assay kit (e.g., from R&D Systems, Cell Signaling Technology)

  • Microplate reader for absorbance or fluorescence

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well culture plate and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours, if necessary, to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the pyrrolotriazine inhibitor (or DMSO control) for 1-2 hours.

    • If the kinase requires activation, add the appropriate stimulant (e.g., HGF) for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates.

  • ELISA Procedure:

    • Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:

      • Adding the cell lysates to wells pre-coated with the capture antibody.

      • Incubating to allow the substrate protein to bind.

      • Washing the wells.

      • Adding the phospho-specific detection antibody.

      • Incubating and washing.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Adding the enzyme's substrate to generate a colorimetric or fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • The signal is directly proportional to the amount of phosphorylated substrate.

    • Plot the signal against the logarithm of the inhibitor concentration to determine the cellular IC50.

Part 4: Determining the Mechanism of Action

For ATP-competitive inhibitors like those based on the pyrrolotriazine scaffold, their apparent IC50 value is dependent on the ATP concentration in the assay. This relationship can be used to confirm an ATP-competitive mechanism of action.

Experimental Design:

  • Perform the biochemical kinase inhibition assay (e.g., the luminescence-based assay) as described in Protocol 2.1.

  • Run the complete IC50 curve for the pyrrolotriazine inhibitor at multiple fixed concentrations of ATP (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • Expected Outcome: For an ATP-competitive inhibitor, the IC50 value will increase as the concentration of ATP increases. Non-ATP-competitive inhibitors will show little to no change in their IC50 values with varying ATP concentrations.

G cluster_0 Low [ATP] cluster_1 High [ATP] Inhibitor_Low Pyrrolotriazine Kinase_Low Kinase Active Site Inhibitor_Low->Kinase_Low Binds Effectively Result_Low Low IC50 Kinase_Low->Result_Low ATP_Low ATP ATP_Low->Kinase_Low Less Competition Inhibitor_High Pyrrolotriazine Kinase_High Kinase Active Site Inhibitor_High->Kinase_High Binding Competed Result_High High IC50 Kinase_High->Result_High ATP_High ATP ATP_High->Kinase_High More Competition

Conclusion and Future Directions

The 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one core structure is a validated and versatile starting point for the development of potent kinase inhibitors. The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity of this compound and its derivatives in both biochemical and cellular contexts. By carefully selecting the appropriate assay and optimizing experimental conditions, researchers can generate high-quality, reproducible data to guide their drug discovery efforts. Further characterization should involve broader kinome screening to assess selectivity, biophysical methods to confirm direct binding, and ultimately, in vivo studies to evaluate efficacy in disease models.

References

Application Notes & Protocols: Cell-Based Assay Development for Pyrrolo[2,1-f]triazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, including potent kinase inhibitors targeting key signaling pathways in oncology.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust cell-based assays to characterize the activity of novel pyrrolo[2,1-f]triazin-4-one derivatives. We will focus on assays designed to elucidate the mechanism and quantify the potency of compounds targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical node in cancer cell proliferation and survival.[6][7] The protocols herein are designed to be self-validating, providing a clear rationale for experimental choices and ensuring data integrity, in line with industry best practices and regulatory guidance.[8][9][10]

Introduction: The Pyrrolo[2,1-f]triazin-4-one Scaffold as a Kinase Inhibitor

The pyrrolo[2,1-f][1][2][3]triazine core is a versatile template for the design of small molecule kinase inhibitors.[4] Its unique structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several compounds based on this scaffold have entered clinical development, targeting a range of kinases including EGFR, VEGFR-2, and c-Met.[11][12]

A notable example is the class of compounds that inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the structurally related Insulin Receptor (IR).[13] IGF-1R is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), triggers two major downstream signaling cascades: the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is primarily involved in cell growth and differentiation.[3][7][14] Overexpression or aberrant activation of the IGF-1R pathway is a hallmark of many cancers, making it a compelling therapeutic target.[6][7]

This guide will use a hypothetical pyrrolo[2,1-f]triazin-4-one derivative, designated as "Compound-X," which acts as a dual IGF-1R/IR inhibitor, exemplified by the well-characterized molecule BMS-536924.[15][16] We will detail two fundamental cell-based assays:

  • A Cell Proliferation Assay to measure the compound's effect on cancer cell growth.

  • A Phospho-Protein Western Blot Assay to confirm target engagement and elucidate the mechanism of action by measuring the inhibition of IGF-1R signaling.

Signaling Pathway Overview: IGF-1R Cascade

The diagram below illustrates the canonical IGF-1R signaling pathway, highlighting the key nodes that will be assessed in our protocols. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for substrate proteins like IRS-1. This initiates the downstream PI3K/Akt and Ras/MAPK cascades.

IGF1R_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 Phosphorylates GRB2_SOS GRB2/SOS IGF1R->GRB2_SOS Activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound-X (Pyrrolo[2,1-f]triazin-4-one) CompoundX->IGF1R Inhibits Autophosphorylation IGF1_ligand IGF-1 IGF1_ligand->IGF1R Binds

Caption: IGF-1R Signaling Pathway and Point of Inhibition.

Assay I: Cell Proliferation & Viability (MTT Assay)

This assay determines the compound's effect on cell viability and proliferation. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.

Rationale and Self-Validation

The MTT assay is a robust, colorimetric method suitable for high-throughput screening.[18] To ensure trustworthiness, the protocol includes multiple controls:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline for 100% cell viability.

  • No-Cell Control (Media + MTT only): Measures background absorbance.

  • Positive Control (e.g., Staurosporine): A known cytotoxic agent to confirm the assay can detect a decrease in viability.

The dose-response curve generated allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a key metric of compound potency.

Materials & Reagents
ReagentSupplierCatalog #
Cancer Cell Line (e.g., MCF-7, IGF-1R positive)ATCCHTB-22
DMEM/F-12 MediumThermo Fisher11330032
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
MTT ReagentThermo FisherM6494
DMSO, Cell Culture GradeSigma-AldrichD2650
96-well flat-bottom platesCorning3596
Solubilization Solution (e.g., 10% SDS in 0.01N HCl)In-house prepN/A
Step-by-Step Protocol
  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of cell suspension (10,000 cells/well) into a 96-well plate.

    • Leave a few wells with medium only for the background control.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Compound-X in culture medium. A typical concentration range is 0.01 nM to 10 µM.

    • Prepare a 2X concentration of the vehicle (e.g., 0.2% DMSO) and positive control.

    • Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for 72 hours (37°C, 5% CO₂). The incubation time should be optimized based on the cell doubling time.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17][18]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO or 10% SDS in 0.01N HCl) to each well.[17]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[18]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[19]

Data Analysis
  • Correct Absorbance: Subtract the average absorbance of the no-cell control wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Determine IC₅₀: Plot % Viability against the log of Compound-X concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.

Assay II: Target Engagement & Pathway Inhibition (Western Blot)

This assay provides direct evidence that Compound-X inhibits the autophosphorylation of IGF-1R and subsequently blocks downstream signaling. We will measure the phosphorylation status of IGF-1R itself and a key downstream effector, Akt.

Rationale and Self-Validation

Western blotting is a semi-quantitative technique used to detect specific proteins.[2] By using phospho-specific antibodies, we can measure the activity state of kinases.[20][21]

Key aspects for trustworthiness:

  • Phosphatase Inhibitors: Samples are prepared in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

  • Loading Controls: A housekeeping protein (e.g., β-actin or GAPDH) is probed on the same blot to ensure equal protein loading across all lanes.

  • Total Protein Analysis: Probing for total IGF-1R and total Akt confirms that the observed decrease in phosphorylation is due to kinase inhibition, not protein degradation.[21]

  • Ligand Stimulation: Cells are serum-starved and then stimulated with IGF-1 to induce a robust, synchronous phosphorylation signal, providing a clear window to observe inhibition.

Experimental Workflow Diagram

WB_Workflow A 1. Seed & Starve Cells B 2. Pre-treat with Compound-X A->B C 3. Stimulate with IGF-1 Ligand B->C D 4. Cell Lysis (with inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Blocking (with BSA) G->H I 9. Primary Antibody Incubation (e.g., p-IGF-1R, p-Akt) H->I J 10. Secondary Antibody Incubation (HRP) I->J K 11. ECL Detection & Imaging J->K L 12. Densitometry Analysis K->L

Caption: Western Blot Workflow for Phospho-Protein Detection.

Materials & Reagents
ReagentSupplierCatalog #
Recombinant Human IGF-1R&D Systems291-G1-200
RIPA Lysis BufferCell Signaling Tech9806
Protease/Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: p-IGF-1R (Tyr1135/1136)Cell Signaling Tech3024
Primary Antibody: IGF-1RβCell Signaling Tech3027
Primary Antibody: p-Akt (Ser473)Cell Signaling Tech4060
Primary Antibody: Akt (pan)Cell Signaling Tech4691
Primary Antibody: β-ActinCell Signaling Tech4970
Anti-rabbit IgG, HRP-linked Secondary AbCell Signaling Tech7074
PVDF MembranesBio-Rad1620177
ECL SubstrateBio-Rad1705061
Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours in serum-free medium.

    • Pre-treat cells with various concentrations of Compound-X (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells by adding IGF-1 to a final concentration of 50 ng/mL for 15 minutes. Leave one well unstimulated as a negative control.

  • Protein Extraction:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with protease/phosphatase inhibitors) to each well.[22]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Prep:

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

    • Add 4X Laemmli sample buffer and boil samples at 95°C for 5 minutes.[2]

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Pre-wet the PVDF in methanol before transfer.[22]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phospho-proteins, as milk contains casein, a phosphoprotein that can cause high background.[22]

    • Incubate the membrane with the primary antibody (e.g., anti-p-IGF-1R) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA/TBST as recommended by the manufacturer.

    • Wash the membrane 3 times for 5 minutes each in TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 5 minutes each in TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify band intensity. Normalize the intensity of the phospho-protein band to the corresponding total protein or loading control band.

Assay Validation and Data Interpretation

Adherence to assay validation guidelines is critical for ensuring the reliability of results.[8] Key parameters to consider include specificity, accuracy, precision, and robustness.[9][23]

  • For the MTT Assay: The IC₅₀ should be reproducible across multiple experiments. The Z'-factor can be calculated to assess assay quality for high-throughput applications.

  • For the Western Blot: The inhibition of phosphorylation should be dose-dependent. The results should clearly show that Compound-X reduces p-IGF-1R and p-Akt levels upon ligand stimulation, without affecting total protein levels, confirming a specific on-target mechanism of action.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of novel pyrrolo[2,1-f]triazin-4-one derivatives. By combining a functional cell proliferation assay with a mechanistic Western blot analysis, researchers can efficiently determine compound potency and confirm on-target activity within the relevant cellular context. These foundational assays are essential first steps in the preclinical evaluation of this promising class of therapeutic agents.

References

Application Notes and Protocols for In Vitro Antiviral Profiling of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antiviral Agents

The emergence and re-emergence of viral pathogens, coupled with the persistent threat of drug resistance, necessitates a continuous search for new antiviral therapeutics.[1] The pyrrolo[2,1-f][2][3][4]triazine scaffold has emerged as a privileged structure in antiviral drug discovery, most notably as the core of the broad-spectrum antiviral drug remdesivir.[5] This review provides a comprehensive guide to the in vitro evaluation of novel compounds based on this scaffold, specifically focusing on 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one .

The initial stages of antiviral drug development rely on robust and reproducible in vitro assays to determine a compound's efficacy and preliminary safety profile.[6] This document outlines a strategic, multi-tiered approach to thoroughly characterize the antiviral potential of a novel compound. We will detail the requisite protocols, from foundational cytotoxicity assessments to sophisticated mechanism-of-action studies, providing the scientific rationale behind each experimental choice to ensure data integrity and guide logical progression in the drug discovery pipeline.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before assessing antiviral efficacy, it is crucial to determine the inherent toxicity of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one to the host cells that will be used in subsequent viral assays. This step is critical to differentiate true antiviral activity from non-specific cytotoxic effects.[7] The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is a key parameter derived from these assays.

Protocol 1: MTT/XTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, MDCK, A549)

  • Complete cell culture medium

  • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, solubilized in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a predetermined density to achieve 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one in complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).

  • Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assays (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the viability against the compound concentration and using non-linear regression analysis.

Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

For higher sensitivity, especially with low cell numbers, the CellTiter-Glo® assay is an excellent alternative.[10] This homogeneous assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.[11] The procedure involves adding the reagent directly to the cells, and the resulting "glow-type" luminescence is proportional to the number of viable cells.[10][11]

Part 2: Primary Antiviral Efficacy Screening

Once the non-toxic concentration range of the compound is established, the next step is to evaluate its ability to inhibit viral replication. The choice of assay often depends on the biological characteristics of the target virus, particularly whether it causes a visible cytopathic effect (CPE) or forms plaques.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[7][12] This assay measures the reduction in the number of viral plaques in a cell monolayer treated with the test compound.[13]

Materials:

  • Confluent host cell monolayers in 6- or 12-well plates

  • Target virus stock with a known titer (PFU/mL)

  • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one at various non-toxic concentrations

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Step-by-Step Protocol:

  • Cell Preparation: Ensure cell monolayers are 95-100% confluent on the day of infection.

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Wash the cell monolayers with PBS and then infect them with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After adsorption, aspirate the virus inoculum. Add the overlay medium containing different concentrations of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. Include a "no drug" virus control.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a duration that allows for visible plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Carefully remove the overlay. Fix the cells with the fixative solution for at least 30 minutes. Stain the monolayer with crystal violet solution.[7]

  • Data Acquisition: Gently wash the plates with water and let them air dry. Plaques will appear as clear zones against a stained cell background. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined using non-linear regression.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Seed Host Cells (95-100% Confluency) Infect Infect Cells (1 hr Adsorption) Cells->Infect Virus Dilute Virus Stock (50-100 PFU/well) Virus->Infect Compound Prepare Compound Serial Dilutions Treat Aspirate & Add Compound-Overlay Mix Compound->Treat Infect->Treat Incubate Incubate (2-10 Days) Treat->Incubate Visualize Fix, Stain & Visualize Plaques Incubate->Visualize Count Count Plaques Visualize->Count Calculate Calculate % Reduction & Determine EC50 Count->Calculate

Caption: Workflow for the Plaque Reduction Assay.

Protocol 3: TCID50 Assay

For viruses that do not form plaques but do cause CPE, the Tissue Culture Infectious Dose 50 (TCID50) assay is a valuable alternative.[14] This endpoint dilution assay determines the virus dilution required to infect 50% of the inoculated cell cultures.[15] The antiviral effect is measured by the reduction in viral titer in the presence of the compound.

Materials:

  • Host cells in a 96-well plate

  • Virus stock

  • Serial dilutions of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with host cells and incubate for 24 hours.

  • Virus and Compound Preparation: Prepare 10-fold serial dilutions of the virus stock. For each virus dilution, prepare a set of tubes containing a fixed, non-toxic concentration of the test compound.

  • Infection and Treatment: Add the virus-compound mixtures to the cell plate, with multiple replicate wells for each dilution.

  • Incubation: Incubate the plate for 5-7 days, or until CPE is clearly visible in the virus control wells.

  • CPE Observation: Using a microscope, score each well as either positive or negative for CPE.

  • Analysis: Calculate the TCID50 titer for both the treated and untreated conditions using the Reed-Muench or Spearman-Kärber method.[] The reduction in the viral titer indicates the compound's antiviral activity.

Part 3: Advanced Characterization - Mechanism of Action

Identifying the specific stage of the viral life cycle inhibited by a compound is a critical step in its development.[1][17] Time-of-addition and yield reduction assays are powerful tools for this purpose.

Protocol 4: Virus Yield Reduction Assay

This assay provides a quantitative measure of the inhibition of infectious virus particle production.[3][18] It is more labor-intensive but offers a more profound assessment of antiviral activity than CPE or plaque reduction assays, as it directly titrates the amount of new progeny virus produced.[19][20]

Step-by-Step Protocol:

  • Infection and Treatment: Infect confluent cell monolayers with the target virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected. After a 1-hour adsorption period, wash the cells and add a medium containing serial dilutions of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

  • Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Collect the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.

  • Titration: Determine the titer of the harvested virus from each well by performing a plaque assay or TCID50 assay as described previously.

  • Analysis: Compare the viral titers from treated and untreated cells to determine the concentration of the compound required to reduce the virus yield by 90% (EC90) or 99% (EC99).

Protocol 5: Time-of-Addition Assay

This elegant assay helps to pinpoint the stage of the viral replication cycle targeted by the compound. The principle is to add the compound at different time points relative to the initial infection and observe when it loses its antiviral activity.[2][17]

Step-by-Step Protocol:

  • Synchronized Infection: Infect a large culture of host cells with the virus at a high MOI for 1-2 hours at 4°C to allow attachment but not entry. Wash away unbound virus and then shift the temperature to 37°C to initiate a synchronized infection (this is time zero).

  • Staggered Compound Addition: Add a fixed, effective concentration of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • Controls: Include known antiviral drugs with defined mechanisms of action (e.g., entry inhibitors, replication inhibitors, late-stage inhibitors) as controls.

  • Virus Yield Measurement: At the end of one replication cycle (e.g., 24 hours), harvest the virus from all wells.

  • Titration and Analysis: Quantify the virus yield from each time point using a plaque or yield reduction assay. Plot the virus yield against the time of compound addition. The point at which the compound no longer inhibits viral replication indicates that the targeted step in the viral life cycle has already been completed.[21]

Time_of_Addition cluster_cycle Viral Life Cycle Stages cluster_addition Compound Addition Time Points Attachment Attachment & Entry Uncoating Uncoating Replication Genome Replication Assembly Assembly Release Release T0 Time 0h T0->Attachment Inhibits Entry? T2 Time 2h T2->Uncoating Inhibits Uncoating? T4 Time 4h T4->Replication Inhibits Replication? T8 Time 8h T8->Assembly Inhibits Assembly? T12 Time 12h T12->Release Inhibits Release?

Caption: Conceptual diagram of a Time-of-Addition experiment.

Part 4: Assessing the Potential for Resistance

The development of drug resistance is a major challenge in antiviral therapy.[22] In vitro studies to select for and characterize resistant viruses are essential for predicting the long-term clinical utility of a new antiviral agent.

Protocol 6: In Vitro Resistance Selection

This protocol involves serially passaging the virus in the presence of sub-optimal concentrations of the compound to select for resistant mutants.

Step-by-Step Protocol:

  • Initial Passage: Infect host cells with the virus and treat with 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one at a concentration approximately equal to its EC50.

  • Harvest and Re-passage: After several days, harvest the virus from the culture supernatant. Use this harvested virus to infect fresh cells, again in the presence of the compound.

  • Dose Escalation: If viral replication is observed, gradually increase the concentration of the compound in subsequent passages.

  • Monitor for Resistance: Continue this process for multiple passages (e.g., 10-20). Periodically, test the susceptibility of the passaged virus to the compound using a plaque reduction or yield reduction assay to determine if the EC50 has increased.

  • Genotypic Analysis: Once a resistant phenotype is confirmed, sequence the relevant viral genes to identify mutations responsible for resistance.

Data Summary and Interpretation

A comprehensive in vitro evaluation will yield several key parameters that should be systematically tabulated for clear interpretation.

ParameterAssay UsedDescriptionImportance
CC50 MTT, CellTiter-GloConcentration that reduces cell viability by 50%Defines the therapeutic window; high values are desirable
EC50 Plaque Reduction, TCID50Concentration that inhibits viral replication by 50%Measures the compound's potency; low values are desirable
SI (CC50 / EC50)Selectivity IndexA key indicator of antiviral potential; SI > 10 is generally considered promising
EC90/99 Virus Yield ReductionConcentration reducing virus yield by 90% or 99%Provides a more stringent measure of antiviral efficacy
Mechanism Time-of-AdditionIdentifies the targeted stage of the viral life cycleCrucial for understanding how the drug works and for optimization
Resistance Profile Resistance SelectionIdentifies mutations conferring resistancePredicts potential for clinical resistance and informs future drug design

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. By systematically evaluating cytotoxicity, antiviral efficacy, mechanism of action, and the potential for resistance, researchers can build a comprehensive data package to support the advancement of this, or any novel compound, through the drug discovery and development pipeline. This structured approach ensures that resources are focused on candidates with the most promising therapeutic potential.

References

Application Notes & Protocols: Dual c-Met/VEGFR-2 Inhibition Using the 2-Chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Introduction

The dysregulation of receptor tyrosine kinase (RTK) signaling is a cornerstone of cancer pathology, driving tumor growth, angiogenesis, and metastasis. Among the most critical RTKs are the hepatocyte growth factor receptor (c-Met) and the vascular endothelial growth factor receptor 2 (VEGFR-2). The HGF/c-Met pathway is implicated in cell proliferation, invasion, and motility, while the VEGF/VEGFR-2 axis is the principal driver of tumor angiogenesis.[1][2] Given the significant crosstalk between these pathways and their roles in mediating resistance to targeted therapies, there is a compelling rationale for their simultaneous inhibition.[3][4][5]

The pyrrolo[2,1-f][6][7][8]triazine scaffold has emerged as a promising pharmacophore for developing potent kinase inhibitors.[9] This document provides a comprehensive technical guide for researchers on the application of inhibitors derived from this scaffold, specifically focusing on a representative molecule, herein referred to as Compound 19 , for the dual targeting of c-Met and VEGFR-2. We will detail its mechanism of action and provide robust, field-tested protocols for its evaluation, from initial biochemical assays to complex cell-based and in vivo models.

Compound Profile: Pyrrolo[2,1-f][6][7][8]triazine-Based Inhibitor

Compound 19 is a potent, ATP-competitive inhibitor of c-Met and VEGFR-2, built upon the pyrrolo[2,1-f][6][7][8]triazine core.[9] Its structure is optimized for insertion into the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.

Property Value Reference
Core Scaffold Pyrrolo[2,1-f][6][7][8]triazine[9]
Target(s) c-Met, VEGFR-2[9]
Mechanism ATP-Competitive Inhibition[10]
c-Met IC₅₀ 2.3 ± 0.1 nM[9]
VEGFR-2 IC₅₀ 5.0 ± 0.5 nM[9]
Cellular Potency (BaF3-TPR-Met) 0.71 ± 0.16 nM[9]
Cellular Potency (HUVEC) 37.4 ± 0.311 nM[9]

Scientific Rationale: The Case for Dual Inhibition

The c-Met and VEGFR-2 pathways are deeply interconnected in tumor biology. Activation of c-Met by its ligand, HGF, can promote tumor cell proliferation and invasion.[2] Simultaneously, tumors secrete VEGF to stimulate VEGFR-2 on endothelial cells, initiating the formation of new blood vessels (angiogenesis) to supply nutrients and oxygen.[2][8]

Inhibition of the VEGF/VEGFR-2 pathway alone, while effective, can lead to the development of resistance. One key mechanism of this resistance is the upregulation of alternative pro-angiogenic pathways, including the HGF/c-Met axis.[4][11] Therefore, a dual inhibitor that simultaneously blocks both receptors can offer a more robust and durable anti-tumor response by attacking both the tumor cells directly (via c-Met) and their blood supply (via VEGFR-2 and c-Met).[3][12]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cMet c-Met RAS RAS/RAF/MEK/ERK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K STAT3 STAT3 cMet->STAT3 VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation & Survival RAS->Proliferation Invasion Invasion & Metastasis RAS->Invasion Angiogenesis Angiogenesis RAS->Angiogenesis PI3K->Proliferation PI3K->Invasion PI3K->Angiogenesis STAT3->Proliferation Inhibitor Compound 19 (Pyrrolotriazine) Inhibitor->cMet Inhibits ATP Binding Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

This section provides detailed protocols for the comprehensive evaluation of pyrrolo[2,1-f]triazine-based inhibitors.

In Vitro Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity and calculate the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant c-Met and VEGFR-2 kinases.

Principle: These assays measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescent signal is generated that is inversely proportional to the amount of kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common and robust platform for this purpose.[13]

G A 1. Compound Dilution Prepare serial dilutions of Compound 19 in DMSO. B 2. Reaction Setup Add kinase, substrate, ATP, and diluted compound to a 96-well plate. A->B C 3. Kinase Reaction Incubate at 30°C for 60 minutes to allow phosphorylation. B->C D 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the reaction and remove unused ATP. C->D E 5. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. D->E F 6. Read & Analyze Measure luminescence. Calculate IC₅₀ by plotting inhibition vs. log[concentration]. E->F

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol 1: c-Met/VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

  • Materials:

    • Recombinant human c-Met or VEGFR-2 kinase domain (BPS Bioscience, Carna Biosciences).[14]

    • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1).[7]

    • ADP-Glo™ Kinase Assay Kit (Promega, #V9101).

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT).[13]

    • Test compound (Compound 19) and positive control (e.g., Foretinib).

    • White, opaque 96-well or 384-well plates.

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 µM.

    • Reaction Master Mix: Prepare a master mix containing kinase buffer, ATP (at a concentration near the Kₘ for the specific kinase), and the appropriate substrate.

    • Plate Setup: To each well of the plate, add:

      • 1 µL of diluted compound or DMSO (vehicle control).[13]

      • 2 µL of the kinase enzyme, diluted in kinase buffer.

      • 2 µL of the Reaction Master Mix to initiate the reaction.

    • Kinase Reaction: Mix gently and incubate the plate at 30°C for 60 minutes.[13]

    • Signal Development:

      • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.[13]

      • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes. This converts the ADP generated by the kinase into ATP and generates a luminescent signal via a luciferase reaction.[13]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[7]

Cell-Based Functional Assays

Objective: To confirm the on-target activity of the inhibitor in a cellular environment and assess its functional consequences.

Protocol 2: Western Blot for Phospho-Receptor Inhibition

Principle: This protocol directly measures the phosphorylation status of c-Met and VEGFR-2 in cells following inhibitor treatment. A reduction in the phosphorylated form of the receptor relative to the total amount of the receptor indicates successful target engagement.[6][15]

G A 1. Cell Culture & Starvation Culture cells (e.g., HUVECs, SNU-5). Serum-starve overnight to reduce basal signaling. B 2. Inhibitor Treatment Pre-treat cells with serial dilutions of Compound 19 for 1-2 hours. A->B C 3. Ligand Stimulation Stimulate with HGF (for c-Met) or VEGF (for VEGFR-2) for 10-15 minutes. B->C D 4. Cell Lysis Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. C->D E 5. SDS-PAGE & Transfer Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane. D->E F 6. Immunoblotting Probe membrane with primary antibodies (p-cMet, c-Met, p-VEGFR2, VEGFR2, GAPDH) followed by HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis Visualize bands using chemiluminescence. Quantify band intensity to determine inhibition. F->G

Caption: Experimental workflow for Western Blot analysis.

  • Materials:

    • Cell Lines: For c-Met, use a cell line with amplified or constitutively active c-Met (e.g., SNU-5, MKN45). For VEGFR-2, use human umbilical vein endothelial cells (HUVECs).[6][8]

    • Reagents: Recombinant human HGF and VEGF.[12]

    • Antibodies: Primary antibodies specific for phospho-c-Met (Tyr1234/1235), total c-Met, phospho-VEGFR-2 (Tyr1175), total VEGFR-2, and a loading control (e.g., GAPDH, β-Actin).

    • Buffers: RIPA lysis buffer with protease/phosphatase inhibitors, Laemmli sample buffer, TBST.

    • Equipment: SDS-PAGE and Western blot apparatus, chemiluminescence imaging system.

  • Methodology:

    • Cell Culture: Plate cells and allow them to adhere. For ligand stimulation experiments, serum-starve the cells overnight to reduce basal receptor phosphorylation. This synchronization step is critical for observing a robust and clean stimulation signal.

    • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.[6]

    • Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) or VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[12][15] This short stimulation time is optimal for observing the peak of receptor phosphorylation.

    • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate with primary antibody overnight at 4°C.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[6]

    • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to account for any differences in total receptor expression.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To measure the effect of the inhibitor on the growth and viability of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., MKN45, EBC-1) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7][8]

    • Treat cells with serial dilutions of the test compound.

    • Incubate for 72 hours at 37°C.[6]

    • Measure cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay according to the manufacturer's instructions.[6][7]

    • Calculate the half-maximal growth inhibitory concentration (GI₅₀) using a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a preclinical animal model.

Protocol 4: Human Tumor Xenograft Study

  • Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID).

    • Implant a human tumor cell line with c-Met amplification (e.g., MKN45 gastric cancer) subcutaneously.[1][8]

  • Methodology:

    • Tumor Implantation: Inject approximately 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses).

    • Treatment: Administer the compound orally (p.o.) or via intraperitoneal (i.p.) injection daily. Dosing can range from 50-200 mg/kg, depending on tolerability and efficacy.[1]

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

    • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-cMet and p-VEGFR-2) to confirm target engagement in vivo.[1]

Data Interpretation and Troubleshooting

Observation Possible Cause Suggested Solution
High IC₅₀ in Biochemical Assay Compound insolubility; Inactive enzyme; Incorrect ATP concentration.Ensure compound is fully dissolved in DMSO. Test a positive control inhibitor. Optimize ATP concentration to be near the Kₘ of the enzyme.
No Inhibition in Cellular p-Receptor Assay Poor cell permeability; High protein binding in media; Compound instability.Assess compound permeability (e.g., PAMPA assay). Reduce serum concentration during treatment. Verify compound stability in media.
High Variability in Proliferation Assay Uneven cell seeding; Edge effects in the plate.Ensure a single-cell suspension before plating. Avoid using the outer wells of the 96-well plate.
Toxicity in Xenograft Model Off-target effects; Poor formulation.Perform a maximum tolerated dose (MTD) study. Optimize the vehicle/formulation for better solubility and bioavailability.

Conclusion

The 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one scaffold serves as a powerful foundation for the design of dual c-Met and VEGFR-2 inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of these compounds. By systematically assessing biochemical potency, confirming on-target cellular activity, and demonstrating in vivo efficacy, researchers can effectively validate and advance promising candidates for the treatment of a wide range of human cancers.

References

Application Note & Protocol: A Multi-Parametric Approach for Assessing the Cytotoxicity of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2]triazine core is recognized as a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine bases has made it a cornerstone for developing novel therapeutics, including potent kinase inhibitors for cancer therapy and antiviral agents.[3][4] Compounds built on this framework, such as the FDA-approved kinase inhibitor avapritinib, demonstrate the clinical potential of this chemical class.[3] The compound 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is a derivative within this promising family, necessitating a thorough evaluation of its biological activity.[5][6]

A critical first step in characterizing any novel compound is to determine its effect on cell health. A comprehensive cytotoxicity assessment, however, extends beyond a simple live-or-die binary. It seeks to elucidate the mechanism of cell death, distinguishing between a direct cytotoxic event (necrosis), a programmed cellular response (apoptosis), or a simple inhibition of proliferation (cytostatic effect). This application note provides a detailed, multi-parametric protocol for researchers to robustly characterize the cellular impact of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, ensuring data integrity and mechanistic insight.

Section 1: The Foundational Principles of Cellular Response Assessment

When a cell population is exposed to an external agent like 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, several outcomes are possible. A robust assessment protocol is designed to differentiate between these states. The primary endpoints measured in this guide are:

  • Metabolic Activity: A proxy for cell viability and proliferation.

  • Plasma Membrane Integrity: A definitive marker of cytotoxic cell death (necrosis or late apoptosis).

  • Apoptotic Markers: Indicators of programmed cell death, including mitochondrial membrane potential and executioner caspase activity.

The relationship between these outcomes determines the compound's cellular mechanism of action, which is crucial for its development as a potential therapeutic.

Compound Compound Exposure (2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one) Viable Cell Viability (Metabolically Active) Compound->Viable No Effect Cytostatic Cytostatic Effect (Proliferation Arrest) Compound->Cytostatic Inhibition Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induction Necrosis Necrosis (Membrane Damage) Compound->Necrosis Induction cluster_0 Early Apoptotic Event cluster_1 Late Apoptotic Event Compound Compound (Potential Apoptosis Inducer) Mito Mitochondrion Compound->Mito Stress Signal Casp9 Pro-Caspase-9 Mito->Casp9 ΔΨm Collapse, Cytochrome c Release JC1 JC-1 Assay (Measures ΔΨm Collapse) Mito->JC1 Casp37 Pro-Caspase-3/7 Casp9->Casp37 Activates ActiveCasp37 Active Caspase-3/7 (Executioners) Casp37->ActiveCasp37 Apoptosis Apoptotic Hallmarks (Blebbing, DNA Fragmentation) ActiveCasp37->Apoptosis Cleaves Substrates CaspaseAssay Caspase-3/7 Assay (Measures DEVDase Activity) ActiveCasp37->CaspaseAssay

References

Application Notes & Protocols for the Quantification of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, a heterocyclic compound of interest in pharmaceutical research and development. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure found in various biologically active agents, including kinase inhibitors and antiviral drugs. Accurate quantification of specific analogues like 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is critical for pharmacokinetic studies, formulation development, quality control, and stability testing. In the absence of established public methods, this guide details robust, scientifically-grounded protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each protocol is designed as a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[3][4][5]

Introduction to 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is a fused heterocyclic system with a molecular formula of C₆H₄ClN₃O and a molar mass of 169.57 g/mol .[1] Its structure is part of a class of compounds recognized for significant biological activity, making it a molecule of interest for drug discovery programs. The accurate measurement of this compound in various matrices, from bulk active pharmaceutical ingredient (API) to complex biological fluids, is paramount for advancing its development.

Physicochemical Properties and Analytical Considerations

Detailed experimental data on the physicochemical properties of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one are not widely available. However, its structure allows for educated estimations to guide analytical method development.

  • UV Absorbance: The conjugated π-electron system of the fused pyrrolotriazinone ring is expected to exhibit strong absorbance in the UV region (200-400 nm).[6][7] This property is the basis for quantification by HPLC-UV and UV-Vis spectrophotometry. The optimal wavelength (λmax) must be determined experimentally but is anticipated to be in the 250-320 nm range.

  • Ionization and pKa: The presence of nitrogen atoms in the triazine ring imparts basic character. The estimated pKa values suggest that the molecule can be protonated under acidic conditions. This is a critical consideration for LC-MS/MS, where electrospray ionization (ESI) in positive mode is likely to be effective, and for HPLC, where mobile phase pH can be used to control retention and peak shape.

  • Solubility: The compound's polarity is influenced by the chlorine, oxygen, and nitrogen atoms. It is expected to have moderate solubility in common organic solvents like acetonitrile and methanol, making these suitable for sample preparation and as mobile phase components in reversed-phase HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the workhorse for routine quantification, quality control, and purity assessment due to its robustness and cost-effectiveness. The following protocol is a starting point for the analysis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

Rationale for Method Design
  • Reversed-Phase Chromatography: This mode is chosen for its suitability in separating small to moderately polar organic molecules.[8] A C18 stationary phase is selected as the initial column chemistry due to its wide applicability and strong hydrophobic retention mechanism.

  • Mobile Phase Selection: A gradient of acetonitrile and water is used to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. A small amount of acid (e.g., formic acid) is added to the mobile phase to control the ionization state of the analyte, improve peak symmetry by minimizing interactions with residual silanols on the stationary phase, and ensure consistent retention.

  • Detection Wavelength: Detection will be performed at the experimentally determined λmax. For this guide, we will use a representative wavelength of 270 nm.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99% purity).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min
Hold at 90% B for 2 min
Return to 10% B over 1 min
Equilibrate at 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 270 nm (or experimentally determined λmax) |

Sample Preparation Workflow

cluster_prep Sample Preparation s1 Weigh Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex/Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 s5 Inject into HPLC s4->s5 cluster_prep Biological Sample Prep (e.g., Plasma) p1 Aliquot 100 µL Plasma p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (Add 300 µL cold ACN) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate to Dryness (Nitrogen Stream) p5->p6 p7 Reconstitute in Mobile Phase A p6->p7 p8 Inject into LC-MS/MS p7->p8

References

The Pyrrolo[2,1-f]triazin-4-one Scaffold: A Framework for Novel Kinase Inhibitors in Oncology

The Pyrrolo[2,1-f][1][2][3]triazin-4-one Scaffold: A Framework for Novel Kinase Inhibitors in Oncology

For Immediate Release

[City, State] – [Date] – The fused heterocyclic system of pyrrolo[2,1-f][1][2][3]triazine has emerged as a privileged scaffold in the design of targeted cancer therapeutics, particularly as potent kinase inhibitors. While specific preclinical data on the application of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one in animal cancer models remains limited in publicly accessible literature, the broader family of pyrrolo[2,1-f][1][2][3]triazine derivatives has demonstrated significant promise in oncological research. This application note will synthesize the available information on this class of compounds, providing a technical guide for researchers and drug development professionals interested in their potential.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a key structural component in a variety of biologically active molecules, including approved drugs and clinical candidates.[2] Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.[2] This has led to the development of pyrrolotriazine-based inhibitors targeting critical oncogenic signaling pathways.

Derivatives of this scaffold have been investigated as inhibitors of several key cancer-related kinases, including:

  • c-Met: A receptor tyrosine kinase involved in cell proliferation, migration, and invasion.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.

  • PI3K (Phosphoinositide 3-kinase): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Kinase-Driven Oncogenic Pathways

The primary mechanism of action for many anticancer compounds based on the pyrrolo[2,1-f][1][2][3]triazine framework is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that control cell growth, survival, and differentiation. In many cancers, mutations or overexpression of specific kinases lead to uncontrolled cell proliferation and tumor progression.

By competitively binding to the ATP-binding pocket of these kinases, pyrrolotriazine derivatives can block their catalytic activity, thereby inhibiting downstream signaling and suppressing tumor growth. The specific kinase or kinases targeted depend on the chemical substitutions on the core scaffold.

Kinase_Inhibition_Pathwaycluster_0Cell Membranecluster_1Cytoplasmcluster_2NucleusGrowth_FactorGrowth FactorRTKReceptor Tyrosine Kinase(e.g., c-Met, VEGFR-2, EGFR)Growth_Factor->RTKBinds and ActivatesKinase_DomainKinase DomainRTK->Kinase_DomainActivatesPyrrolotriazinone2-Chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one(or derivative)Pyrrolotriazinone->Kinase_DomainCompetitively Inhibits ATP BindingCellular_ResponseTumor Cell Proliferation,Survival, AngiogenesisPyrrolotriazinone->Cellular_ResponseInhibitsATPATPATP->Kinase_DomainBindsDownstream_SignalingDownstream Signaling(e.g., RAS-MAPK, PI3K-AKT)Kinase_Domain->Downstream_SignalingPhosphorylates & ActivatesDownstream_Signaling->Cellular_ResponsePromotes

Figure 1. Generalized signaling pathway illustrating the mechanism of action for pyrrolotriazinone-based kinase inhibitors.

Preclinical Development of Pyrrolo[2,1-f][1][2][3]triazine Derivatives (General Protocols)

Compound Formulation for In Vivo Administration

The formulation of a pyrrolotriazine derivative for animal studies is a critical step to ensure adequate bioavailability and tolerability.

Protocol 1: General Formulation for Oral Gavage

  • Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., 0.5% methylcellulose, 0.5% carboxymethylcellulose, polyethylene glycol 400, corn oil).

  • Vehicle Selection: Choose a vehicle that provides a stable suspension or solution at the desired concentration.

  • Preparation:

    • Accurately weigh the required amount of the pyrrolotriazine compound.

    • In a sterile container, gradually add the chosen vehicle while triturating or vortexing to ensure a homogenous mixture.

    • For suspensions, sonication may be necessary to reduce particle size and improve homogeneity.

  • Stability: Assess the short-term stability of the formulation to ensure consistent dosing throughout the study.

Animal Models and Tumor Implantation

The choice of animal model is dependent on the cancer type and the specific kinase target.

Protocol 2: Xenograft Tumor Model

  • Cell Line Selection: Choose a human cancer cell line with known dysregulation of the target kinase (e.g., a cell line with c-Met amplification for a c-Met inhibitor).

  • Animal Strain: Use immunodeficient mice (e.g., athymic nude mice, SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Culture the selected cancer cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the animals into treatment and control groups.

Xenograft_WorkflowCell_CultureCancer Cell CultureHarvestHarvest & Resuspend CellsCell_Culture->HarvestImplantationSubcutaneous Implantationin Immunodeficient MiceHarvest->ImplantationTumor_GrowthTumor Growth MonitoringImplantation->Tumor_GrowthRandomizationRandomization intoTreatment GroupsTumor_Growth->RandomizationTreatmentTreatment with Pyrrolotriazinone(e.g., Oral Gavage)Randomization->TreatmentData_CollectionTumor Volume Measurement& Survival AnalysisTreatment->Data_Collection

Figure 2. A typical experimental workflow for a xenograft study.

Dosing and Efficacy Evaluation

The dosing regimen and methods for assessing efficacy are crucial for determining the therapeutic potential of the compound.

Table 1: General Dosing and Efficacy Parameters

ParameterDescriptionExample
Dose Levels Multiple dose levels are typically evaluated to determine a dose-response relationship.10, 30, and 100 mg/kg
Dosing Frequency Can range from once daily (QD) to twice daily (BID) or less frequently depending on the compound's pharmacokinetics.Once daily (QD)
Route of Administration Commonly oral gavage (p.o.) or intraperitoneal injection (i.p.).Oral gavage (p.o.)
Treatment Duration Typically 2-4 weeks, or until tumors in the control group reach a predetermined endpoint.21 days
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.% TGI = [1 - (ΔT / ΔC)] x 100
Secondary Endpoints Body weight changes (to assess toxicity), overall survival.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a pyrrolotriazine derivative is essential for optimizing its dosing regimen and therapeutic index.

Table 2: Key Pharmacokinetic Parameters

ParameterDefinition
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the plasma concentration to decrease by half.
Bioavailability (%F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Pharmacodynamic studies aim to correlate the drug concentration with its biological effect. This can involve collecting tumor tissue at various time points after dosing to measure the inhibition of the target kinase phosphorylation.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. While specific in vivo data for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is not yet prominent in the scientific literature, the established anticancer potential of this compound class warrants further investigation. Future studies should focus on elucidating the specific kinase targets of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one and evaluating its efficacy and safety in relevant preclinical cancer models. Such research will be instrumental in determining its potential for clinical development.

Application Notes and Protocols for the Preclinical Evaluation of Pyrrolotriazine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Driver of Cancer with a Privileged Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] In numerous cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, is a key oncogenic driver, making it a well-established and highly validated therapeutic target.[3]

The pyrrolotriazine scaffold has emerged as a versatile and "privileged" structure in kinase inhibitor design. Medicinal chemistry efforts have identified this nucleus as an effective template for ATP-competitive inhibitors. Crystallography and structure-activity relationship (SAR) studies have revealed that the pyrrolotriazine ring system can effectively occupy the adenine pocket of the ATP binding site, establishing key interactions with the hinge region.[4] This provides a strong rationale for the design and evaluation of novel pyrrolotriazine-based molecules as EGFR inhibitors.

These application notes provide a comprehensive, multi-tiered framework for the preclinical experimental design and evaluation of novel pyrrolotriazine-based EGFR inhibitors. The protocols herein are designed to be a self-validating system, guiding researchers from initial biochemical potency assessment to in vivo efficacy evaluation, with integrated decision-making criteria at each stage.

I. The EGFR Signaling Pathway and Points of Inhibition

A thorough understanding of the EGFR signaling network is fundamental to designing and interpreting experiments aimed at its inhibition. The following diagram illustrates the canonical pathway and highlights the mechanism of action for ATP-competitive inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (inactive) EGF->EGFR Ligand Binding pEGFR p-EGFR (active) Dimerization & Autophosphorylation EGFR->pEGFR PI3K PI3K pEGFR->PI3K Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS AKT Akt PI3K->AKT Outcome Cell Proliferation, Survival, Growth AKT->Outcome Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Outcome Inhibitor Pyrrolotriazine Inhibitor Inhibitor->pEGFR Inhibition of Phosphorylation (ATP Competition) Workflow cluster_1 cluster_2 cluster_3 cluster_4 phase1 Phase 1: Biochemical Potency & Selectivity decision1 Go/No-Go Decision 1 phase1->decision1 p1_tasks • Kinase IC50 (WT & Mutants) • Kinome Selectivity Screen phase2 Phase 2: Cellular Activity & Target Engagement decision2 Go/No-Go Decision 2 phase2->decision2 p2_tasks • Cell Viability (IC50) • EGFR Phosphorylation Assay • Downstream Signaling Analysis phase3 Phase 3: In Vitro ADME/Tox Profiling decision3 Go/No-Go Decision 3 phase3->decision3 p3_tasks • Metabolic Stability • CYP450 Inhibition • Plasma Protein Binding • In Vitro Toxicology phase4 Phase 4: In Vivo Efficacy Studies candidate Candidate Selection phase4->candidate p4_tasks • Xenograft Tumor Models • Pharmacodynamic Analysis • Tolerability Assessment decision1->phase2 Go decision2->phase3 Go decision3->phase4 Go

References

Preparation and Application of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged core in modern medicinal chemistry, forming the basis of several approved kinase inhibitors used in oncology.[3][4] This application note provides a comprehensive guide for the laboratory-scale preparation, characterization, and cellular application of a key analogue, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. We present a robust, generalized synthesis protocol, detailed methods for quality control, and step-by-step instructions for preparing stock solutions and conducting cell-based assays to evaluate its biological activity. This document is intended for researchers in cell biology, pharmacology, and drug development investigating novel kinase inhibitors.

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[4] The fused heterocyclic system of pyrrolo[2,1-f][1][2]triazine has emerged as a highly versatile and promising scaffold for targeting various protein kinases.[3][5] Derivatives of this core structure have been successfully developed as potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

The 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one analogue serves as a valuable starting point or intermediate for the synthesis of more complex derivatives, as well as a tool compound for exploring the structure-activity relationships (SAR) within this chemical class. Its proper synthesis, purification, and preparation for biological screening are paramount to obtaining reliable and reproducible data in cell culture experiments. This guide provides the necessary protocols to empower researchers to effectively utilize this compound in their studies.

Physicochemical Properties and Handling

Accurate characterization of the compound is the foundation of reproducible biological experiments. The key properties of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one are summarized below.

PropertyValueSource/Reference
CAS Number 1613751-69-1[1][2]
Molecular Formula C₆H₄ClN₃O[1][2]
Molecular Weight 169.57 g/mol [1]
Appearance Off-white to light yellow solidAssumed from related compounds
Purity (Recommended) >98% (by HPLC)Standard practice for cell-based assays
Solubility Soluble in DMSO (>10 mg/mL), moderately soluble in Methanol, poorly soluble in waterInferred from similar heterocyclic compounds
Storage (Solid) Store at -20°C, protect from light and moisture[8]
Storage (Stock Solution) Store at -80°C in single-use aliquots[8][9]

Safety Precautions: Handle 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling information.

Synthesis and Quality Control

While numerous methods exist for the synthesis of the pyrrolotriazine core, a common and effective strategy involves the cyclization of a functionalized N-aminopyrrole precursor.[10] This section outlines a generalized, plausible synthetic route and the critical quality control measures to ensure the compound's identity and purity.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable 3-chloropyrrole-2-carboxamide, followed by N-amination and subsequent cyclization.

G cluster_0 Synthesis Workflow A 3-chloro-1H-pyrrole-2-carboxamide B 1-amino-3-chloro-1H-pyrrole-2-carboxamide A->B N-Amination (e.g., Hydroxylamine-O-sulfonic acid) C 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one B->C Cyclization (e.g., Chloroacetyl chloride, then base)

Caption: Proposed synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

Experimental Protocol (Generalized)

Step 1: N-Amination of 3-chloro-1H-pyrrole-2-carboxamide

  • Dissolve 3-chloro-1H-pyrrole-2-carboxamide in a suitable aprotic solvent (e.g., DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add a strong base (e.g., NaH, 1.1 eq) portion-wise and stir for 30 minutes.

  • Slowly add an aminating agent such as hydroxylamine-O-sulfonic acid (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield 1-amino-3-chloro-1H-pyrrole-2-carboxamide.

Step 2: Cyclization to form the triazinone ring

  • Dissolve the N-aminated pyrrole from Step 1 in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Cool the mixture to 0°C.

  • Add a base (e.g., triethylamine or DIPEA, 2.5 eq).

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours until cyclization is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic phase, concentrate, and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one.

Quality Control and Characterization

Ensuring the identity, purity, and integrity of the synthesized compound is non-negotiable for its use in cell culture.

Purity Analysis (HPLC):

  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities, allowing for quantification of purity as a percentage of the total peak area.[11]

  • Protocol:

    • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA or formic acid).

    • Monitor the elution profile using a UV detector at 254 nm and 280 nm.

    • Acceptance Criterion: A single major peak with >98% area is required for cell culture applications.

Identity Confirmation (Mass Spectrometry & NMR):

  • Rationale: Mass spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific chemical structure.[12]

  • Protocols:

    • High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution via ESI-MS to confirm the exact mass.

      • Expected [M+H]⁺: 170.0125 (Calculated for C₆H₅ClN₃O⁺).

    • ¹H NMR: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆. The spectrum should show characteristic peaks for the pyrrole and triazinone protons, with appropriate splitting patterns and integration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number and type of carbon atoms in the molecule.

Application Protocols for Cell Culture

Preparation of Stock Solutions

The poor aqueous solubility of most kinase inhibitors necessitates the use of an organic solvent, typically Dimethyl Sulfoxide (DMSO), to prepare concentrated stock solutions.[8][9]

Materials:

  • 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (purity >98%)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber-colored microcentrifuge tubes

Protocol:

  • Calculation: Determine the mass of the compound needed for a desired stock concentration (e.g., 10 mM).

    • Mass (mg) = 10 mM * 169.57 g/mol * Volume (L)

    • For 1 mL (0.001 L) of a 10 mM stock: Mass = 10 * 169.57 * 0.001 = 1.696 mg

  • Dissolution: Aseptically add the calculated mass of the compound to a sterile tube. Add the corresponding volume of sterile DMSO.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber tubes. Store immediately at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8] Amber tubes protect the compound from light-induced decomposition.

Workflow for Cellular Assays

Caption: General workflow for using the compound in cell culture experiments.

Protocol 1: Cell Viability Assay (IC₅₀ Determination)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of potency.

Materials:

  • Cancer cell line known to be dependent on a relevant kinase (e.g., A549 lung cancer cells for EGFR pathway).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • 96-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).

  • Compound stock solution (10 mM in DMSO).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. Start with a 2X concentration of your highest desired final concentration. For example, to achieve a final concentration range of 10 µM to 0.01 µM, prepare a 2X serial dilution starting from 20 µM.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) and "untreated control" wells with medium only.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Target Engagement via Western Blot

This protocol assesses if the compound inhibits the phosphorylation of a downstream target of the putative kinase, providing evidence of target engagement within the cell.[1]

Materials:

  • 6-well cell culture plates.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for a short period (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition.

G cluster_0 Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Compound 2-chloro-1H,4H-pyrrolo [2,1-f]triazin-4-one Compound->RTK Inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes

Caption: Hypothetical pathway showing inhibition of an RTK by the compound.

Conclusion

2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is a valuable chemical probe for the study of kinase signaling pathways. Its successful application in cell-based research hinges on rigorous synthesis, purification, and characterization, followed by meticulous preparation for in vitro experiments. The protocols outlined in this document provide a validated framework for researchers to prepare this compound and use it to generate high-quality, reproducible data, thereby facilitating the discovery and development of novel therapeutic agents.

References

Troubleshooting & Optimization

Improving the yield of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Hub for Advanced Heterocyclic Synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, a key intermediate in modern pharmaceutical development. As Senior Application Scientists, we have compiled this resource based on field-proven methodologies and a deep understanding of the underlying chemical principles to help you navigate common challenges and optimize your synthetic outcomes.

The pyrrolo[2,1-f][1][][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents, most notably Remdesivir.[4][5][6] Its synthesis, while well-documented, presents several critical junctures where yields can be compromised and impurities can arise. This guide provides direct, actionable solutions to the most frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is consistently low. Which steps are the most critical for optimization?

A1: Low overall yield is a common issue that typically stems from suboptimal conditions in one or more key stages of the synthesis. The most practical route involves a multi-step sequence starting from 3-chloro-1H-pyrrole-2-carboxylic acid.[7][8] Let's break down the critical control points.

The synthesis can be visualized as a three-stage process:

  • N-Amination: Formation of the N-N bond on the pyrrole ring.

  • Amide Coupling: Coupling the N-aminated pyrrole with a protected amino acid.

  • Intramolecular Cyclization: The final ring-closing step to form the triazinone core.

Workflow for Yield Optimization

cluster_0 Stage 1: N-Amination cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Intramolecular Cyclization start 3-Chloro-1H-pyrrole-2-carboxamide amination N-Amination (e.g., NaClO, NH4Cl, NaOH) start->amination Key Challenge: Side reactions, incomplete conversion aminopyrrole 1-Amino-3-chloro-1H- pyrrole-2-carboxamide amination->aminopyrrole coupling Amide Coupling (e.g., Boc-Ala, EDC.HCl) aminopyrrole->coupling Key Challenge: Purification, stoichiometry biscarbamoyl 1,2-Biscarbamoyl-substituted pyrrole coupling->biscarbamoyl cyclization Regioselective Cyclization (e.g., PPh3, Br2, Et3N) biscarbamoyl->cyclization CRITICAL YIELD STEP: Regioisomer formation, degradation product 2-Chloro-1H,4H-pyrrolo [2,1-f]triazin-4-one cyclization->product

Caption: Key stages in the synthesis and their associated challenges.

Detailed Optimization Advice:

  • N-Amination Efficiency: The conversion of the pyrrole carboxamide to the N-aminopyrrole is foundational. A common method involves using sodium hypochlorite (NaClO) in the presence of ammonium chloride and a base like NaOH.[9] Incomplete conversion here will carry unreacted starting material forward, complicating downstream purification and reducing the effective concentration of your key intermediate.

    • Troubleshooting Tip: Ensure precise temperature control and monitor the reaction progress closely via TLC or LC-MS. The reaction can be sensitive, and yields can vary if conditions are not tightly controlled. Some substituted pyrroles have shown modest yields (15-30%) in this step, indicating its sensitivity.[10]

  • Amide Coupling: The coupling of the N-aminopyrrole with N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala) using a carbodiimide coupling agent like EDC·HCl is generally efficient.[7]

    • Troubleshooting Tip: Ensure your N-aminopyrrole intermediate is pure before this step. Stoichiometry is key; use a slight excess (1.1-1.3 equivalents) of both Boc-L-Ala and EDC·HCl to drive the reaction to completion.

  • Intramolecular Cyclization (The Most Critical Step): This is where most yield is lost due to high activation energy requirements, potential for degradation, and the formation of regioisomeric side products.

    • The Problem with Traditional Methods: Many established protocols require high temperatures (e.g., refluxing in xylene, microwave heating at 150-160 °C) and long reaction times.[8][9] These harsh conditions can degrade the sensitive heterocyclic core, leading to tar formation and a significant drop in isolated yield.

    • The Recommended Solution: A more facile and practical approach involves a regioselective intramolecular cyclization under very mild conditions. A method reported by Son and Park demonstrates that treating the 1,2-biscarbamoyl-substituted pyrrole intermediate with triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in CH₂Cl₂ at 0 °C can yield the desired product in as little as 5 minutes.[7][8] This protocol avoids thermal degradation and significantly improves yield.

Q2: I'm observing a major, inseparable impurity in my final product. What is it likely to be and how can I prevent its formation?

A2: This is a classic problem of regioselectivity during the cyclization step. The most common and difficult-to-separate impurity is the pyrrolo[1,2-d][1][3][4]oxadiazine regioisomer. Its formation competes directly with the desired triazinone product.

The precursor, a 1,2-biscarbamoyl-substituted pyrrole, has two nucleophilic nitrogen atoms that can attack the activated carbonyl group. The pathway taken determines the final heterocyclic core.

Competing Intramolecular Cyclization Pathways

cluster_desired Desired Pathway cluster_side Side Reaction Pathway precursor 1,2-Biscarbamoyl Pyrrole Intermediate path1_node Attack by Pyrrole N-Amine Nitrogen precursor->path1_node Route A path2_node Attack by Side-Chain Amide Nitrogen precursor->path2_node Route B product 2-Chloro-1H,4H-pyrrolo [2,1-f]triazin-4-one (6-membered ring) path1_node->product Favored by PPh3/Br2 side_product Pyrrolo[1,2-d][1,3,4] oxadiazine (6-membered ring) path2_node->side_product Favored by PPh3/I2

Caption: Regioselectivity in the cyclization step leading to the desired product or an oxadiazine impurity.

Controlling Regioselectivity:

The key insight is that the choice of activating agent for the cyclization dictates the regiochemical outcome.[8] Research has shown that the halogen source used with triphenylphosphine is the deciding factor.

Activating ReagentPredominant ProductRationale
PPh₃ / Br₂ Desired Pyrrolotriazinone This combination preferentially activates the reaction to proceed via attack from the N-amine of the pyrrole ring.[8]
PPh₃ / I₂ Pyrrolooxadiazine Impurity Using iodine instead of bromine favors the alternative cyclization pathway, leading to the undesired regioisomer.[8]
High Heat / Strong Base Mixture / DegradationThermal methods often lack selectivity and can lead to a mixture of products and significant decomposition.[9]

Prevention Protocol:

To exclusively form the desired 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, adhere strictly to the following cyclization protocol.

Experimental Protocol: Regioselective Intramolecular Cyclization [7]

  • Dissolve triphenylphosphine (1.9 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (2.1 eq.) to the cooled solution. Stir the resulting mixture at room temperature for 15 minutes.

  • Cool the mixture back down to 0 °C.

  • In a separate flask, dissolve your 1,2-biscarbamoyl-substituted pyrrole intermediate (1.0 eq.) in anhydrous CH₂Cl₂.

  • Add the solution of the intermediate and triethylamine (Et₃N, 4.9 eq.) to the cooled PPh₃/Br₂ mixture.

  • Maintain the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 5-10 minutes.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and extraction with CH₂Cl₂.

  • Purify the crude product via column chromatography on silica gel (e.g., using an EtOAc/n-hexane gradient).[7]

By using this bromine-mediated protocol, you can effectively shut down the pathway leading to the oxadiazine impurity, which will dramatically simplify purification and improve your isolated yield.

Q3: What are the primary safety and scalability concerns when moving this synthesis from gram to kilogram scale?

A3: Scaling up any multi-step synthesis introduces challenges, particularly concerning thermal safety, reagent handling, and impurity control. For this specific synthesis, the Vilsmeier-Haack reaction often used in the early stages to prepare pyrrole intermediates and the final cyclization are key areas of focus.

A process safety analysis of a similar synthesis for the pyrrolo[2,1-f][1][][3]triazine core of Remdesivir provides critical insights.[11]

Key Scale-Up Considerations:

  • Exothermic Events:

    • Vilsmeier Reagent Formation: The reaction of phosphorus oxychloride (POCl₃) with DMF is highly exothermic. On a large scale, the addition rate and cooling capacity must be precisely controlled to prevent a runaway reaction. Differential Scanning Calorimetry (DSC) has shown this step to have a significant exothermic event.[11]

    • Addition of Pyrrole: The subsequent addition of the pyrrole substrate to the Vilsmeier reagent is also exothermic.[11] A robust cooling system and emergency quenching plan are essential.

  • Impurity Formation at Scale:

    • Dilution is Critical: In some related syntheses, it was found that byproduct formation (e.g., hydrolysis of a nitrile back to an amide) was highly dependent on concentration. Increasing the solvent volume (dilution) minimized the formation of this key impurity.[11] When scaling up, simply multiplying all quantities may not be optimal; adjusting solvent volumes to maintain optimal dilution is crucial.

    • Polymeric Material: At higher concentrations and temperatures, the formation of polymeric materials can occur, complicating isolation and reducing yield.[11]

Scale-Up Safety & Optimization Workflow

start Process Design (Gram Scale) safety Thermal Hazard Assessment (DSC, RC1 Calorimetry) start->safety impurity Impurity Profile Analysis (LC-MS) start->impurity identify Identify Exotherms (e.g., Vilsmeier Formation) safety->identify control Develop Control Strategy (Addition Rate, Cooling) identify->control pilot Pilot Scale Run (10-20x Scale) control->pilot optimize Optimize Dilution & Temperature to Minimize Side Products impurity->optimize optimize->pilot review Review In-Process Controls & Yield Data pilot->review production Full-Scale Production review->production

Caption: A systematic workflow for safely scaling the synthesis.

Recommendations for Safe Scaling:

  • Thermal Hazard Analysis: Before any large-scale run, perform a thorough thermal hazard analysis (DSC, reaction calorimetry) on all key steps to quantify heat release and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[11]

  • Engineered Controls: Use jacketed reactors with automated temperature control and metered pumps for the addition of critical reagents like POCl₃.

  • Process Optimization: Do not assume the gram-scale protocol is optimal for kilo-scale. Re-optimize parameters like solvent volume, addition rates, and reaction times at an intermediate (pilot) scale.

  • Robust In-Process Controls (IPCs): Implement regular IPCs (e.g., HPLC, UPLC) during the reaction to monitor the consumption of starting materials and the formation of products and impurities in real-time. This allows for adjustments before the entire batch is compromised.

By proactively addressing these challenges, the synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one can be transitioned from a laboratory procedure to a safe, reliable, and scalable manufacturing process.

References

Troubleshooting pyrrolo[2,1-f]triazine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a privileged structure in drug discovery, particularly in the development of kinase inhibitors, achieving efficient and clean synthesis is paramount.

This resource addresses common challenges encountered during the synthesis of pyrrolo[2,1-f]triazines, providing in-depth, experience-driven troubleshooting advice. Our goal is to move beyond simple procedural lists and explain the "why" behind the "how," empowering you to diagnose and solve problems effectively.

Table of Contents

  • FAQ 1: Low or No Yield of the Desired Pyrrolo[2,1-f]triazine Product

  • FAQ 2: Formation of Dimerized or Oligomeric Side Products

  • FAQ 3: Incomplete Cyclization or Stalled Reactions

  • FAQ 4: Issues with Starting Material Stability (2-aminopyrroles)

  • Experimental Protocols

  • References

FAQ 1: Low or No Yield of the Desired Pyrrolo[2,1-f]triazine Product

Question: My reaction to form the pyrrolo[2,1-f]triazine core is resulting in very low yields or a complex mixture with no discernible product. What are the most likely causes and how can I fix this?

Answer: This is a common and frustrating issue. The root cause often lies in one of three areas: the quality of your starting materials, the reaction conditions, or the specific reactivity of your substrates.

A. Causality Analysis:

  • Poor Quality of the Annulation Partner: The reaction partner for the 2-aminopyrrole, typically an activated two-carbon electrophile (e.g., α-haloketone, α-haloester, or an equivalent), can be a major source of failure. If this reagent has degraded or contains impurities, it will not participate effectively in the condensation-cyclization cascade. For instance, α-bromoketones are notoriously unstable and can decompose upon storage.

  • Suboptimal Reaction Conditions: The formation of the pyrrolo[2,1-f]triazine ring is highly sensitive to base, solvent, and temperature. An inappropriate base can either be too weak to facilitate the necessary deprotonations or too strong, leading to decomposition of starting materials or products. Similarly, the solvent choice impacts the solubility of reagents and intermediates, directly affecting reaction rates.

  • Steric Hindrance: Bulky substituents on either the 2-aminopyrrole or the electrophilic partner can significantly impede the cyclization step. The initial nucleophilic attack of the endocyclic pyrrole nitrogen is often the rate-limiting step, and steric congestion around this center will drastically reduce the reaction rate.

B. Troubleshooting Workflow:

Here is a logical workflow to diagnose and resolve low-yield issues.

G start Low / No Yield check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  Yes sm_bad Impure/Degraded check_sm->sm_bad No optimize_cond 2. Optimize Reaction Conditions sm_ok->optimize_cond repurify Repurify or Resynthesize Starting Materials sm_bad->repurify repurify->check_sm cond_table Screen Base, Solvent, Temperature (see Table 1) optimize_cond->cond_table yield_improved Yield Improved? cond_table->yield_improved check_sterics 3. Assess Steric Hindrance yield_improved->check_sterics No success Successful Synthesis yield_improved->success Yes high_sterics High Steric Hindrance Detected check_sterics->high_sterics Yes fail Persistent Failure: Re-evaluate Synthetic Route check_sterics->fail No modify_reagents Consider Less Bulky Protecting Groups or Reagents high_sterics->modify_reagents modify_reagents->optimize_cond

Caption: Troubleshooting flowchart for low-yield pyrrolo[2,1-f]triazine synthesis.

C. Recommended Actions & Data:

A systematic screening of reaction parameters is crucial. The choice of base is particularly critical. Non-nucleophilic, inorganic bases are often preferred to avoid side reactions with the electrophile.

Table 1: Recommended Screening Conditions for Pyrrolo[2,1-f]triazine Formation

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)Rationale
Base K₂CO₃Cs₂CO₃DBUIncreasing basicity to facilitate deprotonation without being overly harsh.
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Increasing polarity and boiling point to improve solubility and allow higher temperatures.
Temperature 60 °C80 - 100 °C120 - 140 °CTo overcome activation energy barriers, especially in sterically hindered cases.

Start with the mild conditions and analyze the reaction mixture by LC-MS after 2-4 hours. If no product is formed but starting materials remain, move to the standard and then forcing conditions.

FAQ 2: Formation of Dimerized or Oligomeric Side Products

Question: My reaction is producing a significant amount of a high molecular weight impurity, which I suspect is a dimer of my 2-aminopyrrole starting material. Why is this happening and how can I prevent it?

Answer: This is a classic side reaction, often referred to as self-condensation or dimerization. It arises from the inherent nucleophilicity of the 2-aminopyrrole scaffold.

A. Mechanistic Insight:

The 2-aminopyrrole can act as a nucleophile in two ways: through the exocyclic amine (N-attack) or the endocyclic pyrrole nitrogen (N'-attack). Under basic conditions, one molecule of the 2-aminopyrrole can attack another, leading to dimerization, especially if the intended electrophile is unreactive or added too slowly. This side reaction is a well-documented challenge in related heterocyclic syntheses.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway AP 2-Aminopyrrole Int Intermediate AP->Int + E AP2 2-Aminopyrrole (Molecule 1) E Electrophile (R-X) P Pyrrolo[2,1-f]triazine Int->P Cyclization Dimer Dimer AP2->Dimer + AP3, Base AP3 2-Aminopyrrole (Molecule 2)

Caption: Competing reaction pathways leading to desired product vs. dimer formation.

B. Prevention Strategies:

The key is to favor the intermolecular reaction with the intended electrophile over the self-condensation reaction.

  • Reverse Addition: Instead of adding the electrophile to a mixture of the 2-aminopyrrole and base, try the reverse. Prepare a solution of the 2-aminopyrrole and add it slowly to a pre-heated mixture of the base and the electrophile in the reaction solvent. This ensures that the aminopyrrole is always in the presence of a high concentration of the desired reaction partner, minimizing its opportunity to self-react.

  • Use a More Reactive Electrophile: If possible, switch to a more reactive electrophilic partner. For example, an α-iodoketone is more reactive than an α-bromoketone. This increases the rate of the desired reaction (k_desired) relative to the rate of dimerization (k_dimer).

  • Lowering Base Stoichiometry: Using a large excess of base can sometimes promote self-condensation. Try reducing the amount of base to 1.1-1.5 equivalents. This provides enough base for the primary reaction without creating an overly basic environment that facilitates side reactions.

FAQ 3: Incomplete Cyclization or Stalled Reactions

Question: My LC-MS analysis shows the formation of an intermediate, but it doesn't seem to be converting to the final tricyclic product. The reaction has stalled. What's going on?

Answer: This indicates that the initial condensation (N-alkylation) has occurred, but the subsequent intramolecular cyclization is failing. This is a common bottleneck, often due to electronic or energetic factors.

A. Root Cause Analysis:

The cyclization step involves the nucleophilic attack of the endocyclic pyrrole nitrogen onto an electrophilic center (often a carbonyl group from the original electrophile). The success of this step depends on:

  • Nucleophilicity of the Pyrrole Nitrogen: Electron-withdrawing groups (EWGs) on the pyrrole ring will decrease the nucleophilicity of the endocyclic nitrogen, slowing down or preventing the final ring closure. This is a known electronic effect in pyrrole chemistry.

  • Activation Energy Barrier: The cyclization is an intramolecular reaction that has a specific activation energy. If the reaction temperature is too low, the intermediate may not have enough energy to overcome this barrier.

  • Reversibility: In some cases, the initial N-alkylation can be reversible. If the subsequent cyclization is slow, the intermediate may revert to the starting materials.

B. Solutions and Protocols:

  • Increase Thermal Energy: The most straightforward solution is to increase the reaction temperature. If you are running the reaction at 80 °C in DMF, try increasing it to 120 °C or even switching to a higher-boiling solvent like DMSO to reach temperatures of 140-150 °C.

  • Microwave Irradiation: Microwave-assisted organic synthesis is an excellent technique for driving difficult cyclizations. The rapid, uniform heating can often provide the energy needed to overcome high activation barriers in minutes, rather than hours. A typical starting point would be to run the reaction in a sealed microwave vial at 120-150 °C for 15-30 minutes.

  • Acid Catalysis (Use with Caution): In some specific cases, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, PTSA) can promote the cyclization by activating the carbonyl group towards nucleophilic attack. However, this is substrate-dependent and can also lead to decomposition, so it should be attempted only after thermal methods have failed.

FAQ 4: Issues with Starting Material Stability (2-aminopyrroles)

Question: My 2-aminopyrrole starting material seems to be degrading, turning dark, and showing impurities on NMR/LC-MS even before I start the reaction. How can I handle this sensitive reagent?

Answer: 2-aminopyrroles are notoriously unstable. They are electron-rich and prone to oxidation and polymerization, especially when exposed to air, light, or acid. Proper handling and storage are not just recommended; they are essential for success.

A. Best Practices for Handling and Storage:

  • Inert Atmosphere: Always handle 2-aminopyrroles under an inert atmosphere (Nitrogen or Argon).

  • Storage: Store them in a freezer (-20 °C), in a vial with a tightly sealed cap, wrapped in aluminum foil to protect from light.

  • Purification: It is often best to use 2-aminopyrroles immediately after purification. If you purify a batch by column chromatography, flush the column with an inert gas, use de-gassed solvents, and immediately place the purified fractions under nitrogen.

  • Salt Formation: For long-term storage, consider converting the 2-aminopyrrole to a more stable salt, such as the hydrochloride (HCl) or trifluoroacetate (TFA) salt. The free base can then be generated in situ just before the reaction by adding an extra equivalent of base.

B. Protocol for In Situ Free-Basing:

  • To your reaction flask, add the 2-aminopyrrole salt, the electrophile, and the solvent.

  • Add the required equivalents of base for the reaction PLUS one extra equivalent to neutralize the salt. For example, if the reaction calls for 1.5 equivalents of K₂CO₃ and you are using the HCl salt of the aminopyrrole, you would use 2.5 equivalents of K₂CO₃.

  • Proceed with the reaction as planned. This method avoids isolating the less stable free-base, improving reproducibility.

Experimental Protocols

General Protocol for Pyrrolo[2,1-f]triazine Synthesis (Standard Conditions)

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyrrole (1.0 eq), the α-halo-carbonyl compound (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed DMF via syringe to achieve a concentration of 0.1 M with respect to the 2-aminopyrrole.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired pyrrolo[2,1-f]triazine.

Technical Support Center: Purification of Chlorinated Pyrrolotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome, researchers. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in modern drug discovery, forming the backbone of numerous kinase inhibitors and antiviral agents.[4][5] The introduction of chlorine atoms can significantly modulate a compound's metabolic stability, binding affinity, and overall efficacy.[6] However, this modification also introduces a unique set of purification challenges that can frustrate even seasoned chemists.

This guide is born from field experience and is designed to be a practical resource at your bench. We will move beyond generic advice to address the specific, often subtle, issues encountered when working with this important class of molecules. Our goal is to explain the causality behind each recommendation, empowering you to make informed decisions and transform purification from a bottleneck into a routine success.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of chlorinated pyrrolotriazine compounds.

Question 1: My chlorinated pyrrolotriazine is co-eluting with its dehalogenated analog on my C18 reverse-phase HPLC column. How can I resolve these two peaks?

Answer: This is a classic challenge when purifying halogenated compounds. The dehalogenated impurity is typically more polar and elutes slightly earlier, but the structural similarity often leads to poor resolution on standard alkyl-phase columns.

  • The Underlying Cause: C18 columns primarily separate based on hydrophobicity. Since the only difference is a chlorine atom versus a hydrogen atom, the change in logP can be insufficient for baseline separation.

  • Immediate Solution: Switch to an Alternative Stationary Phase. You need a column that offers different selectivity mechanisms. A Pentafluorophenyl (PFP) phase is the industry-standard first choice for this problem.[1] PFP columns provide a multi-modal separation mechanism that includes hydrophobic, aromatic (pi-pi), dipole-dipole, and ion-exchange interactions. The electron-rich aromatic ring and electronegative fluorine atoms of the PFP phase can interact differently with the chlorinated versus the non-chlorinated pyrrolotriazine, often dramatically improving resolution.

  • Mobile Phase Optimization: If a PFP column is unavailable, systematically modifying your mobile phase can help.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol. Methanol is a hydrogen-bond donor and interacts differently with analytes compared to the aprotic acetonitrile, which can alter selectivity.

    • Utilize an Additive: The addition of a small amount of an acid like phosphoric acid can sharpen peaks and sometimes improve separation, especially for basic compounds.[3]

  • Trustworthiness Check: Before scaling up to preparative chromatography, confirm your new analytical method provides baseline resolution (Resolution > 1.5) and that the peak identities are confirmed, ideally by LC-MS.

Question 2: I'm observing significant product loss and streaking on my silica gel column. Is my compound degrading?

Answer: Yes, this is highly likely. While robust, the pyrrolotriazine core can be susceptible to degradation on acidic surfaces, and the presence of a chlorine atom can sometimes increase this sensitivity.

  • The Underlying Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of sensitive functional groups or cause the compound to bind irreversibly to the stationary phase, leading to streaking and low recovery.

  • Solutions to Mitigate Degradation:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia. This deactivates the acidic silanol groups.

    • Use a Different Stationary Phase: Consider using a less acidic support like neutral alumina. However, be aware that alumina has its own unique selectivity and may require method redevelopment.

    • Switch to Reverse-Phase: If your compound has sufficient hydrophobicity, reverse-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative that avoids the issue of silica acidity altogether.

  • Expert Tip: Always run a quick TLC analysis before committing to a large-scale column. Spot your crude material on the plate, develop it, and let it sit on the bench for 30 minutes. Then, re-develop the plate in the same solvent system. If the original spot has diminished and new, lower Rf spots have appeared, you have on-plate degradation, and you should not use standard silica for column chromatography.

Question 3: My purified compound looks clean by HPLC, but the NMR shows broad peaks, and the melting point is low and broad. What's happening?

Answer: This scenario often points to the presence of residual solvents or conformational isomers (rotamers) that are in slow exchange on the NMR timescale.

  • The Underlying Cause:

    • Residual Solvents: High-boiling point solvents used in purification (like DMSO or DMF) or even common solvents (like ethyl acetate or dichloromethane) can be difficult to remove completely and may not be visible in all analytical tests.

    • Rotamers: The pyrrolotriazine scaffold can have restricted bond rotation, especially if there are bulky groups near the chlorine atom. This can lead to the presence of multiple conformers in solution that interconvert slowly, resulting in broadened NMR signals.

  • Troubleshooting Steps:

    • Aggressive Solvent Removal: Dry the sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable. A ¹H NMR in a solvent like DMSO-d6 is excellent for identifying residual organic solvents.

    • Variable Temperature (VT) NMR: To diagnose the presence of rotamers, acquire NMR spectra at different temperatures (e.g., 25 °C, 50 °C, 80 °C). If rotamers are the cause, the broad peaks should coalesce into sharper signals as the temperature increases and the rate of bond rotation becomes faster than the NMR timescale.

    • Re-purification by Crystallization: If the issue is a persistent impurity that co-elutes, crystallization is the gold standard for achieving high purity.[7] A well-formed crystal lattice will exclude impurities and residual solvents.[7]

Question 4: I can't get my chlorinated pyrrolotriazine to crystallize. It just oils out or precipitates as an amorphous solid. What should I do?

Answer: Crystallization is a process of controlled precipitation, and "oiling out" is a sign of uncontrolled, rapid phase separation.[8] This means your solution is too supersaturated.

  • The Underlying Cause: The solubility of your compound in the chosen solvent system is too high, or the change in solvent polarity upon adding an anti-solvent is too abrupt. A purity of at least 90% is generally recommended before attempting crystallization for final purification.[8]

  • Systematic Approach to Crystallization:

    • Solvent Screening: The key is to find a solvent pair: a "good" solvent in which your compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

    • Slow Down the Process: The goal is to approach the point of insolubility very slowly.

      • Vapour Diffusion: Dissolve your compound in a minimal amount of the "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing the "anti-solvent." The anti-solvent vapor will slowly diffuse into your compound solution, gradually decreasing its solubility and promoting crystal growth.

      • Slow Evaporation: Dissolve the compound in a moderately volatile solvent and cover the vial with a cap that has a small pinhole. This allows the solvent to evaporate over days, slowly increasing the concentration.

      • Thermal Crystallization: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow it to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and letting it cool overnight).

  • Expert Tip: If all else fails, try "seeding." Add a single, tiny crystal from a previous batch (if available) to a supersaturated solution. This provides a nucleation point for crystal growth.[8]

Visualizing the Purification Workflow

A systematic approach is critical for efficiently moving from a crude reaction mixture to a highly pure final compound.

PurificationWorkflow Crude Crude Reaction Product Analysis1 Initial Analysis (TLC, LC-MS) Crude->Analysis1 PrimaryPurif Primary Purification (e.g., Flash Chromatography) Analysis1->PrimaryPurif FractionAnalysis Fraction Analysis (TLC, LC-MS) PrimaryPurif->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal (Rotovap, High Vac) Pooling->SolventRemoval SecondaryPurif Secondary Purification (Crystallization or Prep-HPLC) SolventRemoval->SecondaryPurif FinalAnalysis Final Purity Analysis (NMR, LC-MS, EA) SecondaryPurif->FinalAnalysis PureCompound Pure Compound (>98%) FinalAnalysis->PureCompound

Caption: General workflow for the purification of chlorinated pyrrolotriazine compounds.

Frequently Asked Questions (FAQs)

  • Q: What initial analytical techniques are essential before starting purification?

    • A: Always start with Thin Layer Chromatography (TLC) to get a quick visual of the number of components and to screen for suitable solvent systems for column chromatography. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the mass of your target compound and identifying the masses of major impurities.[9][10]

  • Q: How does the position of the chlorine atom on the pyrrolotriazine core affect purification?

    • A: The chlorine's position significantly impacts the molecule's dipole moment and electronic distribution. This can change its affinity for different chromatography stationary phases and its solubility in various solvents. For example, a chlorine atom adjacent to a nitrogen might make the compound more susceptible to nucleophilic displacement by solvents like methanol under certain conditions. There is no universal rule, so each isomer must be treated as a new compound requiring its own method development.

  • Q: Are there any solvents I should avoid?

    • A: Be cautious with potentially reactive solvents. For instance, if your molecule has a labile group, using highly nucleophilic solvents (like methanol or ethanol) in combination with basic or acidic conditions could lead to side reactions. Similarly, chlorinated solvents like dichloromethane can sometimes contain acidic impurities that may degrade sensitive compounds on storage.[11] Always use high-purity, freshly opened solvents for purification.

  • Q: My compound is a salt (e.g., HCl salt). How does this change my purification strategy?

    • A: Salts are generally not suitable for standard silica gel chromatography as they will stick to the baseline. You have two main options: 1) Neutralize the salt to the freebase before chromatography and re-form the salt after purification, or 2) Use a method suitable for polar, ionic compounds, such as reverse-phase ion-pairing chromatography or Sephadex/gel permeation chromatography.[2] Crystallization is often an excellent method for purifying salts.

Data & Protocols

Table 1: Comparison of HPLC Stationary Phases for Halogenated Compound Separation
Stationary PhasePrimary Separation MechanismAdvantages for Chlorinated PyrrolotriazinesDisadvantages
C18 (ODS) HydrophobicGeneral purpose, widely available, good for moderately non-polar compounds.Often provides poor selectivity between halogenated and dehalogenated analogs.[1]
C8 HydrophobicLess retentive than C18, can be useful if compound is too strongly retained on C18.Similar selectivity challenges to C18.
Phenyl-Hexyl Hydrophobic, π-π interactionsOffers alternative selectivity for aromatic compounds. Can sometimes resolve isomers.π-π interactions may not be strong enough to resolve halogenated/dehalogenated pairs.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole, Ion-ExchangeHighly Recommended. Excellent for separating halogenated compounds, positional isomers, and polar metabolites due to multiple interaction modes.[3]Can be more expensive; may require different mobile phase optimization.
Embedded Polar Group (EPG) Hydrophobic, H-BondingGood for polar compounds; can be used with 100% aqueous mobile phases.May not offer sufficient selectivity for the key halogenated/dehalogenated separation.
Protocol 1: Method Development for HPLC Purification

This protocol outlines a systematic approach to developing a robust purification method for a novel chlorinated pyrrolotriazine.

  • Initial Solubility Test: Determine the solubility of your crude material (~1 mg) in common HPLC solvents (Methanol, Acetonitrile, Water, Isopropanol).

  • Analytical Method Scouting:

    • Prepare a ~1 mg/mL stock solution of your crude material in acetonitrile or methanol.

    • Start with a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Run a fast gradient: 5% to 95% Acetonitrile/Water (both with 0.1% Formic Acid or TFA) over 10 minutes.

    • Analyze the chromatogram to identify the approximate retention time of your target compound.

  • Optimize the Gradient:

    • Based on the scouting run, create a shallower gradient around the elution time of your product. For example, if it eluted at 60% MeCN, try a gradient of 40% to 80% MeCN over 20 minutes.

  • Troubleshoot Separation (If Necessary):

    • If co-elution with an impurity (especially the dehalogenated one) is observed, switch to a PFP analytical column and repeat steps 2 and 3.[1]

    • Compare the chromatograms from the C18 and PFP columns to see which provides better resolution.

  • Scale-Up to Preparative HPLC:

    • Once a good analytical separation is achieved, scale the method to a preparative column of the same stationary phase.

    • Use a gradient calculator to adjust flow rates and gradient times based on the column dimensions. The principle is to keep the column volumes of the gradient constant.

    • Dissolve the crude material in the minimum amount of solvent (ideally the mobile phase) and inject.

  • Post-Purification:

    • Collect fractions and analyze by TLC or analytical LC-MS.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Diagram: Troubleshooting Poor HPLC Separation

This flowchart provides a logical path for diagnosing and solving common HPLC separation issues.

HPLCTroubleshooting Start Poor Resolution (Rs < 1.5) CoElution Peaks Overlap (Co-elution) Start->CoElution PeakShape Poor Peak Shape? Start->PeakShape OptimizeGradient Decrease Gradient Slope (e.g., 0.5% / min) CoElution->OptimizeGradient Yes Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? PeakShape->Fronting No ChangeSolvent Try MeOH instead of MeCN (or vice versa) ChangeColumn Switch to PFP Column for alternative selectivity ChangeSolvent->ChangeColumn OptimizeGradient->ChangeSolvent AcidicSilanols Cause: Acidic Silanol Interaction Tailing->AcidicSilanols Overload Cause: Column Overload or Poor Sample Solubility Fronting->Overload SolutionTailing Solution: Add Mobile Phase Modifier (0.1% TFA or Formic Acid) AcidicSilanols->SolutionTailing SolutionFronting Solution: Inject Less Mass or Dissolve Sample in Mobile Phase Overload->SolutionFronting

Caption: Decision tree for troubleshooting poor HPLC separation of pyrrolotriazines.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazines. This bicyclic heterocycle is a privileged scaffold in modern medicinal chemistry, forming the core of critical therapeutics like the antiviral Remdesivir and numerous kinase inhibitors used in oncology.[1][2] Its unique electronic and structural properties make it a valuable pharmacophore, but its synthesis can present challenges requiring careful optimization.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general troubleshooting principles to specific, frequently asked questions, complete with detailed protocols and mechanistic insights to empower your research.

Part 1: General Troubleshooting Philosophy

Effective troubleshooting in heterocyclic synthesis is systematic. Before diving into specific issues, always consider the foundational pillars of a successful reaction. Low yields or impurities often stem from overlooking these basics.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reagent_purity Are starting materials pure? (NMR, LC-MS) reagent_check->reagent_purity conditions_check Analyze Reaction Conditions (Temp, Time, Solvent) temp_opt Is temperature optimal? conditions_check->temp_opt atmosphere_check Assess Sensitivity to Air/Moisture inert_tech Was an inert atmosphere used? atmosphere_check->inert_tech workup_check Evaluate Workup & Purification Procedure product_deg Is the product degrading during workup? workup_check->product_deg reagent_stoich Is stoichiometry correct? reagent_purity->reagent_stoich Yes purify_reagents Purify Starting Materials (Recrystallize, Distill, Column) reagent_purity->purify_reagents No reagent_stoich->conditions_check Yes adjust_stoich Adjust Stoichiometry (e.g., slight excess of one reagent) reagent_stoich->adjust_stoich No solvent_opt Is the solvent appropriate and dry? temp_opt->solvent_opt Yes screen_temp Screen Temperature Range temp_opt->screen_temp No solvent_opt->atmosphere_check Yes screen_solvents Screen Solvents / Use Dry Solvents solvent_opt->screen_solvents No inert_tech->workup_check Yes inert_tech->workup_check No, not required use_inert Implement Inert Techniques (N2/Ar, Schlenk line) inert_tech->use_inert No, but required modify_workup Modify Workup (e.g., milder pH, lower temp) product_deg->modify_workup Yes end Problem Resolved product_deg->end No purify_reagents->reagent_check adjust_stoich->reagent_check screen_temp->conditions_check screen_solvents->conditions_check use_inert->atmosphere_check modify_workup->workup_check

Caption: A systematic workflow for diagnosing low reaction yields.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of the pyrrolo[2,1-f]triazine core.

Q1: My reaction yield is consistently low. What are the most common causes?

Answer: Low yields in heterocyclic chemistry are a frequent issue, but they can often be traced back to a few key areas.[3]

  • Purity of Reagents and Solvents : This is the most common culprit.

    • 1-Aminopyrrole Intermediates : These are notoriously unstable and prone to oxidation, often indicated by a discoloration from colorless to yellow or brown.[4] It is highly recommended to use them immediately after synthesis or store them rigorously under an inert atmosphere at low temperatures.

    • Solvents : Many cyclization and coupling reactions are moisture-sensitive. Ensure you are using appropriately dried solvents, especially in steps involving organometallics or strong bases.[3][4]

  • Suboptimal Reaction Conditions :

    • Temperature : Many reported procedures for forming the triazinone core require high temperatures (e.g., refluxing in xylene or microwave heating to 150-160 °C).[5] Inadequate heating can lead to an incomplete reaction. Conversely, some intermediates may decompose at high temperatures.[3] It is crucial to monitor the reaction by TLC or LC-MS to find the optimal balance.

    • Concentration : If your reaction is bimolecular, ensure the concentration is high enough to favor the desired reaction pathway.

  • Inefficient Mixing : In heterogeneous reactions (e.g., those involving a solid base or catalyst), poor stirring can lead to localized concentration gradients and reduced reaction rates.[3] Ensure your stir rate is sufficient for the reaction scale.

Q2: The key cyclization step to form the triazine ring is failing. What are my options?

Answer: The formation of the six-membered triazine ring is the defining step and can be challenging. If one method fails, the electronic and steric nature of your specific substrate may require a different approach.

Decision Tree for Cyclization Strategy

G start Starting Material: 1-Aminopyrrole Derivative reagent_type What is the C2 substituent on the aminopyrrole? start->reagent_type carboxamide C2-Carboxamide reagent_type->carboxamide carbonitrile C2-Carbonitrile reagent_type->carbonitrile aldehyde C2-Carboxaldehyde reagent_type->aldehyde other Other/None reagent_type->other base_cyclization Base-catalyzed intramolecular cyclization (e.g., NaH, NaOMe) carboxamide->base_cyclization amidine_condensation Condensation with an amidine reagent (e.g., formamidine acetate) carbonitrile->amidine_condensation aldehyde->amidine_condensation After conversion to nitrile rearrangement_route Consider alternative route: Rearrangement of a pyrrolooxadiazine other->rearrangement_route

Caption: Choosing a cyclization method based on the pyrrole precursor.

  • Route 1: Condensation with Formamidine Acetate : This is a very common and effective method, particularly when starting from a 1-aminopyrrole-2-carbonitrile.[6] The formamidine acetate can often act as both the reagent and the solvent at high temperatures, driving the reaction to completion to yield the 4-aminopyrrolotriazine scaffold.[1]

  • Route 2: Rearrangement of Pyrrolooxadiazines : For the synthesis of pyrrolo[2,1-f][1][3]triazin-4(3H)-ones, a practical alternative is the nucleophile-induced rearrangement of a pyrrolo[1,2-d][2][3][7]oxadiazine intermediate. This method can be significantly milder and faster than traditional high-temperature cyclizations, with some rearrangements proceeding rapidly at 0°C.

  • Route 3: Acid-Catalyzed Cyclization : In some cases, particularly during multistep syntheses of nucleoside analogs, an acid-catalyzed cyclization can be employed to form a protected 1-aminopyrrole, which is then carried forward.[1]

If cyclization fails, verify the structure and purity of your 1-aminopyrrole precursor. The N-N bond formation is a key step, and impurities from the N-amination reaction can inhibit the subsequent cyclization.[1]

Q3: I'm performing a Suzuki or other cross-coupling to functionalize the pyrrolotriazine core and the reaction is sluggish or yields are poor. How do I optimize it?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the core, but they are complex multi-step catalytic cycles.[8] Optimization requires a careful look at the catalyst, ligand, base, and solvent.[8][9]

Key Optimization Parameters for Cross-Coupling

ParameterCommon Choices & ConsiderationsRationale / Causality
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-type, or modern Pd-NHC precatalysts (e.g., [(NHC)Pd(allyl)Cl]).The precatalyst must efficiently generate the active Pd(0) species. NHC-ligated palladium complexes are often more stable and active, preventing catalyst decomposition and facilitating oxidative addition, especially with challenging substrates like aryl chlorides.[9][10]
Ligand Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes).The ligand stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands generally accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa.The base is critical for the transmetalation step in the Suzuki reaction. The choice of base can influence reaction rate and prevent side reactions like boronic acid decomposition. K₃PO₄ is often a good starting point for complex substrates.
Solvent Toluene, Dioxane, THF, DMF, often with water.The solvent must solubilize the reactants and facilitate the different phases of the catalytic cycle. Aprotic polar solvents or mixtures with water are common. Ensure the solvent is degassed to prevent oxidation of the Pd(0) catalyst.

Troubleshooting Steps:

  • Degas Rigorously : Oxygen can oxidize and deactivate your Pd(0) catalyst. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas.

  • Screen Ligands : If a reaction with a standard ligand like PPh₃ fails, switch to a more electron-rich and sterically hindered Buchwald-type ligand or an NHC ligand.

  • Screen Bases : The base can have a dramatic effect. If K₂CO₃ is not effective, try a stronger base like K₃PO₄ or an organic base.

  • Monitor for Catalyst Deactivation : Off-cycle reactions can sequester the active catalyst.[11] If the reaction stalls, adding a fresh portion of catalyst may restart it.

Part 3: Key Experimental Protocols

The following is a representative, generalized protocol for a common synthetic route. Note: This is a template; specific temperatures, times, and stoichiometries must be optimized for your particular substrate.

Protocol 1: Synthesis of a 4-amino-pyrrolo[2,1-f][1][3][7]triazine derivative

Synthetic Scheme

G A Pyrrole-2-carbonitrile B 1-Amino-pyrrole-2-carbonitrile A->B 1. Base (e.g., NaH) 2. Aminating Agent (e.g., NH2Cl, DnpONH2) C 4-Amino-pyrrolo[2,1-f]triazine B->C Formamidine Acetate Heat (e.g., 165 °C)

Caption: A common two-step route to the pyrrolotriazine core.

Step A: N-Amination of Pyrrole-2-carbonitrile

  • Setup : Under an inert atmosphere (Nitrogen or Argon), add pyrrole-2-carbonitrile (1.0 equiv) to a flame-dried flask containing a suitable dry solvent (e.g., THF, DMF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, ~1.1 equiv) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Amination : Prepare a solution of the aminating agent (e.g., chloramine (NH₂Cl) or O-(2,4-dinitrophenyl)hydroxylamine) in the same solvent.[1] Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup : Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude 1-amino-1H-pyrrole-2-carbonitrile is often unstable.[4] Purify it quickly via column chromatography on silica gel if necessary, or preferably, carry it directly to the next step.

Step B: Cyclization to form the Pyrrolo[2,1-f]triazine

  • Setup : Combine the crude 1-amino-1H-pyrrole-2-carbonitrile (1.0 equiv) with formamidine acetate (3-5 equiv).[1]

  • Reaction : Heat the mixture to a high temperature (e.g., 160-170 °C) with vigorous stirring. The formamidine acetate will melt, acting as both reactant and solvent.[1]

  • Monitoring : Monitor the reaction by TLC/LC-MS. The reaction is typically complete within a few hours.

  • Workup : Cool the reaction mixture to room temperature. Add water to dissolve the excess formamidine acetate and salts.

  • Purification : Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). The product may also precipitate upon cooling, in which case it can be collected by filtration. The crude product can be purified by recrystallization or column chromatography to yield the final pyrrolo[2,1-f][1][3][7]triazine product.

References

Technical Support Center: Overcoming Resistance to Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolo[2,1-f]triazine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising class of compounds. The pyrrolo[2,1-f]triazine scaffold is a key component in several potent kinase inhibitors targeting critical cancer signaling pathways, including EGFR, HER2, ALK, and c-Met.[1][2][3][4] This guide provides in-depth, experience-driven answers to common challenges, focusing on the mechanisms of resistance and robust experimental strategies to overcome them.

Section 1: Understanding Your Inhibitor & Initial Assay Setup

This section addresses foundational questions about handling pyrrolo[2,1-f]triazine inhibitors and setting up reliable initial experiments. Proper setup is the first line of defense against misleading data.

Q1: My pyrrolo[2,1-f]triazine-based inhibitor shows lower-than-expected potency (high IC50) in my initial cell-based assay compared to published data. What are the likely causes?

A1: This is a frequent issue that can often be traced back to fundamental assay parameters rather than true biological resistance. Here is a systematic troubleshooting process:

  • Causality: The apparent potency of a kinase inhibitor is highly sensitive to assay conditions. ATP-competitive inhibitors, which include many pyrrolo[2,1-f]triazine compounds, are directly impacted by the ATP concentration in the assay.[5] High ATP levels will compete with the inhibitor for the kinase's binding pocket, leading to an artificially high IC50 value.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the purity and stability of your inhibitor stock. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh aliquots from a powder source if possible.

    • Optimize ATP Concentration (Biochemical Assays): For cell-free biochemical assays, use an ATP concentration at or near the Michaelis constant (Km) for your specific kinase.[5][6] This ensures the assay is sensitive to competitive inhibitors.

    • Check Cell Culture Conditions:

      • Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate parallel or downstream signaling pathways, effectively bypassing the targeted kinase and masking the inhibitor's effect.[7] Consider reducing the serum concentration or using serum-free media for the duration of the drug treatment.

      • Cell Line Authenticity & Passage Number: Ensure your cell line is authentic (via STR profiling) and has not been in continuous culture for an excessive number of passages, which can lead to genetic drift and altered phenotypes.[8]

    • Assess Compound Solubility: Poor solubility in aqueous media can drastically reduce the effective concentration of the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[5]

Q2: I'm observing high variability between replicate wells in my cell viability assays (e.g., CellTiter-Glo®, MTT). How can I improve reproducibility?

A2: High variability often points to technical inconsistencies in assay setup or underlying biological heterogeneity.

  • Causality: Inconsistent cell seeding, edge effects in microplates, and compound precipitation are common culprits. Luminescence-based assays like CellTiter-Glo® measure ATP levels, which can be affected by factors other than just cell number, such as metabolic state.[9]

  • Optimization Protocol:

    • Improve Seeding Consistency: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.

    • Mitigate Edge Effects: Avoid using the outer wells of a 96-well plate for experimental samples, as they are more prone to evaporation. Instead, fill them with sterile PBS or media.

    • Equilibration Time: Allow plates to sit at room temperature for 20-30 minutes after seeding and before placing them in the incubator to ensure even cell distribution.

    • Assay-Specific Checks: For MTT assays, ensure the formazan crystals are fully solubilized before reading. For luminescence assays, ensure the plate has equilibrated to room temperature before adding the reagent, as luciferase activity is temperature-dependent.

Section 2: Investigating and Overcoming Acquired Resistance

Acquired resistance emerges after an initial period of successful inhibition. Understanding the underlying mechanism is paramount to devising a counter-strategy.

Q3: My cancer cell line, which was initially sensitive to my pyrrolo[2,1-f]triazine EGFR inhibitor, has developed resistance after several weeks of continuous culture with the drug. How do I determine the mechanism of resistance?

A3: This is the central challenge in targeted therapy. Resistance can be broadly categorized as on-target (alterations to the drug's direct target) or off-target (changes elsewhere in the cell that circumvent the need for the original target).[10][11] A systematic investigation is required.

Workflow for Investigating Acquired Resistance

The following workflow provides a logical sequence of experiments to pinpoint the resistance mechanism.

G cluster_0 Phase 1: Confirmation & Initial Characterization cluster_1 Phase 2: On-Target Mechanism Investigation cluster_2 Phase 3: Off-Target (Bypass) Mechanism Investigation cluster_3 Phase 4: Strategy Development Confirm 1. Confirm Resistance (IC50 Shift Assay) Phospho 2. Assess Target Engagement (Western Blot for p-EGFR) Confirm->Phospho Is resistance confirmed? Sequence 3. Sequence EGFR Kinase Domain (Sanger/NGS) Phospho->Sequence Is p-EGFR still inhibited? Gatekeeper Gatekeeper Mutation Found? (e.g., T790M) Sequence->Gatekeeper Bypass 4. Probe Bypass Pathways (Phospho-RTK Array, Western Blot) Gatekeeper->Bypass No Strategy1 Next-Gen Inhibitor Gatekeeper->Strategy1 Yes MET_HER2 MET/HER2 Amplification? (FISH/qPCR) Bypass->MET_HER2 PI3K PI3K/AKT/MAPK Reactivation? Bypass->PI3K Strategy2 Combination Therapy (e.g., + MET Inhibitor) MET_HER2->Strategy2 Yes PI3K->Strategy2 Yes

Caption: Workflow for diagnosing resistance mechanisms.

Step-by-Step Explanation of the Workflow:
  • Confirm Resistance: First, quantify the degree of resistance. Perform a dose-response curve with your inhibitor on the resistant cell line alongside the parental (sensitive) line. A significant rightward shift in the IC50 value (e.g., >10-fold) confirms resistance.[8]

  • Assess Target Engagement: Use Western blotting to check the phosphorylation status of your direct target (e.g., p-EGFR) in both parental and resistant cells after a short treatment with the inhibitor.

    • Scenario A: Target is still inhibited (p-EGFR is low). This strongly suggests an off-target bypass mechanism . The cell has found a new way to activate downstream signaling without relying on EGFR.[12]

    • Scenario B: Target is NOT inhibited (p-EGFR remains high). This points towards an on-target mechanism , such as a mutation in the drug-binding pocket that prevents the inhibitor from binding effectively.[13]

  • Sequence the Kinase Domain: If you suspect an on-target mechanism, isolate genomic DNA or RNA from the resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the EGFR kinase domain. Look for known resistance mutations, especially the "gatekeeper" T790M mutation, which is a common cause of resistance to first-generation EGFR inhibitors.[13][14]

  • Probe for Bypass Pathways: If you suspect an off-target mechanism, investigate the activation of alternative signaling pathways.

    • Phospho-RTK Arrays: These antibody-based arrays can simultaneously screen for the activation of dozens of different receptor tyrosine kinases (RTKs). A common finding is the amplification and activation of MET or HER2, which can take over downstream signaling.[10][13][15]

    • Western Blotting: Probe for reactivation of key downstream nodes like p-AKT and p-ERK. Sustained phosphorylation of these proteins despite EGFR inhibition is a hallmark of bypass signaling.[12][15]

Q4: My resistant cells have a gatekeeper mutation (e.g., EGFR T790M). What are my options?

A4: The presence of a gatekeeper mutation, which sterically hinders the binding of the inhibitor, is a classic resistance mechanism.[14][16][17]

  • Causality: The gatekeeper residue controls access to a hydrophobic pocket within the ATP-binding site. A mutation from a small residue (like threonine) to a larger one (like methionine) can physically block the inhibitor.[14]

  • Strategies:

    • Switch to a Next-Generation Inhibitor: The most effective strategy is to use an inhibitor specifically designed to overcome this mutation. For EGFR T790M, third-generation inhibitors like osimertinib are designed to bind covalently to a cysteine residue (C797) in the ATP pocket, allowing them to effectively inhibit the mutant kinase.[10][11] While your specific pyrrolo[2,1-f]triazine may not be a covalent inhibitor, other compounds based on this or similar scaffolds have been developed to target these mutations.[18][19]

    • Combination Therapy (Less Common for Gatekeeper): In some contexts, combining with an agent that targets a downstream effector (like a MEK inhibitor) can restore sensitivity, but this is generally less effective than using a specific next-generation TKI.

Q5: My investigation points to MET amplification as the resistance mechanism. How do I overcome this?

A5: This is a classic example of a bypass track. The cancer cell activates a parallel signaling pathway to maintain downstream signaling like the PI3K/AKT pathway, rendering the inhibition of the primary target ineffective.[12][15]

  • Causality: Amplification of the MET gene leads to overexpression and ligand-independent activation of the MET receptor. MET then phosphorylates HER3, which strongly activates the PI3K/AKT survival pathway, bypassing the blocked EGFR.[13][15]

Signaling Pathway: EGFR Inhibition and MET Bypass

G cluster_pathway cluster_bypass Bypass Track EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MET MET (Amplified) HER3 HER3 MET->HER3 Activates HER3->PI3K Strongly Activates

Caption: MET amplification bypasses EGFR inhibition.

  • Strategies:

    • Combination Therapy: The most rational approach is to co-administer your pyrrolo[2,1-f]triazine-based EGFR inhibitor with a MET inhibitor (e.g., crizotinib, capmatinib). This dual blockade shuts down both the original target and the bypass pathway, often leading to synergistic cell killing and restored sensitivity.[15]

Section 3: Key Experimental Protocols

Here we provide validated, step-by-step protocols for the key experiments discussed above.

Protocol 1: Generation of Kinase Inhibitor-Resistant Cell Lines

This protocol describes the generation of resistant cell lines via chronic, dose-escalating drug exposure.[8][11]

  • Initial Characterization: Determine the baseline IC50 of the parental cancer cell line for your inhibitor using a 72-hour cell viability assay.

  • Chronic Drug Exposure: Begin by continuously culturing the parental cells in media containing the inhibitor at a concentration equal to its IC50.

  • Monitor Proliferation: Initially, expect significant cell death. The surviving cells represent a drug-tolerant population. Continue to culture these survivors, replacing the drug-containing media every 3-4 days.

  • Dose Escalation: Once the cells resume a stable proliferation rate (this can take 2-6 weeks), double the concentration of the inhibitor.

  • Repeat Escalation: Continue this stepwise dose escalation, allowing the cells to recover and resume proliferation at each new concentration. The process can take 3-6 months.

  • Isolation of Resistant Population: Once cells are proliferating steadily in a high concentration of the inhibitor (e.g., 10-20 times the initial IC50), you have a resistant population. You can either use this polyclonal population or isolate single-cell clones via limiting dilution for more homogenous models.[8][20]

  • Validation: Confirm the resistance phenotype by performing an IC50 shift assay and cryopreserve validated clones at a low passage number.

Protocol 2: Western Blotting for Phospho-Kinase Analysis

This protocol is for assessing target engagement and bypass pathway activation.

  • Cell Seeding and Starvation: Seed both parental and resistant cells and allow them to adhere overnight. The next day, replace the media with low-serum (e.g., 0.5% FBS) or serum-free media and incubate for 12-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with your inhibitor at a relevant concentration (e.g., 10x IC50 of the parental line) for a short duration (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Lysis: Immediately aspirate media and lyse the cells on ice with cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against your phospho-target (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-Actin or anti-GAPDH).

Summary Data Table: Common Resistance Mechanisms

Mechanism Category Specific Mechanism Key Experimental Finding Primary Counter-Strategy References
On-Target Gatekeeper Mutation (e.g., EGFR T790M)Mutation detected by sequencing; p-EGFR remains high post-treatment.Switch to a next-generation inhibitor designed to target the mutation.[16],[14],[13]
On-Target Target Amplification (e.g., EGFR Amp)Increased gene copy number (FISH/qPCR); Increased total protein level.Increase inhibitor dose if possible; Combination therapy.[13]
Off-Target (Bypass) MET AmplificationIncreased MET gene copy number and p-MET levels; p-AKT/p-ERK remain high.Combination therapy with a MET inhibitor.[10],[12],[15]
Off-Target (Bypass) HER2 AmplificationIncreased HER2 gene copy number and p-HER2 levels.Combination therapy with a HER2 inhibitor (e.g., lapatinib, tucatinib).[21],[22],[10]
Off-Target (Downstream) PIK3CA or KRAS MutationMutation detected by sequencing; p-AKT/p-ERK are constitutively active.Combination therapy with a downstream inhibitor (e.g., PI3K or MEK inhibitor).[10],[23]

References

Technical Support Center: Achieving Consistent and Reliable Results with 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and refine assay protocols for consistent and meaningful results. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a core component of numerous kinase inhibitors, and this document leverages extensive field experience and established scientific principles to address the common challenges encountered when working with this class of compounds.[4][5][6]

Introduction: Understanding the Compound

2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one belongs to a class of nitrogen-containing heterocycles that have shown significant biological activity, including the inhibition of various kinases.[5][6] As with many small molecule inhibitors, achieving reproducible results requires careful attention to compound handling, assay conditions, and data interpretation. This guide will walk you through a systematic approach to troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one in experimental assays.

Q1: What is the most common reason for seeing no activity with my compound?

A1: There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.[7] The most frequent culprits are poor compound solubility in the assay buffer and degradation of the compound due to improper storage or handling.[7]

Q2: How should I prepare and store stock solutions of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[7] It is crucial to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7][8] Store these aliquots at -20°C or -80°C, protected from light and moisture.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: The final concentration of DMSO in your assay should typically be kept below 0.5%.[7][9] Higher concentrations of DMSO can have direct biological effects on cells and may interfere with assay components, potentially leading to misleading results.[10][11][12]

Q4: My results are inconsistent between experiments. What should I check first?

A4: Inconsistent results often stem from variability in experimental conditions.[9] Key areas to investigate first include:

  • Compound-related issues: Inconsistent preparation of working solutions, compound precipitation, or degradation.

  • Cell-based assay issues: Variations in cell seeding density, cell passage number, and health of the cells.[9]

  • Biochemical assay issues: Inconsistent reagent concentrations, incubation times, or temperature fluctuations.

Q5: How can I be sure the effects I'm seeing are due to on-target inhibition?

A5: This is a critical aspect of drug development. To confirm on-target activity, you should consider a multi-pronged approach:

  • Dose-response curve: A clear and reproducible relationship between the inhibitor concentration and the biological effect is a primary indicator of on-target activity.[9]

  • Use of a structurally different inhibitor: If another known inhibitor for the same target with a different chemical scaffold produces a similar biological effect, it strengthens the evidence for on-target activity.[9]

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm that the compound is binding to its intended target within the cell.[7][9]

  • Rescue experiments: If possible, overexpressing a mutant version of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[9]

Troubleshooting Guide: From Inactivity to Reproducible Data

This section provides a more in-depth, question-and-answer-based guide to systematically troubleshoot common issues.

Section 1: Compound Integrity and Solubility

Q: I've prepared my working solution, but I'm not seeing the expected level of inhibition. How can I check for solubility issues?

A: Poor aqueous solubility is a very common reason for reduced or no activity, as the effective concentration of the compound will be much lower than intended if it precipitates out of solution.[7]

Step-by-Step Protocol for a Visual Solubility Check:

  • Prepare the Solution: Prepare your highest concentration working solution of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one in the final assay buffer.

  • Incubate: Incubate this solution under the same conditions as your actual experiment (e.g., 37°C for 1-2 hours).

  • Visual Inspection: Carefully inspect the solution in a clear tube against a dark background for any signs of cloudiness or precipitate.

  • Centrifugation: As a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes and look for a pellet. The absence of a pellet suggests good solubility at that concentration.

Q: My compound seems to be degrading. What are the signs, and how can I prevent it?

A: Compound degradation can manifest as a gradual or sudden loss of activity in your assays over time. A color change in your stock solution can also indicate chemical degradation or oxidation.[8]

Best Practices for Ensuring Compound Stability:

  • Source and Purity: Always use a compound from a reputable source with documented purity (e.g., HPLC or NMR data).[7]

  • Storage: Adhere strictly to the manufacturer's storage recommendations regarding temperature and protection from light and moisture.[7]

  • Solvent Choice: Use high-purity, anhydrous DMSO for stock solutions. The presence of water can facilitate hydrolysis of certain compounds.

  • Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[7]

  • Container Type: For long-term storage, use amber glass vials or inert polypropylene tubes to prevent leaching of contaminants or adherence of the compound to the container surface.[8]

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous, high-purity DMSOMinimizes degradation due to water and impurities.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that can degrade the compound.[7]
Final Assay DMSO % < 0.5%High concentrations of DMSO can have off-target effects on cells and enzymes.[7][9]
Section 2: Biochemical Assay Optimization

Q: I'm developing a kinase assay. What are the critical parameters to optimize for consistent results?

A: A reliable kinase assay requires careful optimization of several factors to ensure you are measuring true inhibition and not experimental artifacts.[1]

Key Optimization Parameters for Kinase Assays:

  • Enzyme and Substrate Concentrations: Ensure that you are working within the linear range of the assay. A common best practice is to maintain ATP conversion to ADP at or below 10%.[1]

  • ATP Concentration: The concentration of ATP can significantly impact the measured potency (IC50) of ATP-competitive inhibitors. It is advisable to run assays at the ATP Km for the specific kinase to better reflect physiological conditions.[1]

  • Reaction Time and Temperature: Standardize incubation times and maintain a consistent temperature across all experiments.

  • Buffer Conditions: Maintain an optimal and stable pH and ionic strength for your kinase of interest.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_reagents Add Reagents to Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->add_reagents incubate Incubate at Optimal Temp/Time add_reagents->incubate stop_reaction Stop Reaction (if needed) incubate->stop_reaction add_detection Add Detection Reagent (e.g., ADP-Glo) stop_reaction->add_detection read_plate Read Plate (Luminescence/Fluorescence) add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Q: I'm concerned about false positives or negatives in my high-throughput screen. What are common causes of assay interference?

A: Assay interference is a significant challenge in drug discovery. Compounds can interact with the detection system rather than the biological target.

Common Types of Assay Interference:

  • Signal Quenching or Fluorescence: Some compounds may naturally fluoresce at the same wavelengths used in the assay or quench the fluorescent signal, leading to false negatives or positives.[2]

  • Inhibition of Reporter Enzymes: In coupled assays, such as those that use luciferase to measure ATP levels (e.g., Kinase-Glo®), a compound might inhibit the luciferase enzyme itself, giving a false positive signal for kinase inhibition.[3] It is often recommended to use an orthogonal assay, such as one that directly measures ADP formation (e.g., ADP-Glo®), to confirm hits.[2][3]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.

G cluster_compound Test Compound cluster_target Intended Target cluster_offtarget Potential Off-Targets / Interference compound 2-chloro-1H,4H-pyrrolo [2,1-f]triazin-4-one kinase Target Kinase compound->kinase On-Target Binding reporter Reporter Enzyme (e.g., Luciferase) compound->reporter Interference assay_signal Assay Signal (e.g., Light, Fluorescence) compound->assay_signal Interference inhibition True Inhibition kinase->inhibition false_positive False Positive/Negative reporter->false_positive assay_signal->false_positive

Section 3: Cell-Based Assay Refinement

Q: My IC50 values are variable in my cell viability assays. What are the likely sources of this variability?

A: Cell-based assays introduce additional layers of complexity compared to biochemical assays. Consistency is key.

Critical Parameters for Reproducible Cell-Based Assays:

ParameterBest PracticeRationale for Consistency
Cell Seeding Density Use a cell counter and ensure even distribution in each well.The number of cells can significantly affect the final readout of viability assays.[9]
Cell Passage Number Use cells within a defined, low-passage number range.Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[9]
Incubation Time Standardize the incubation time with the inhibitor across all experiments.The effect of an inhibitor can be time-dependent.[9]
Serum Concentration Maintain a consistent serum percentage in your culture medium.Components in serum can bind to the compound, reducing its effective concentration.
Vehicle Control Ensure the vehicle control (e.g., DMSO) concentration is identical across all wells, including untreated controls.To control for any effects of the solvent on cell viability.[7]

Q: How do I confirm that my compound is engaging its target inside the cell?

A: Observing a cellular phenotype is the first step, but confirming target engagement provides crucial evidence that the compound is working as intended.

Methods for Confirming Cellular Target Engagement:

  • Western Blotting: If your compound is a kinase inhibitor, you can perform a western blot to assess the phosphorylation status of a known direct downstream substrate of the target kinase. A reduction in phosphorylation in a dose-dependent manner suggests target engagement.[7]

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand. Binding of your compound to the target protein will typically increase its stability at higher temperatures. This can be assessed in intact cells or cell lysates.[7][9]

  • Reporter Assays: If the target's activity regulates gene expression, a reporter gene assay can be used to measure its activity.[7]

References

Addressing batch-to-batch variability in synthesized 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. This molecule is a key heterocyclic scaffold, forming the core of numerous compounds investigated in drug discovery, including inhibitors for kinases and other critical biological targets.[1][2][3][4][5] The inherent reactivity of the pyrrolotriazinone system, however, can present challenges in achieving consistent, high-purity yields across different batches.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to provide a deeper understanding of the reaction's critical parameters. By explaining the causality behind common issues, we aim to empower you to diagnose problems, optimize your reaction conditions, and ultimately master the synthesis of this valuable compound.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or varies significantly between batches. What are the likely causes and how can I improve it?

Low and inconsistent yields are the most frequently reported issues in multi-step heterocyclic synthesis.[6] The root cause often lies in one of three areas: reagent integrity, reaction conditions, or work-up/purification inefficiencies.

Causality Analysis:

  • Reagent & Solvent Purity: The starting materials, particularly the N-aminopyrrole precursor and the chlorinating agent (commonly POCl₃), are critical.[7] Impurities in starting materials can act as reaction inhibitors or lead to competing side pathways. Solvents must be anhydrous, as moisture can quench reagents and hydrolyze the desired product.[6]

  • Reaction Conditions:

    • Temperature Control: The chlorination step using reagents like POCl₃ is often exothermic and requires careful temperature management.[7][8] Conversely, the preceding cyclization step may require significant heat (e.g., refluxing in a high-boiling solvent) to proceed to completion.[8] Inconsistent heating or "hot spots" can lead to thermal decomposition and the formation of polymeric byproducts.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion, leaving starting material in your crude product. Conversely, excessively long reaction times, especially at elevated temperatures, can promote product degradation.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

    • Atmosphere: While the pyrrolotriazinone core is relatively stable, some of the reagents or intermediates may be sensitive to air and moisture.[6] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to ensure reproducibility.

  • Work-up Procedure: The quenching of the chlorinating agent (e.g., pouring the reaction mixture onto ice) must be done carefully and consistently. The pH of the aqueous phase during extraction can also influence product recovery.

Troubleshooting Workflow:

A systematic approach is the most effective way to diagnose the issue.[6]

  • Verify Reagent Quality:

    • Use reagents from a reputable supplier.

    • If possible, re-purify starting materials (e.g., recrystallize or distill).

    • Always use freshly opened or properly stored anhydrous solvents.

  • Optimize Reaction Conditions: Run a series of small-scale parallel reactions to test different parameters.

ParameterRange to TestRationale
Temperature 0 °C to RefluxLower temperatures may improve selectivity; higher temperatures may be needed for activation.
Reaction Time 2h, 6h, 12h, 24hDetermine the point of maximum conversion before significant degradation occurs.
Solvent Dichloromethane, 1,4-Dioxane, AcetonitrileSolvent polarity can influence reaction rate and solubility of intermediates.[9]
Reagent Equivalents 1.1, 1.5, 2.0 eq. of POCl₃Find the optimal amount to drive the reaction to completion without excess side reactions.
  • Standardize Work-up: Ensure the quenching and extraction procedures are identical for every batch. Monitor the pH during aqueous washes.

Q2: My final product shows unexpected peaks in NMR or LC-MS analysis. What are the common impurities and how can I minimize them?

The appearance of unknown signals indicates the formation of side products or the presence of unreacted starting materials. Identifying these impurities is key to refining the reaction and purification strategy.

Common Impurities and Their Origins:

  • Unreacted Pyrrolo[2,1-f]triazin-4-one (Hydroxy Precursor): The most common impurity, resulting from incomplete chlorination. It is more polar than the chloro-product and will have a lower Rf value on TLC.

  • Hydrolyzed Product: The 2-chloro group can be hydrolyzed back to the 2-hydroxy group (the starting material) if exposed to water during work-up, especially under non-neutral pH conditions.

  • Dimeric or Polymeric Byproducts: Can form at high temperatures or with prolonged reaction times. These often appear as baseline material in TLC or broad, unresolved peaks in NMR.

  • Regioisomers: Depending on the synthetic route, regioisomers can sometimes form during the cyclization step, leading to impurities that are difficult to separate.[3][8]

Visualizing the Reaction and Side Products:

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions SM Pyrrolo[2,1-f]triazin-4-one (Hydroxy Precursor) Product 2-chloro-1H,4H-pyrrolo [2,1-f]triazin-4-one SM->Product  POCl₃, Heat Incomplete Incomplete Reaction (Residual SM) SM->Incomplete Insufficient Time/Temp Hydrolysis Hydrolysis (Returns to SM) Product->Hydrolysis H₂O in Work-up Degradation Thermal Degradation (Polymeric Impurities) Product->Degradation Excessive Heat/Time

Caption: Synthetic pathway and common side reactions.

Mitigation and Purification Protocol:

  • Drive the Reaction to Completion: Use a slight excess of the chlorinating agent (e.g., 1.5 equivalents) and monitor by TLC/LC-MS until the starting material is consumed.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis.

  • Controlled Work-up: Quench the reaction mixture on a mixture of ice and a mild base like sodium bicarbonate to neutralize generated HCl and minimize hydrolysis of the product.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for removing both more polar (unreacted starting material) and less polar impurities. A gradient elution from hexane to ethyl acetate on silica gel is a good starting point.[9]

    • Recrystallization: If the crude product is mostly clean, recrystallization can be highly effective. Test various solvent systems (e.g., ethanol, ethyl acetate/hexane, dichloromethane/hexane) to find one that provides good crystal formation. A slow cooling process is crucial for high-quality crystals.[10]

Q3: The isolated product is an off-colored oil or amorphous solid, not the expected crystalline white solid. How can this be resolved?

The physical state and color of your final product are direct indicators of its purity.

Causality Analysis:

  • Color: A yellow, brown, or black color is typically due to the presence of highly conjugated, colored impurities, often arising from thermal degradation. Even trace amounts can impart significant color.

  • Oily or Amorphous State: This can be caused by several factors:

    • Residual Solvent: Trapped solvent can prevent the product from crystallizing.

    • Mixture of Compounds: The presence of multiple compounds (impurities) can disrupt the crystal lattice, resulting in an oil or amorphous solid (a phenomenon known as melting point depression).

    • Inherent Product Nature: While the target compound is reported as a solid, some derivatives may have lower melting points.

Resolution Protocol:

  • Remove Trace Impurities:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, heat briefly, and filter through a pad of celite. This is very effective at removing colored impurities.

    • Thorough Chromatography: Ensure complete separation of all components during column chromatography.

  • Induce Crystallization:

    • High Vacuum Drying: Dry the purified product under a high vacuum for several hours to remove all residual solvents.

    • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane). Slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Warm slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in the freezer.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring batch-to-batch reproducibility?

The chlorination step is the most critical. It involves a highly reactive reagent (POCl₃) and is often exothermic. Precise control over the rate of addition, temperature, and reaction time is paramount. We recommend using a syringe pump for controlled addition of the POCl₃ and an ice bath to manage the initial exotherm.

Q2: How should I store the starting materials and the final 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one?

  • N-aminopyrrole precursors: Store in a cool, dark place under an inert atmosphere, as they can be sensitive to air and light.

  • Phosphorus oxychloride (POCl₃): This is highly corrosive and moisture-sensitive. Store in a desiccator, away from water, in a well-ventilated area.

  • Final Product: The 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is relatively stable. However, to prevent slow hydrolysis over time, it is best stored in a desiccator at room temperature, protected from light.

Q3: What are the standard analytical techniques and expected results for characterizing the final product?

Proper characterization is essential to confirm the structure and purity of your compound.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation & purityAromatic protons on the pyrrole and triazine rings. Absence of the OH peak from the starting material.
¹³C NMR Structural confirmationConfirms the number of unique carbons in the molecule.[9]
LC-MS Purity assessment & mass confirmationA single major peak in the chromatogram. The mass spectrometer should show the correct molecular ion peak (m/z) for C₆H₄ClN₃O (approx. 169.01 for [M]+ and 170.01 for [M+H]+).[11]
Melting Point Purity assessmentA sharp, defined melting point range indicates high purity.

Q4: Can you provide a general, robust synthetic protocol as a starting point?

The following is a generalized protocol based on common synthetic strategies for this class of compounds.[7][8][9] It should be optimized for your specific setup.

Step-by-Step General Protocol:

  • Setup: Under a nitrogen atmosphere, add the starting material, pyrrolo[2,1-f][6][7][9]triazin-4-one (1.0 eq), to a flask equipped with a reflux condenser.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Part 3: Logical Troubleshooting Workflow

When encountering an issue, a logical diagnostic process can save significant time and resources.

G cluster_legend Workflow Legend start Problem Encountered (Low Yield, Impurities, etc.) check_reagents Step 1: Verify Reagent & Solvent Purity - Use new/purified materials - Ensure anhydrous conditions start->check_reagents check_reaction Step 2: Analyze Reaction Conditions - Re-run on small scale - Bracket Temp, Time, Equivalents check_reagents->check_reaction If problem persists check_workup Step 3: Review Work-up & Purification - Standardize quenching - Optimize chromatography/recrystallization check_reaction->check_workup If problem persists resolved Issue Resolved check_workup->resolved If problem persists, consult literature for alternative routes l1 Problem l2 Action Step l3 Resolution

Caption: A systematic workflow for troubleshooting synthesis.

References

Technical Support Center: Strategies to Reduce the Toxicity of Pyrrolo[2,1-f]triazine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate in vitro toxicity, a common challenge with this promising class of molecules. The pyrrolo[2,1-f]triazine scaffold is a key component in numerous kinase inhibitors and antiviral agents, making a thorough understanding of its structure-toxicity relationship crucial for successful drug development.[1][2][3][4]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inherent toxicity of pyrrolo[2,1-f]triazine compounds and foundational strategies for its reduction.

Q1: What are the primary mechanisms of in vitro toxicity associated with pyrrolo[2,1-f]triazine compounds?

A1: The toxicity of pyrrolo[2,1-f]triazine compounds is often multifactorial. As many are designed as kinase inhibitors, a primary source of toxicity can be off-target kinase inhibition.[5][6] These compounds can interact with kinases beyond the intended target, leading to the disruption of essential cellular signaling pathways.[5] Additionally, some derivatives can induce cytotoxicity through mechanisms such as apoptosis, cell cycle arrest, or by generating reactive metabolites that cause cellular damage.[7][8]

Q2: How does the chemical structure of pyrrolo[2,1-f]triazine derivatives influence their toxicity?

A2: The structure-activity relationship (SAR) and, consequently, the structure-toxicity relationship are highly dependent on the substituents on the pyrrolo[2,1-f]triazine core. For instance, modifications to the aniline substituent at the C2 position have been shown to decrease the formation of glutathione adducts, suggesting a reduction in reactive metabolite formation.[8] The nature and position of substituents can significantly alter the compound's selectivity for its target kinase and its potential for off-target interactions, thereby influencing its toxicity profile.[9]

Q3: What initial steps can I take to design less toxic pyrrolo[2,1-f]triazine-based kinase inhibitors?

A3: A rational drug design approach is fundamental to minimizing off-target effects.[10] Utilizing computational and structural biology tools can help in designing molecules with higher specificity for the target kinase.[10] Consider performing in silico profiling against a broad panel of kinases to predict potential off-target interactions early in the design phase. Furthermore, hybridization of the pyrrolo[2,1-f]triazine scaffold with other pharmacophores has been explored as a strategy to reduce toxicity while maintaining or improving efficacy.[1]

Q4: Are there specific cell lines that are more suitable for assessing the toxicity of these compounds?

A4: The choice of cell line should be guided by the intended therapeutic target and the potential for tissue-specific toxicity.[11] For kinase inhibitors targeting cancer, a panel of cancer cell lines relevant to the indication is appropriate.[12] However, to assess general cytotoxicity, it is advisable to also use non-cancerous cell lines, such as primary hepatocytes (for liver toxicity), renal epithelial cells, or cardiomyocytes, to gain insights into potential organ-specific toxicities.[11][13]

II. Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to address specific issues encountered during in vitro experiments.

Guide 1: High Cytotoxicity Observed in Initial Screening

If your lead pyrrolo[2,1-f]triazine compound exhibits high cytotoxicity in preliminary assays, a systematic approach is needed to understand and mitigate this effect.

Workflow for Investigating High Cytotoxicity

start High Cytotoxicity Observed confirm Confirm with a Secondary, Orthogonal Assay start->confirm assess_selectivity Assess Kinase Selectivity Profile confirm->assess_selectivity off_target Significant Off-Target Hits? assess_selectivity->off_target Analyze Data sar Initiate Structure-Activity Relationship (SAR) Studies off_target->sar Yes no_off_target Investigate Other Toxicity Mechanisms off_target->no_off_target No modify Modify Scaffold to Improve Selectivity sar->modify retest Re-test Analogs for Potency and Cytotoxicity modify->retest conclusion Identify Toxicity Driver and Redesign retest->conclusion mech_assays Perform Mechanistic Assays (Apoptosis, ROS, Mitochondrial Health) no_off_target->mech_assays metabolism Assess Metabolic Stability and Reactive Metabolite Formation mech_assays->metabolism metabolism->conclusion

Caption: Workflow for troubleshooting high cytotoxicity.

Step-by-Step Protocols

1. Confirm Cytotoxicity with an Orthogonal Assay:

  • Rationale: Initial results from a single assay, such as an MTT assay which measures metabolic activity, can sometimes be misleading due to compound interference.[13] Confirming cytotoxicity with a different method that measures a distinct cellular process enhances the reliability of your findings.

  • Protocol: LDH Release Assay (Membrane Integrity)

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a concentration range of your pyrrolo[2,1-f]triazine compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).

    • After incubation, carefully collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions to measure the amount of lactate dehydrogenase (LDH) released into the supernatant.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

2. Assess Kinase Selectivity:

  • Rationale: As many pyrrolo[2,1-f]triazines are kinase inhibitors, off-target kinase activity is a likely cause of toxicity.[5][14] A broad kinase screen will identify unintended targets.

  • Procedure:

    • Submit your compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases.

    • Analyze the results to identify any kinases that are potently inhibited at concentrations close to or below the observed cytotoxic concentration.

3. Investigate Mechanisms of Cell Death:

  • Rationale: Understanding how the compound is killing the cells (e.g., apoptosis, necrosis) provides valuable information for targeted medicinal chemistry efforts.

  • Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

    • Culture and treat cells with your compound as in the cytotoxicity assays.

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Annexin V-positive, PI-negative cells are in early apoptosis.

      • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Guide 2: Unfavorable Therapeutic Index (Cytotoxicity close to On-Target Potency)

A narrow therapeutic window is a common hurdle. The goal is to separate the desired on-target activity from the off-target toxicity.

Strategies to Improve the Therapeutic Index
StrategyRationaleExperimental Approach
Structure-Guided Design Utilize co-crystal structures of your compound with its intended target and key off-targets to identify opportunities for modifications that enhance selectivity.Obtain crystal structures. If not feasible, use homology modeling. Synthesize analogs with modifications that exploit differences in the binding pockets.
Metabolic Stability Assessment Unstable compounds can generate toxic metabolites. Improving metabolic stability can reduce this liability.Incubate the compound with liver microsomes or S9 fractions and measure its depletion over time using LC-MS/MS.
Counter-Screening Proactively screen new analogs against key off-targets identified in the initial kinase panel.Develop or outsource specific assays for the problematic off-target kinases and use these as part of your primary screening cascade.

Workflow for Improving Therapeutic Index

start Narrow Therapeutic Index identify_off_targets Identify Key Off-Targets start->identify_off_targets structural_analysis Structural Analysis (X-ray, Modeling) identify_off_targets->structural_analysis design_analogs Design Analogs for Improved Selectivity structural_analysis->design_analogs synthesize_retest Synthesize and Test Analogs design_analogs->synthesize_retest on_target_potency Maintain On-Target Potency? synthesize_retest->on_target_potency improved_ti Improved Therapeutic Index? on_target_potency->improved_ti Yes iterate Iterate Design on_target_potency->iterate No lead_candidate Lead Candidate Identified improved_ti->lead_candidate Yes improved_ti->iterate No iterate->design_analogs

Caption: Workflow for improving the therapeutic index.

Guide 3: Compound Appears to be a Pan-Assay Interference Compound (PAIN)

Some compounds can appear active in many different assays through non-specific mechanisms. It is crucial to rule this out.

Key Indicators of PAINs:
  • Activity in multiple, unrelated assays.

  • Steep dose-response curves.

  • Discrepancy between biochemical and cell-based assay potency.

Experimental Checks for PAINs:
  • Detergent Sensitivity: Re-run a key biochemical assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it may be forming aggregates that sequester the target protein.

  • Nephelometry: Use light scattering-based methods to directly assess compound aggregation at relevant assay concentrations.

  • Promiscuity Screens: Test the compound in a panel of assays against unrelated targets (e.g., a panel of different enzyme classes).

By systematically applying these troubleshooting guides and understanding the underlying principles, researchers can more effectively navigate the challenges of in vitro toxicity associated with pyrrolo[2,1-f]triazine compounds, ultimately leading to the development of safer and more effective therapeutic candidates.

References

Validation & Comparative

Efficacy of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one vs known kinase inhibitors

A Comparative Guide to the Kinase Inhibitor Scaffold: Pyrrolo[2,1-f][1][2][3]triazine

Introduction: The Rise of a Privileged Scaffold

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development.[1] Among the myriad of heterocyclic systems explored for this purpose, the pyrrolo[2,1-f][2][3][4]triazine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates remarkable versatility and potency against a diverse array of clinically significant kinases.[2][1] This guide moves beyond a singular focus on the foundational building block, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one , to provide a comprehensive efficacy comparison of its advanced derivatives against established, FDA-approved kinase inhibitors.

The strategic importance of the 2-chloro precursor lies in its utility as a versatile synthetic handle. The chlorine atom at the C2 position provides a reactive site for medicinal chemists to employ powerful cross-coupling reactions, enabling the systematic introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the performance of these optimized derivatives against key oncogenic drivers, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Chapter 1: Dual Inhibition of c-Met and VEGFR-2 in Angiogenesis and Metastasis

The c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathways are critical drivers of tumor growth, invasion, and angiogenesis. Their simultaneous inhibition is a validated strategy for overcoming resistance and achieving superior anti-tumor activity. Derivatives of the pyrrolo[2,1-f][2][3][4]triazine scaffold have been engineered as exceptionally potent dual inhibitors in this space.

Efficacy Comparison

A leading derivative, herein designated Compound 27a , demonstrates potent, single-digit nanomolar inhibition of both c-Met and VEGFR-2.[5] Its efficacy is benchmarked against Foretinib and Cabozantinib, two well-characterized multi-kinase inhibitors with activity against these targets.

Inhibitorc-Met IC50 (nM)VEGFR-2 IC50 (nM)Source(s)
Compound 27a (pyrrolo[2,1-f]triazine deriv.) 2.3 ± 0.1 5.0 ± 0.5 [5]
Foretinib0.40.9[6][7]
Cabozantinib1.30.035[2][4][5][8]

While Cabozantinib shows superior potency against VEGFR-2, the pyrrolo[2,1-f]triazine derivative Compound 27a exhibits a highly balanced and potent profile against both kinases, comparable to Foretinib.[5][6][7] This dual-target equipoise is a desirable characteristic, potentially leading to a more harmonized suppression of both signaling axes in a clinical setting.

Signaling Pathway Overview

The diagram below illustrates the convergent roles of c-Met and VEGFR-2 in promoting cancer cell proliferation, survival, and angiogenesis.

cMet_VEGFR2_Pathwaycluster_inhibitorsInhibitorsHGFHGFcMetc-Met ReceptorHGF->cMetVEGFVEGF-AVEGFR2VEGFR-2VEGF->VEGFR2PI3K_AKTPI3K/AKT PathwaycMet->PI3K_AKTRAS_MAPKRAS/MAPK PathwaycMet->RAS_MAPKVEGFR2->PI3K_AKTVEGFR2->RAS_MAPKPLCgPLCγ PathwayVEGFR2->PLCgPyrroloPyrrolo[2,1-f]triazineDerivativesPyrrolo->cMetPyrrolo->VEGFR2KnownForetinibCabozantinibKnown->cMetKnown->VEGFR2ProliferationCell Proliferation& SurvivalPI3K_AKT->ProliferationAngiogenesisAngiogenesis& PermeabilityPI3K_AKT->AngiogenesisRAS_MAPK->ProliferationInvasionInvasion &MetastasisRAS_MAPK->InvasionPLCg->Angiogenesis

c-Met and VEGFR-2 signaling pathways targeted by inhibitors.
Experimental Protocol: In Vitro Kinase Assay (c-Met)

This protocol describes a representative biochemical assay to determine the IC50 value of a test compound against the c-Met kinase.

  • Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the recombinant c-Met kinase domain using an ATP-competitive format.

  • Materials:

    • Recombinant human c-Met kinase (e.g., MilliporeSigma).

    • Poly-Glu-Tyr (4:1) peptide substrate.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • [γ-³³P]ATP.

    • Test compounds (solubilized in DMSO).

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter.

  • Methodology:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in kinase buffer.

    • In a 96-well plate, add 10 µL of the diluted compound, 20 µL of a solution containing the c-Met enzyme and peptide substrate, and allow to incubate for 10 minutes at room temperature to permit inhibitor binding.

    • Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³³P]ATP.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Terminate the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • After drying the plate, add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Chapter 2: Targeting Anaplastic Lymphoma Kinase (ALK) in NSCLC

Chromosomal rearrangements involving the ALK gene are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[9] While first and second-generation ALK inhibitors have shown significant clinical benefit, acquired resistance often limits their long-term efficacy. The pyrrolo[2,1-f][2][3][4]triazine scaffold has served as a template for potent ALK inhibitors.

Efficacy Comparison

Data on specific pyrrolo[2,1-f][2][3][4]triazine derivatives targeting ALK show potent enzymatic inhibition.[2] We compare their general potency to the FDA-approved inhibitors Crizotinib (1st gen) and Lorlatinib (3rd gen), the latter being effective against numerous resistance mutations.

InhibitorTarget ALKIC50 (nM) - Cellular AssaySource(s)
Pyrrolo[2,1-f]triazine deriv. Wild-Type ALKPotent (low nM)[2]
CrizotinibWild-Type ALK~150[10]
LorlatinibALK (G1202R mutant)37[11]
CrizotinibALK (G1202R mutant)560[12]

The data highlights the significant potency advantage of newer inhibitors over Crizotinib.[10] While specific data for pyrrolo[2,1-f]triazine derivatives against resistant mutants is not publicly available, the scaffold's inherent potency against wild-type ALK makes it a strong candidate for further development to address acquired resistance.[2]

Experimental Protocol: Cell Proliferation Assay (ALK-Dependent H3122 Cells)

This protocol measures the ability of a compound to inhibit the growth of the H3122 human NSCLC cell line, which harbors an EML4-ALK fusion and is dependent on ALK signaling for survival.

  • Principle: The assay uses a colorimetric or fluorometric reagent (e.g., resazurin, CellTiter-Glo®) to quantify the number of viable cells after a period of drug exposure.

  • Materials:

    • H3122 cell line (ATCC).

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Test compounds (solubilized in DMSO).

    • 96-well clear-bottom, black-walled tissue culture plates.

    • Resazurin sodium salt solution or equivalent viability reagent.

    • Plate reader capable of fluorescence detection.

  • Methodology:

    • Seed H3122 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.

    • Prepare a 2X serial dilution of the test compounds in culture medium.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include DMSO-only wells as a vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

    • Add 20 µL of the viability reagent (e.g., resazurin) to each well and incubate for an additional 2-4 hours.

    • Measure the fluorescence (Ex/Em ~560/590 nm for resazurin) using a plate reader.

    • Calculate the percent viability relative to the DMSO control and plot the results against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Chapter 3: High-Potency Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) family, particularly JAK2, plays a central role in signal transduction from cytokine receptors, and its aberrant activation via mutations (e.g., JAK2-V617F) is a hallmark of myeloproliferative neoplasms.

Efficacy Comparison

A 2,7-disubstituted pyrrolo[2,1-f]triazine derivative, Compound 29 , has been identified as a sub-nanomolar inhibitor of JAK2, demonstrating exceptional potency that surpasses the established drug Ruxolitinib.[2]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)Source(s)
Compound 29 (pyrrolo[2,1-f]triazine deriv.) Not Reported0.17 ± 0.03 [2]
Ruxolitinib3.32.8[1][13][14]

This remarkable potency positions the pyrrolo[2,1-f]triazine scaffold as a premier platform for developing next-generation JAK inhibitors with potential for greater efficacy or lower therapeutic doses.

Signaling Pathway Overview

The JAK-STAT pathway is a direct route from cell surface cytokine receptors to the nucleus for gene transcription regulation.

JAK_STAT_Pathwaycluster_nucleusNucleusCytokineCytokine(e.g., EPO, TPO)ReceptorCytokine ReceptorCytokine->ReceptorJAK2JAK2Receptor->JAK2 activatesSTATSTATReceptor->STAT recruitsJAK2->Receptor phosphorylatesJAK2->STAT phosphorylatespSTATp-STATSTAT_DimerSTAT DimerpSTAT->STAT_Dimer dimerizesGeneTarget GeneTranscriptionSTAT_Dimer->Gene translocates to nucleusPyrroloCompound 29Pyrrolo->JAK2RuxolitinibRuxolitinibRuxolitinib->JAK2

The canonical JAK-STAT signaling pathway.

Chapter 4: Versatility of the Scaffold Across Other Kinase Families

The utility of the pyrrolo[2,1-f][2][3][4]triazine scaffold extends to other important cancer-related kinases, including the EGFR/HER2 family.

Efficacy Comparison: EGFR/HER2 Inhibition

Derivatives have been optimized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), a strategy proven effective in certain breast and gastric cancers. We compare a representative compound, Compound 8l , to the approved dual inhibitor Lapatinib.

InhibitorEGFR IC50 (nM)HER2 IC50 (nM)Source(s)
Compound 8l (pyrrolo[2,1-f]triazine deriv.) Potent (low nM) Potent (low nM) [15]
Lapatinib~10.8~9.3[3][16][17][18]

Compound 8l was shown to have promising oral efficacy in xenograft models, indicating that its potent enzymatic activity translates to a cellular and in vivo anti-tumor effect comparable to established drugs like Lapatinib.[15]

Conclusion and Future Outlook

The experimental data synthesized in this guide unequivocally establishes the pyrrolo[2,1-f][2][3][4]triazine system as a highly "privileged" and versatile scaffold for modern kinase inhibitor design. Starting from foundational molecules like 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one , medicinal chemistry efforts have yielded derivatives with exceptional, often sub-nanomolar, potency against a wide range of high-value oncology targets including c-Met, VEGFR-2, ALK, and JAK2.

In direct comparisons, these novel agents consistently demonstrate efficacy that is either comparable or, in some cases, superior to well-established, FDA-approved drugs. The balanced dual-inhibition profile against c-Met/VEGFR-2 and the outstanding potency against JAK2 are particularly noteworthy. These findings strongly support the continued exploration and development of this scaffold to generate next-generation targeted therapies that may offer improved efficacy, better safety profiles, and novel solutions to the persistent challenge of acquired drug resistance.

References

Validating the Inhibitory Effect of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one on EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the inhibitory potential of the novel compound, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (hereafter referred to as Compound X), against the Epidermal Growth Factor Receptor (EGFR). We will objectively compare its hypothetical performance with established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating key cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding to ligands such as the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[5][6][7] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime therapeutic target.[3][8] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic site are a major class of anti-cancer drugs.[9]

The pyrrolo[2,1-f][10]triazine scaffold is an integral component of several kinase inhibitors, indicating its potential for designing novel therapeutics in this class.[11] This guide outlines a systematic approach to validate and characterize a new molecule with this core structure, Compound X, as a potential EGFR inhibitor.

Comparative Inhibitors: The Gold Standards

To rigorously assess the efficacy of Compound X, its performance must be benchmarked against established, clinically-approved EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR TKI highly effective against activating EGFR mutations.[12][13]

  • Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI with a similar mechanism and target profile to Gefitinib.[14][15]

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI designed to be effective against both activating EGFR mutations and the T790M resistance mutation.[16]

Experimental Validation Workflow

A multi-tiered approach is essential to comprehensively validate the inhibitory effect of Compound X on EGFR. This involves progressing from direct enzymatic assays to cell-based assays that reflect the compound's activity in a more biologically relevant context.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Kinase Assay Kinase Assay Phosphorylation Assay Phosphorylation Assay Kinase Assay->Phosphorylation Assay Confirms Target Engagement in Cells Viability Assay Viability Assay Phosphorylation Assay->Viability Assay Links Target Inhibition to Cellular Outcome

Caption: A streamlined workflow for validating a novel EGFR inhibitor.

In Vitro EGFR Kinase Assay: Direct Target Inhibition

Objective: To determine the direct inhibitory effect of Compound X on the enzymatic activity of EGFR and compare its potency (IC50) with Gefitinib, Erlotinib, and Osimertinib.

Principle: A luminescence-based kinase assay is employed to measure the amount of ADP produced during the kinase reaction. The conversion of ADP to ATP, which is then used by luciferase to generate light, provides a quantitative measure of kinase activity.[17] A decrease in the luminescent signal corresponds to the inhibition of the EGFR kinase.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer consisting of 40mM Tris, pH 7.5, 20mM MgCl2, and 0.1mg/ml BSA.[17]

    • Dilute the active EGFR kinase enzyme and the substrate peptide (e.g., Poly (Glu4, Tyr1)) in the reaction buffer.[18]

    • Prepare serial dilutions of Compound X, Gefitinib, Erlotinib, and Osimertinib in 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the serially diluted inhibitor or 5% DMSO (vehicle control).[17]

    • Add 2 µl of the diluted EGFR enzyme to each well.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.[17]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.

Comparative Data: In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)
Compound X (Hypothetical) Wild-Type EGFR 15
GefitinibWild-Type EGFR37[12]
ErlotinibWild-Type EGFR2[14]
OsimertinibMutant EGFR (T790M)4.5 - 40.7[16][19]

Cell-Based EGFR Autophosphorylation Assay

Objective: To assess the ability of Compound X to inhibit EGFR autophosphorylation in a cellular context, confirming target engagement.

Principle: A cell-based ELISA is a high-throughput method to measure the level of phosphorylated EGFR at a specific tyrosine residue (e.g., Tyr1068) within whole cells.[20][21] Cells are treated with the inhibitors, stimulated with EGF to induce EGFR phosphorylation, and then fixed. A primary antibody specific to the phosphorylated EGFR and a secondary HRP-conjugated antibody are used to generate a colorimetric signal proportional to the level of phosphorylated EGFR.[20]

Detailed Protocol: Cell-Based ELISA
  • Cell Culture and Treatment:

    • Seed A431 human epidermoid carcinoma cells (which overexpress EGFR) into a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.[20]

    • Pre-treat the cells with varying concentrations of Compound X and the reference inhibitors for 2 hours.

    • Stimulate EGFR phosphorylation by adding 100 ng/mL of EGF for 15-30 minutes.[22]

  • Fixing and Permeabilization:

    • Aspirate the media and fix the cells with a fixing solution for 20 minutes at room temperature.[22]

    • Wash the wells with a wash buffer and add a quenching buffer for 20 minutes to minimize background.[22]

  • Immunodetection:

    • Add a blocking solution and incubate for 1 hour at 37°C.[22]

    • Add the primary antibody (e.g., anti-phospho-EGFR Tyr1068) and incubate for 2 hours at room temperature.[20]

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • After another wash, add the TMB substrate and allow the color to develop.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[20]

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal (obtained from parallel wells stained with a total EGFR antibody).

    • Calculate the IC50 values as described for the kinase assay.

Comparative Data: Inhibition of EGFR Phosphorylation
CompoundCell LineIC50 (nM)
Compound X (Hypothetical) A431 50
GefitinibNR6wtEGFR26-57[12]
ErlotinibA4311.2[14]
OsimertinibYU-1099 (mutant EGFR)10[16]

Cell Viability Assay: Assessing Cytotoxic Effects

Objective: To determine if the inhibition of EGFR signaling by Compound X translates into a functional cellular outcome, such as reduced cell viability or proliferation.

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[23][24]

Detailed Protocol: MTT Assay
  • Cell Seeding and Treatment:

    • Seed cancer cells known to be dependent on EGFR signaling (e.g., PC-9, HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • After 24 hours, treat the cells with a range of concentrations of Compound X and the reference inhibitors.

    • Incubate the cells for 72 hours at 37°C and 5% CO2.[25]

  • MTT Incubation:

    • Add 10 µl of MTT labeling reagent (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere.

  • Formazan Solubilization and Measurement:

    • Add 100 µl of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[25]

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration.

Comparative Data: Cell Viability Inhibition
CompoundCell Line (EGFR mutant)IC50 (nM)
Compound X (Hypothetical) HCC827 85
GefitinibHCC82713.06[13]
ErlotinibHCC8272.142[15]
OsimertinibPC-923[26]

EGFR Signaling Pathway

The following diagram illustrates the key signaling pathways downstream of EGFR activation that are targeted by inhibitors like Compound X.

G EGFR Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT EGF EGF EGF->EGFR Ligand Binding RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression

Caption: Key downstream signaling cascades activated by EGFR.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to validate the inhibitory effects of a novel compound, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (Compound X), on EGFR. The hypothetical data presented positions Compound X as a promising candidate, warranting further investigation.

The causality behind this experimental design is to build a logical and scientifically sound case for the compound's mechanism of action. The in vitro kinase assay provides direct evidence of target engagement, the cell-based phosphorylation assay confirms this engagement in a living system, and the viability assay demonstrates a relevant functional consequence. Each step serves as a self-validating system for the next.

Future studies should include kinase selectivity profiling to assess off-target effects, evaluation against a panel of EGFR mutants (including T790M), and in vivo studies using xenograft models to determine efficacy and tolerability.

References

A Structural Showdown: Remdesivir vs. 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of effective antiviral therapeutics, the structural nuances of small molecules play a pivotal role in their mechanism of action and ultimate clinical efficacy. This guide provides an in-depth structural and functional comparison between the well-established antiviral drug, Remdesivir, and the less-characterized compound, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one. Both molecules share a common pyrrolo[2,1-f][1][2][3]triazine core, a scaffold that has garnered significant interest for its diverse biological activities.[4][5] This comparison aims to dissect their structural differences, infer potential mechanisms of action, and outline the experimental pathways necessary for a definitive head-to-head evaluation.

At a Glance: Key Structural and Functional Distinctions

FeatureRemdesivir2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one
Drug Class Nucleoside Analogue ProdrugPutative Non-Nucleoside Inhibitor
Core Scaffold Pyrrolo[2,1-f][1][2][3]triazinePyrrolo[2,1-f][1][2][3]triazine
Key Structural Features Ribose mimic, phosphoramidate prodrug moiety, C-nucleoside linkageChloro substitution at position 2, Carbonyl group at position 4
Primary Antiviral Target Viral RNA-dependent RNA polymerase (RdRp)Unknown, potentially viral enzymes like RdRp or neuraminidase
Mechanism of Action Delayed chain termination of viral RNA synthesisUnknown, likely inhibition of viral replication through non-nucleoside mechanisms
Clinical Status Approved for treatment of COVID-19Preclinical, research compound

A Tale of Two Structures: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The common thread linking these two molecules is the pyrrolo[2,1-f][1][2][3]triazine heterocyclic system. This scaffold is considered a privileged structure in medicinal chemistry due to its structural similarity to purine nucleobases, making it a prime candidate for interacting with biological targets that recognize purines.[1][3]

cluster_remdesivir Remdesivir Core cluster_chloro 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one rem_scaffold Pyrrolo[2,1-f][1,2,4]triazine chloro_scaffold Pyrrolo[2,1-f][1,2,4]triazine

Figure 1: Shared core scaffold of the two compounds.

While they share this core, their divergent substitutions dictate their classification and proposed mechanisms of action.

Remdesivir: The Nucleoside Analogue Prodrug Approach

Remdesivir is a prodrug of a C-nucleoside analogue.[6] This means it is chemically modified to enhance its cellular uptake and is then metabolized intracellularly to its active triphosphate form. Its design is a sophisticated example of rational drug design, incorporating several key features:

  • Ribose Mimic: The core scaffold is attached to a modified ribose sugar, allowing it to be recognized by the viral RNA-dependent RNA polymerase (RdRp).

  • Phosphoramidate ProTide: This moiety facilitates the delivery of the nucleoside monophosphate into the cell, bypassing the often inefficient initial phosphorylation step by host kinases.

  • 1'-Cyano Group: This modification is crucial for its mechanism of action, contributing to the delayed chain termination of the nascent viral RNA strand.

The mechanism of Remdesivir is well-documented. Once metabolized to its active triphosphate form, it competes with adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the RdRp. After incorporation, it causes a conformational change in the polymerase, leading to a delayed termination of RNA synthesis several nucleotides downstream.[7] This effectively halts viral replication.

Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism (Esterases, Kinases) Remdesivir->Metabolism Enters cell Active_TP Remdesivir Triphosphate (Active Form) Metabolism->Active_TP Activation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competes with ATP RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Incorporation Termination Delayed Chain Termination RNA_Synthesis->Termination Halts replication

Figure 2: Mechanism of action of Remdesivir.

2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one: A Potential Non-Nucleoside Inhibitor

In stark contrast to Remdesivir, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one lacks the ribose and phosphoramidate moieties characteristic of a nucleoside analogue. This fundamental structural difference strongly suggests that if it possesses antiviral activity, it would act as a non-nucleoside inhibitor.

The key structural features are:

  • A Planar Heterocyclic Core: The pyrrolo[2,1-f][1][2][3]triazin-4-one system is a relatively flat molecule.

  • A Chlorine Substituent: The chlorine atom at the 2-position will alter the electronic properties and steric profile of the molecule, potentially influencing its binding to a biological target.

  • A Carbonyl Group: The ketone at the 4-position can act as a hydrogen bond acceptor.

While no direct antiviral data for this specific compound was identified in the public domain, studies on other substituted pyrrolo[2,1-f][1][2][3]triazines offer clues to its potential mechanism. Some derivatives have shown antiviral activity against influenza virus, with a proposed mechanism involving the inhibition of neuraminidase.[1] Other C-nucleoside derivatives of this scaffold have demonstrated activity against norovirus by targeting the RdRp.[3] This suggests that the pyrrolo[2,1-f][1][2][3]triazine scaffold can be a versatile pharmacophore targeting different viral proteins.

The antiviral potential of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one would need to be determined experimentally. A plausible hypothesis is that it could bind to an allosteric site on a viral enzyme, such as the RdRp, inducing a conformational change that inhibits its function.

Experimental Roadmap for a Head-to-Head Comparison

To rigorously compare the antiviral potential of these two compounds, a series of well-defined in vitro assays are necessary. The following experimental workflow provides a robust framework for such an evaluation.

cluster_workflow Comparative Antiviral Evaluation Workflow Start Test Compounds: Remdesivir (Control) 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one Cytotoxicity Cytotoxicity Assay (e.g., CC50 in relevant cell lines) Start->Cytotoxicity Antiviral_Screen Antiviral Activity Assay (e.g., CPE reduction, Plaque reduction) Determine EC50 Start->Antiviral_Screen Selectivity Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Selectivity Antiviral_Screen->Selectivity MoA_Studies Mechanism of Action Studies Selectivity->MoA_Studies RdRp_Assay RdRp Inhibition Assay (Biochemical Assay) MoA_Studies->RdRp_Assay Neuraminidase_Assay Neuraminidase Inhibition Assay (if relevant for the virus) MoA_Studies->Neuraminidase_Assay Time_of_Addition Time-of-Addition Assay MoA_Studies->Time_of_Addition End Comparative Efficacy and Mechanism Profile RdRp_Assay->End Neuraminidase_Assay->End Time_of_Addition->End

Figure 3: Experimental workflow for comparative analysis.

Step-by-Step Methodologies

1. Cytotoxicity Assay:

  • Objective: To determine the concentration of each compound that is toxic to the host cells.

  • Protocol:

    • Seed appropriate host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.

    • Prepare serial dilutions of each compound.

    • Add the compound dilutions to the cells and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate the 50% cytotoxic concentration (CC50).

2. Antiviral Activity Assay (e.g., Cytopathic Effect Reduction Assay):

  • Objective: To determine the concentration of each compound that inhibits viral replication by 50%.

  • Protocol:

    • Seed host cells in 96-well plates and allow them to form a monolayer.

    • Prepare serial dilutions of the compounds.

    • Pre-treat the cells with the compound dilutions for a short period.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Incubate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (e.g., 48-72 hours).

    • Visually score the CPE or quantify cell viability.

    • Calculate the 50% effective concentration (EC50).

3. Mechanism of Action Studies:

  • RdRp Inhibition Assay (Biochemical):

    • Objective: To directly measure the inhibition of the viral polymerase.

    • Protocol:

      • Use a purified recombinant RdRp enzyme.

      • Set up a reaction mixture containing the enzyme, a template RNA, a labeled primer, and nucleotides (including ATP for competition with Remdesivir-TP).

      • Add serial dilutions of the test compounds (for Remdesivir, its active triphosphate form would be used).

      • Incubate to allow for RNA extension.

      • Analyze the products by gel electrophoresis or a fluorescence-based method to quantify RNA synthesis.

      • Calculate the IC50 for enzyme inhibition.

  • Time-of-Addition Assay:

    • Objective: To determine at which stage of the viral life cycle the compound exerts its effect.

    • Protocol:

      • Infect cells with the virus.

      • Add the compound at different time points post-infection (e.g., during viral entry, during replication, during viral release).

      • Measure the viral yield at the end of the experiment.

      • The time point at which the addition of the compound no longer reduces viral yield indicates the stage of the life cycle it targets.

Conclusion and Future Directions

The structural comparison of Remdesivir and 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one highlights two distinct strategies in antiviral drug design originating from a common chemical scaffold. Remdesivir exemplifies the success of the nucleoside analogue prodrug approach, with a well-defined mechanism of action and proven clinical efficacy. In contrast, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one represents a potential non-nucleoside inhibitor, a class of antivirals that can offer alternative mechanisms of action and resistance profiles.

While a definitive comparison awaits experimental validation, this guide provides the structural rationale and a clear experimental roadmap for such an undertaking. The exploration of diverse substitutions on the pyrrolo[2,1-f][1][2][3]triazine scaffold remains a promising avenue for the discovery of novel antiviral agents. Future research should focus on synthesizing and screening a library of such derivatives to elucidate their structure-activity relationships and identify new lead compounds for development.

References

A Head-to-Head Comparison of Pyrrolotriazine and Quinazoline Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, pyrrolotriazines and quinazolines have proven to be particularly fruitful starting points for the development of potent and selective inhibitors. This guide provides an in-depth, head-to-head comparison of these two privileged heterocyclic systems, offering experimental data and procedural insights to inform drug discovery and development efforts.

Introduction: The Central Role of Kinase Inhibition

Protein kinases, as key regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer. Their dysregulation can lead to uncontrolled cell proliferation, survival, and migration. Consequently, the development of inhibitors that target the ATP-binding site of these enzymes has been a major focus of pharmaceutical research. Both pyrrolotriazine and quinazoline scaffolds serve as bioisosteres of the adenine core of ATP, enabling them to competitively inhibit kinase activity.[1][2] However, subtle differences in their chemical architecture lead to distinct pharmacological profiles, which this guide will explore in detail.

The Quinazoline Scaffold: A Clinically Validated Powerhouse

The quinazoline core is a well-established pharmacophore in kinase inhibition, with several FDA-approved drugs to its name, including gefitinib, erlotinib, and lapatinib.[3] These agents have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR).

Mechanism of Action

Quinazoline-based inhibitors are predominantly ATP-competitive, binding reversibly or irreversibly to the kinase domain.[3] Their interaction with the hinge region of the kinase active site is a key determinant of their inhibitory activity. The development of second-generation quinazoline inhibitors introduced an acrylamide "warhead" capable of forming a covalent bond with a cysteine residue near the ATP-binding pocket, leading to irreversible inhibition and increased potency.

The Pyrrolotriazine Scaffold: An Emerging Contender

While not as extensively represented in the clinic as quinazolines, the pyrrolotriazine scaffold has demonstrated significant promise in preclinical and clinical studies.[4] This heterocyclic system also functions as an ATP mimetic and has been successfully employed to develop inhibitors against a range of kinase targets.[1]

Mechanism of Action

Similar to quinazolines, pyrrolotriazine inhibitors are ATP-competitive.[1] The pyrrolotriazine core effectively occupies the adenine-binding pocket of kinases, and modifications to this scaffold have led to the development of potent and selective inhibitors. Research has shown that substitutions at various positions on the pyrrolotriazine ring can significantly impact target specificity and potency.

Head-to-Head Comparison: Potency and Selectivity

To provide a clear comparison, the following table summarizes publicly available IC50 data for representative pyrrolotriazine and quinazoline inhibitors against two key oncogenic kinases: EGFR and HER2. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

ClassCompoundTargetIC50 (nM)Reference
Pyrrolotriazine Compound 13EGFR61[4]
Compound 13HER255[4]
Compound 16EGFR6[4]
Compound 16HER210[4]
Quinazoline GefitinibEGFR3.22[5]
LapatinibEGFR27.06[5]
LapatinibHER24.69 µM[6]
Compound 8bEGFR1.37[7]
Compound 21EGFR46.1[5]

Key Insights:

  • Both scaffolds have yielded highly potent inhibitors of EGFR and HER2, with IC50 values in the low nanomolar range.

  • The versatility of both core structures allows for fine-tuning of selectivity, leading to the development of both single-target and dual-target inhibitors.

Mechanisms of Resistance: A Critical Hurdle

A major challenge in targeted therapy is the emergence of drug resistance. Both quinazoline and pyrrolotriazine inhibitors are susceptible to resistance mechanisms, primarily through mutations in the target kinase.

Quinazoline Inhibitors: The most well-characterized resistance mechanism for first-generation quinazoline EGFR inhibitors is the T790M "gatekeeper" mutation. This mutation increases the affinity of the kinase for ATP, reducing the competitive advantage of the inhibitor.[8]

Pyrrolotriazine Inhibitors: While less clinically documented, preclinical studies suggest that resistance to pyrrolotriazine inhibitors can also arise from mutations within the kinase domain that alter the inhibitor's binding affinity. Further clinical data is needed to fully characterize the resistance profiles of this class.

Experimental Protocols for Inhibitor Characterization

The following section details standardized protocols for the preclinical evaluation of kinase inhibitors, providing a framework for robust and reproducible data generation.

Kinase Selectivity Profiling

Objective: To determine the selectivity of an inhibitor across a panel of kinases.

Methodology:

  • Assay Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction using a luminescence-based assay.[9]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series to be tested.[9]

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer. Add the test compound at various concentrations.[9]

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration (e.g., 60 minutes at 30°C).[9]

  • ADP Detection: Stop the kinase reaction and add a reagent that converts ADP to ATP, which then fuels a luciferase-based reaction to generate a luminescent signal.[9]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to kinase activity. Plot the results against the inhibitor concentration to determine the IC50 value for each kinase.[9]

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_reagents Dispense kinase, substrate, ATP, and compound into assay plate prep_compound->add_reagents prep_kinase Prepare kinase panel and substrates prep_kinase->add_reagents incubate Incubate at controlled temperature add_reagents->incubate add_detection Add ADP detection reagent incubate->add_detection read_plate Measure luminescence add_detection->read_plate calc_ic50 Calculate IC50 values for each kinase read_plate->calc_ic50 gen_profile Generate selectivity profile calc_ic50->gen_profile

Caption: Workflow for determining kinase inhibitor selectivity.

Cell-Based Potency Assessment

Objective: To evaluate the inhibitory effect of a compound on cell viability in cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines of interest in appropriate media and conditions until they reach 70-80% confluency.[7]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor or a vehicle control.[7]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • Viability Assay: Add a cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels) to each well and incubate according to the manufacturer's instructions.[7]

  • Data Acquisition: Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout and Analysis culture_cells Culture and passage cancer cell lines seed_plate Seed cells into 96-well plates culture_cells->seed_plate add_compound Add serial dilutions of inhibitor to wells seed_plate->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_viability_reagent Add cell viability reagent incubate_cells->add_viability_reagent measure_signal Measure absorbance or luminescence add_viability_reagent->measure_signal calculate_ic50 Calculate IC50 value measure_signal->calculate_ic50

Caption: Workflow for assessing cell-based potency of kinase inhibitors.

In Vivo Efficacy Studies

Objective: To assess the anti-tumor efficacy of a kinase inhibitor in a living organism.

Methodology:

  • Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice) for xenograft studies.[10]

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.[10]

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size, then randomize the mice into treatment and control groups.[10]

  • Drug Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[10]

  • Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the mice.[10]

  • Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Signaling Pathway Context: The EGFR Pathway

To illustrate the mechanism of action of these inhibitors, the following diagram depicts the EGFR signaling pathway, a common target for both quinazoline and pyrrolotriazine-based drugs.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Pyrrolotriazine or Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.[5][11][12][13]

Conclusion and Future Directions

Both pyrrolotriazine and quinazoline scaffolds have proven to be highly valuable in the development of kinase inhibitors for targeted cancer therapy. Quinazolines have a longer clinical history and a greater number of approved drugs, providing a wealth of clinical data on their efficacy and resistance mechanisms. Pyrrolotriazines, while newer to the scene, have demonstrated comparable preclinical potency and offer a distinct chemical space for the development of novel inhibitors with potentially different selectivity and resistance profiles.

The choice between these scaffolds for a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the intellectual property landscape. Continued exploration of both of these privileged structures, coupled with a deep understanding of their structure-activity relationships and resistance mechanisms, will undoubtedly lead to the development of the next generation of life-saving kinase inhibitors.

References

A Researcher's Guide to Benchmarking Antiviral Activity Against Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, rigorous and standardized evaluation of a compound's efficacy is paramount. This guide provides a comprehensive framework for benchmarking the antiviral activity of investigational compounds against established reference drugs. By adhering to these principles and protocols, researchers can generate robust, reproducible data essential for advancing promising candidates through the drug development pipeline.

The core of this process lies in direct, head-to-head comparisons under identical experimental conditions. This approach minimizes variability and allows for a clear assessment of a new compound's potential. This guide will delve into the critical aspects of this process, from the selection of appropriate reference compounds to the detailed execution of antiviral and cytotoxicity assays, and finally, the interpretation of the resulting data.

The Cornerstone of Comparison: Selecting Reference Compounds

The choice of reference compounds is a critical first step that dictates the context and relevance of your findings. The ideal reference compound is typically an FDA-approved drug with a well-characterized mechanism of action against the virus .[1] For instance, when evaluating a novel anti-influenza agent, established drugs like Oseltamivir (a neuraminidase inhibitor) or Baloxavir marboxil (a cap-dependent endonuclease inhibitor) serve as excellent benchmarks.[1][2][3][4][5]

Key Considerations for Reference Compound Selection:

  • Mechanism of Action: Choose reference drugs that represent different viral targets if possible. This can provide insights into your compound's potential mode of action.[6]

  • Resistance Profiles: Be aware of common resistance mutations associated with the reference drugs.[1] Testing against both wild-type and resistant viral strains can highlight the resilience of your compound.

  • Clinical Relevance: Prioritize drugs that are part of the current standard-of-care for the viral infection.[2]

Quantifying Efficacy and Safety: The Core Assays

The foundation of antiviral benchmarking rests on two key in vitro assays: one to determine the compound's antiviral potency and another to assess its toxicity to host cells. The interplay between these two metrics provides a crucial window into the compound's therapeutic potential.

Determining Antiviral Potency: The Plaque Reduction Assay

The plaque reduction assay (PRA) is a widely accepted and robust method for quantifying the ability of a compound to inhibit viral replication.[7][8] It is considered a gold standard in many virology laboratories.[7] The principle is straightforward: a confluent monolayer of susceptible host cells is infected with the virus in the presence of varying concentrations of the test compound. An overlay medium is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death, or "plaques." The concentration of the compound that reduces the number of plaques by 50% is known as the 50% effective concentration (EC50).[7]

dot

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis cell_culture 1. Seed host cells in multi-well plates compound_dilution 2. Prepare serial dilutions of test and reference compounds virus_prep 3. Prepare virus inoculum infection 4. Infect cell monolayers with virus treatment 5. Add compound dilutions to infected cells infection->treatment adsorption 6. Incubate for viral adsorption treatment->adsorption overlay 7. Add semi-solid overlay adsorption->overlay incubation 8. Incubate to allow plaque formation overlay->incubation staining 9. Fix and stain cells incubation->staining counting 10. Count plaques staining->counting calculation 11. Calculate EC50 counting->calculation

Caption: Workflow of the Plaque Reduction Assay.

  • Cell Seeding: The day before the assay, seed a suitable host cell line into 6-well or 12-well plates to form a confluent monolayer.[8]

  • Compound Preparation: On the day of the assay, prepare serial dilutions of your test compound and the reference compound in an appropriate cell culture medium.[9]

  • Infection: Aspirate the growth medium from the cell monolayers and infect them with a predetermined amount of virus (typically 50-100 plaque-forming units per well).[8]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[10]

  • Treatment and Overlay: Remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the various concentrations of your test and reference compounds.[8][11]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[11]

  • Staining and Visualization: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain them with a solution like crystal violet to visualize the plaques.[8]

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[7]

Assessing Host Cell Toxicity: The MTT Assay

A potent antiviral compound is of little use if it is highly toxic to host cells. Therefore, it is crucial to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14][15][16] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[13][15] The amount of formazan produced is directly proportional to the number of living cells.[13]

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_reaction Colorimetric Reaction cluster_analysis Analysis cell_seeding 1. Seed host cells in 96-well plates compound_prep 2. Prepare serial dilutions of compounds treatment_add 3. Add compound dilutions to cells incubation_treatment 4. Incubate for a defined period treatment_add->incubation_treatment mtt_add 5. Add MTT reagent incubation_treatment->mtt_add incubation_mtt 6. Incubate for formazan formation mtt_add->incubation_mtt solubilization 7. Add solubilization solution incubation_mtt->solubilization read_absorbance 8. Read absorbance at ~570nm solubilization->read_absorbance calculation_cc50 9. Calculate CC50 read_absorbance->calculation_cc50

Caption: Workflow of the MTT Cytotoxicity Assay.

  • Cell Seeding: Seed host cells into a 96-well plate at an appropriate density.[14]

  • Compound Treatment: The following day, remove the growth medium and add fresh medium containing serial dilutions of your test and reference compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay to ensure comparable cytotoxicity data.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.[13]

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[12]

Interpreting the Data: The Selectivity Index

The ultimate measure of a compound's potential as an antiviral drug is its selectivity index (SI). The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[12][18][19] This value represents the therapeutic window of the compound. A higher SI indicates that the compound is more effective at inhibiting viral replication at concentrations that are not toxic to host cells.[12] Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.[12][18]

Table 1: Hypothetical Benchmarking Data for an Investigational Anti-Influenza Compound

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Investigational Compound X1.5>100>66.7
Oseltamivir (Reference)2.5>100>40
Baloxavir (Reference)0.05501000

In this hypothetical example, Investigational Compound X demonstrates potent antiviral activity with an EC50 value comparable to Oseltamivir and exhibits low cytotoxicity, resulting in a favorable selectivity index. While not as potent as Baloxavir, its distinct profile may warrant further investigation, particularly if it demonstrates a different mechanism of action or a better resistance profile.

Beyond the Basics: In Vivo Validation

While in vitro assays are essential for initial screening and benchmarking, the ultimate test of an antiviral compound's efficacy lies in in vivo models.[20] Animal models of viral infection provide a more complex biological system to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic effect.[20] Promising candidates identified through the in vitro benchmarking process described in this guide should be advanced to in vivo studies to validate their potential as clinically effective antiviral drugs.

Conclusion

A systematic and rigorous approach to benchmarking antiviral activity is fundamental to the successful discovery and development of new antiviral therapies. By carefully selecting reference compounds, meticulously performing standardized in vitro assays to determine EC50 and CC50 values, and critically evaluating the resulting selectivity index, researchers can confidently identify and prioritize the most promising candidates for further preclinical and clinical development.

References

A Comparative Guide to the Reproducibility of Synthesis Methods for Pyrrolo[2,1-f]triazin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors and antiviral drugs like Remdesivir.[1][4][5] The accessibility and efficient synthesis of this heterocyclic system are paramount for drug discovery and development programs. This guide provides a comparative analysis of commonly employed synthetic methods for pyrrolo[2,1-f]triazin-4-ones, with a focus on their reproducibility. We will delve into the mechanistic underpinnings of each approach, present a side-by-side comparison of reported experimental data, and provide standardized protocols for their independent verification. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research goals.

Introduction: The Significance of the Pyrrolo[2,1-f]triazin-4-one Scaffold

The pyrrolo[2,1-f][1][2][3]triazine framework is a cornerstone in the development of targeted therapies. Its unique electronic and structural features allow for versatile functionalization, leading to potent and selective inhibitors of various biological targets.[4] Notably, derivatives of this scaffold have shown remarkable efficacy as inhibitors of kinases such as VEGFR-2, EGFR, and JAK2, which are crucial targets in oncology.[4] Furthermore, the nucleoside analog Remdesivir, which contains the pyrrolo[2,1-f][1][2]triazine moiety, has demonstrated broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.[1]

Given the therapeutic importance of this scaffold, robust and reproducible synthetic methods are essential for advancing research and enabling large-scale production. This guide will critically evaluate three prominent synthetic strategies:

  • Method A: Synthesis from Pyrrole Derivatives via N-Amination and Cyclization

  • Method B: Rearrangement of Pyrrolo[1,2-d][1][3][4]oxadiazines

  • Method C: Tandem Copper(II)-Promoted Synthesis from 1-Amino-1H-pyrrole-2-amides

Comparative Analysis of Synthetic Methodologies

This section will dissect each synthetic route, exploring the underlying chemical principles and comparing the published outcomes.

Method A: Synthesis from Pyrrole Derivatives via N-Amination and Cyclization

This classical approach involves the initial N-amination of a pyrrole-2-carbonitrile or a related derivative, followed by cyclization with a suitable one-carbon source, such as formamidine acetate, to construct the triazinone ring.[1][6]

Causality Behind Experimental Choices: The choice of the N-aminating agent is critical for the efficiency of the first step. While reagents like O-(diphenylphosphinyl)hydroxylamine have been used, simpler and more scalable options like in-situ generated monochloramine are often preferred for process chemistry.[1][7][8] The subsequent cyclization is typically a condensation reaction where the choice of the C1 source and reaction conditions (e.g., thermal or microwave-assisted) can significantly impact the yield and purity of the final product.

Published Data Comparison:

Reference CompoundStarting MaterialKey ReagentsReported Yield (%)Reference
Pyrrolo[2,1-f][1][2][3]triazin-4-amine2-Cyanopyrrole1. NaH, in-situ NH2Cl; 2. Formamidine acetate55 (overall)[8][9]
Pyrrolo[2,1-f][1][2][3]triazin-4-aminePyrrole1. Vilsmeier reagent; 2. NH2OH·HCl, Ac2O; 3. NH2Cl; 4. Formamidine acetate~85 (optimized)[6]

Workflow Diagram:

Method_A_Workflow start Pyrrole-2-carbonitrile step1 N-Amination (e.g., NH2Cl, NaH) start->step1 Step 1 intermediate 1-Aminopyrrole-2-carbonitrile step1->intermediate step2 Cyclization (Formamidine acetate) intermediate->step2 Step 2 product Pyrrolo[2,1-f]triazin-4-amine step2->product

Caption: Workflow for the synthesis of Pyrrolo[2,1-f]triazin-4-amine from a pyrrole derivative.

Method B: Rearrangement of Pyrrolo[1,2-d][1][3][4]oxadiazines

This innovative approach involves the synthesis of a pyrrolo[1,2-d][1][3][4]oxadiazine intermediate, which then undergoes a nucleophile-induced rearrangement to furnish the desired pyrrolo[2,1-f]triazin-4-one.[2][3][10]

Causality Behind Experimental Choices: The initial formation of the oxadiazine is typically achieved through an intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole. The key to this method lies in the subsequent rearrangement step. The choice of nucleophile (e.g., lithium trimethyl(phenylsulfido)aluminate or sodium methoxide) and reaction conditions can influence the regioselectivity and yield of the rearrangement.[2][3] This method can provide access to a variety of substituted pyrrolotriazinones under mild conditions.[3][10]

Published Data Comparison:

Reference CompoundStarting MaterialKey Reagents for RearrangementReported Yield (%)Reference
2-Phenyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one2-Phenyl-pyrrolo[1,2-d][1][3][4]oxadiazineLi(MeAlSPh), THF90[2]
2-Phenyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one2-Phenyl-pyrrolo[1,2-d][1][3][4]oxadiazineNaOMe, THF/DMF85[2]

Workflow Diagram:

Method_B_Workflow start 1,2-Biscarbamoyl -substituted 1H-pyrrole step1 Intramolecular Cyclization start->step1 Step 1 intermediate Pyrrolo[1,2-d][1,3,4]oxadiazine step1->intermediate step2 Nucleophile-induced Rearrangement intermediate->step2 Step 2 product Pyrrolo[2,1-f]triazin-4-one step2->product

Caption: Workflow for the synthesis of Pyrrolo[2,1-f]triazin-4-one via rearrangement.

Method C: Tandem Copper(II)-Promoted Synthesis

This method provides a convergent and efficient route to 2-substituted pyrrolo[2,1-f]triazin-4(3H)-ones through a copper(II)-promoted tandem reaction of 1-amino-1H-pyrrole-2-amides with various aldehydes.[1]

Causality Behind Experimental Choices: The use of a copper(II) catalyst, such as CuCl₂·2H₂O, is crucial for promoting the condensation and subsequent cyclization in a one-pot fashion.[1] The choice of solvent and temperature can significantly affect the reaction rate and yield. This method is particularly attractive for generating a library of analogs due to the commercial availability of a wide variety of aldehydes. The reaction is believed to proceed through an N-imine intermediate.[1][10]

Published Data Comparison:

Reference CompoundStarting MaterialsCatalyst SystemReported Yield (%)Reference
2-Phenyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one1-Amino-N-phenyl-1H-pyrrole-2-carboxamide, BenzaldehydeCuCl₂·2H₂O, NaOAc, DMSOGood (not specified)[1]

Workflow Diagram:

Method_C_Workflow start1 1-Amino-1H-pyrrole-2-amide step1 Tandem Condensation and Cyclization start1->step1 start2 Aldehyde start2->step1 product 2-Substituted Pyrrolo[2,1-f]triazin-4-one step1->product Cu(II) catalyst

Caption: Workflow for the tandem copper(II)-promoted synthesis of Pyrrolo[2,1-f]triazin-4-ones.

Standardized Experimental Protocols for Reproducibility Assessment

To provide a direct comparison of the reproducibility of these methods, the following standardized protocols are proposed. These protocols are designed to be conducted under identical laboratory conditions to minimize variability.

General Materials and Methods

All reagents should be purchased from a reputable commercial supplier and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Nuclear magnetic resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source. Purity should be assessed by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Protocol for Method A: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine
  • Step 1: N-Amination of 2-Cyanopyrrole. To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2-cyanopyrrole (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes. In a separate flask, prepare a solution of monochloramine (NH₂Cl) by adding a solution of sodium hypochlorite (10-15% available chlorine, 1.1 eq) to a solution of ammonia (28% in water, 5.0 eq) and ammonium chloride (1.1 eq) in water at 0 °C. Add the freshly prepared NH₂Cl solution to the pyrrole anion solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Step 2: Cyclization. To the reaction mixture from Step 1, add formamidine acetate (2.0 eq). Heat the mixture to 120 °C and stir for 4 hours. Cool the reaction to room temperature and pour into ice water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Method B: Synthesis of 2-Phenyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
  • Step 1: Synthesis of 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide. Starting from 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, perform an N-amination using an aqueous solution of sodium hydroxide, ammonium chloride, ammonium hydroxide, and sodium hypochlorite as described in the literature.[11]

  • Step 2: Synthesis of the Pyrrolooxadiazine Intermediate. The detailed synthesis of the pyrrolooxadiazine intermediate from the N-aminopyrrole derivative involves a multi-step sequence including reaction with EDC·HCl and Boc-L-Ala, followed by a regioselective intramolecular cyclization.[1]

  • Step 3: Rearrangement. To a solution of the 2-phenyl-pyrrolo[1,2-d][1][3][4]oxadiazine (1.0 eq) in anhydrous THF at room temperature, add a solution of sodium methoxide (1.2 eq) in methanol dropwise. Stir the reaction mixture at room temperature for 3 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Method C: Synthesis of 2-Phenyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

To a mixture of 1-amino-N-phenyl-1H-pyrrole-2-carboxamide (1.0 eq), benzaldehyde (1.2 eq), and sodium acetate (2.0 eq) in DMSO, add copper(II) chloride dihydrate (0.2 eq). Heat the reaction mixture to 120 °C and stir for 6 hours. Cool the reaction to room temperature and dilute with water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Discussion of Expected Reproducibility and Challenges

Based on the published literature and general synthetic principles, we can anticipate the following regarding the reproducibility of each method:

  • Method A: This method, particularly with recent optimizations for scale-up, is expected to be highly reproducible.[8][9] However, the handling of sodium hydride and the in-situ generation of monochloramine require careful control of reaction conditions to ensure safety and consistency. The purity of the starting 2-cyanopyrrole can also influence the outcome.

  • Method B: The multi-step nature of this route introduces more potential points of variability. The regioselectivity of the intramolecular cyclization to form the oxadiazine and the subsequent rearrangement are critical steps where side products can form.[1] While the final rearrangement step is reported to be high-yielding under mild conditions, the overall reproducibility will depend on the consistent execution of the preceding steps.

  • Method C: The tandem one-pot nature of this method is attractive for its efficiency. However, copper-catalyzed reactions can sometimes be sensitive to ligand impurities, the quality of the copper salt, and atmospheric conditions. Reproducibility may depend on the careful control of these parameters. The scope of the reaction with different aldehydes may also vary in terms of yield and ease of purification.

Troubleshooting Decision Tree:

Troubleshooting_Tree start Low Yield or Incomplete Reaction q1 Which Method? start->q1 a1 Method A q1->a1 a2 Method B q1->a2 a3 Method C q1->a3 sol1a Check NaH activity Verify NH2Cl concentration a1->sol1a sol1b Ensure anhydrous conditions Increase reaction time/temp for cyclization a1->sol1b sol2a Confirm purity of N-aminopyrrole intermediate a2->sol2a sol2b Optimize rearrangement conditions (nucleophile, temp) a2->sol2b sol3a Use fresh Cu(II) salt Degas solvent a3->sol3a sol3b Screen different Cu sources/ ligands (if applicable) a3->sol3b

Caption: A decision tree for troubleshooting common issues in the synthesis of pyrrolo[2,1-f]triazin-4-ones.

Conclusion and Recommendations

All three methods present viable routes to the pyrrolo[2,1-f]triazin-4-one scaffold. The choice of method will ultimately depend on the specific goals of the research program.

  • For large-scale synthesis and process development, Method A appears to be the most robust and well-documented, with established protocols for kilogram-scale production.[8][9] Its linearity and use of relatively inexpensive starting materials are advantageous.

  • For medicinal chemistry campaigns requiring rapid diversification at the 2-position, Method C is highly attractive. Its convergent nature and tolerance of various aldehydes allow for the efficient generation of compound libraries.

  • Method B offers an elegant and often high-yielding approach, particularly for specific substitution patterns. While potentially more challenging to establish initially due to its multi-step nature, it can be a powerful tool for accessing unique analogs under mild conditions.

It is strongly recommended that any laboratory seeking to synthesize pyrrolo[2,1-f]triazin-4-ones perform a small-scale trial of their chosen method to establish its reproducibility with their specific reagents and equipment. Careful monitoring of reaction progress and thorough characterization of intermediates and the final product are essential for ensuring consistent and reliable results.

References

Validating Molecular Docking Predictions for a Novel Kinase Inhibitor: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: From In Silico Promise to In Vitro Reality

Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to a protein target. These computational predictions, however, are hypotheses that require rigorous experimental validation to confirm their accuracy and guide further drug development efforts. This guide provides a comprehensive framework for experimentally validating the molecular docking predictions for a hypothetical novel kinase inhibitor, 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one , against its predicted target, p38α mitogen-activated protein kinase (MAPK) .

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically investigated kinase inhibitors.[4][5] Our hypothetical docking studies suggest that 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is a potent inhibitor of p38α, a key kinase involved in inflammatory responses.[2][6] This guide will detail a multi-tiered experimental approach to not only validate this prediction but also to benchmark its performance against two well-established p38α inhibitors: Doramapimod (BIRB-796) and Neflamapimod (VX-745) .

This guide is structured to provide not just protocols, but the scientific rationale behind the chosen experimental cascade, ensuring a self-validating and robust assessment of our novel compound.

The Hypothetical Docking Prediction: 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one vs. p38α MAPK

Our in silico analysis predicts that 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one binds to the ATP-binding pocket of p38α with a favorable binding energy. The predicted binding mode suggests key interactions with the hinge region of the kinase, a hallmark of many ATP-competitive kinase inhibitors.

Predicted Interactions:

  • Hydrogen Bonding: The nitrogen atoms of the pyrrolotriazine core are predicted to form hydrogen bonds with the backbone amide and carbonyl groups of Met109 in the hinge region.

  • Hydrophobic Interactions: The chloro-substituted pyrrole ring is predicted to occupy a hydrophobic pocket, contributing to binding affinity.

Table 1: Hypothetical Molecular Docking Predictions for p38α Inhibitors

CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions with p38α Hinge Region (Met109)
2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one -9.5Hydrogen bonds
Doramapimod (BIRB-796)-11.2Hydrogen bonds and extensive hydrophobic interactions
Neflamapimod (VX-745)-10.1Hydrogen bonds and hydrophobic interactions

The Experimental Validation Cascade: A Multi-Faceted Approach

A single experimental technique is rarely sufficient to fully validate a docking prediction. Therefore, we will employ a tiered approach, moving from initial confirmation of binding to detailed thermodynamic and kinetic characterization, and finally to functional assessment of inhibitory activity.

Validation_Workflow cluster_0 Tier 1: Binding Confirmation cluster_1 Tier 2: Thermodynamic & Kinetic Profiling cluster_2 Tier 3: Functional Validation DSF Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) ITC Isothermal Titration Calorimetry (ITC) DSF->ITC What are the thermodynamics? SPR Surface Plasmon Resonance (SPR) DSF->SPR What are the kinetics? EnzymaticAssay Enzymatic Assay (IC50 Determination) ITC->EnzymaticAssay Is it a potent inhibitor? SPR->EnzymaticAssay Docking Molecular Docking Prediction Docking->DSF Does it bind?

Caption: Experimental workflow for validating molecular docking predictions.

Tier 1: Confirmation of Direct Binding via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or thermal shift assay, is a rapid and cost-effective method to confirm the direct binding of a ligand to a protein.[1][7] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). A significant positive shift in Tm (ΔTm) upon incubation with our test compound provides strong evidence of a direct interaction.

Experimental Protocol: DSF
  • Reagent Preparation:

    • Prepare a 10 µM solution of recombinant human p38α kinase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 10X stock solution of SYPRO Orange dye in DMSO.

    • Prepare 10 mM stock solutions of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, Doramapimod, and Neflamapimod in DMSO.

  • Assay Setup (in a 96-well PCR plate):

    • To each well, add 20 µL of the p38α kinase solution.

    • Add 2 µL of the compound stock solution (or DMSO for the no-ligand control) to achieve a final compound concentration of 100 µM.

    • Add 2.5 µL of the 10X SYPRO Orange dye solution.

    • Seal the plate and centrifuge briefly.

  • Data Acquisition:

    • Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange as the temperature is increased from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

  • Data Analysis:

    • Calculate the change in melting temperature (ΔTm) for each compound by subtracting the Tm of the no-ligand control from the Tm of the compound-treated sample.

Table 2: Comparative DSF Results for p38α Inhibitors

CompoundTm (°C)ΔTm (°C)Interpretation
p38α only (Control)42.5-Baseline stability
2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one 49.8+7.3Strong binding
Doramapimod (BIRB-796)53.2+10.7Very strong binding
Neflamapimod (VX-745)51.5+9.0Strong binding

Tier 2: Unveiling the Binding Thermodynamics and Kinetics

Once direct binding is confirmed, the next logical step is to quantify the binding affinity and understand the forces driving the interaction. We will use two orthogonal biophysical techniques for this: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9] This includes the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This level of detail is invaluable for understanding the mechanism of action and for lead optimization.

ITC_Workflow cluster_0 ITC Experiment cluster_1 Data Analysis Syringe Ligand in Syringe Titration Titration Syringe->Titration Cell Protein in Cell Cell->Titration Heat Heat Change Measurement Titration->Heat BindingIsotherm Binding Isotherm Generation Heat->BindingIsotherm Thermodynamics KD, ΔH, ΔS, n BindingIsotherm->Thermodynamics

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Experimental Protocol: ITC
  • Sample Preparation:

    • Dialyze recombinant human p38α kinase and dissolve the compounds in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

    • Prepare a 20 µM solution of p38α kinase and a 200 µM solution of each compound.

  • ITC Experiment:

    • Load the p38α kinase solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Surface Plasmon Resonance (SPR): Illuminating Binding Kinetics

Rationale: SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time.[2][10] It provides the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. Understanding the kinetics of binding, particularly the residence time (1/kd) of a compound on its target, is increasingly recognized as a critical factor for in vivo efficacy.[11]

Experimental Protocol: SPR
  • Immobilization of p38α Kinase:

    • Covalently immobilize recombinant human p38α kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell should be prepared in the same way but without the kinase to allow for subtraction of bulk refractive index changes.

  • Kinetic Analysis:

    • Inject a series of concentrations of each compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% P20) over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) as kd/ka.

Table 3: Comparative Thermodynamic and Kinetic Data for p38α Inhibitors

CompoundITC SPR
KD (nM) ΔH (kcal/mol)
2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one 55-8.5
Doramapimod (BIRB-796)0.1[12]-12.2
Neflamapimod (VX-745)10-9.8

Tier 3: Functional Validation through Enzymatic Assay

Rationale: The ultimate goal of an inhibitor is to block the biological function of its target. An in vitro enzymatic assay directly measures the ability of a compound to inhibit the catalytic activity of p38α kinase.[2][3] The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.

Experimental Protocol: p38α Kinase Inhibition Assay
  • Reagents:

    • Recombinant active p38α kinase.

    • A suitable substrate (e.g., ATF2 peptide).

    • ATP.

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a 384-well plate, add the p38α kinase, the ATF2 substrate, and varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 4: Comparative p38α Inhibitory Potency

CompoundIC50 (nM)
2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one 65
Doramapimod (BIRB-796)38[12]
Neflamapimod (VX-745)10

Synthesizing the Evidence: A Holistic View of the Candidate

The collective data from our multi-tiered validation approach provides a comprehensive and trustworthy assessment of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one as a p38α inhibitor.

  • DSF confirmed that the compound directly binds to p38α, as predicted by the docking model.

  • ITC and SPR provided quantitative measures of binding affinity (KD) that are in good agreement, lending confidence to the data. The thermodynamic and kinetic profiles offer insights for further structure-activity relationship (SAR) studies.

  • The enzymatic assay demonstrated that the compound not only binds to p38α but also inhibits its function with good potency.

By comparing these results to those of the well-characterized inhibitors Doramapimod and Neflamapimod, we can position our novel compound within the existing landscape of p38α inhibitors and make informed decisions about its potential for further development.

Conclusion and Future Directions

This guide has outlined a rigorous and logical experimental cascade for the validation of molecular docking predictions, using the hypothetical case of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one as a p38α inhibitor. By integrating biophysical and biochemical assays, we can move beyond a simple "yes/no" validation of binding to a deep understanding of the molecular interactions, thermodynamics, kinetics, and functional consequences of compound binding. This robust, data-driven approach is essential for mitigating risks and maximizing the chances of success in the challenging field of drug discovery.

The promising, albeit hypothetical, results for 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one warrant further investigation, including selectivity profiling against other kinases and evaluation in cell-based and in vivo models of inflammation.

References

A Comparative Analysis of the Pharmacokinetic Properties of Pyrrolotriazine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolotriazine Scaffold in Modern Drug Discovery

The pyrrolotriazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and therapeutic potential.[1][2] Analogs built upon this framework have demonstrated a wide spectrum of biological activities, leading to the development of potent inhibitors targeting diverse protein classes, including kinases, viral polymerases, and G-protein coupled receptors (GPCRs).[3][4][5] The success of the antiviral drug remdesivir, which features a pyrrolotriazine moiety, has further underscored the therapeutic promise of this chemical class.

A critical determinant of a drug candidate's success is its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Favorable pharmacokinetic properties are essential to ensure that a therapeutically effective concentration of the drug reaches its target site and is maintained for an appropriate duration. This guide provides a comparative analysis of the pharmacokinetic properties of various pyrrolotriazine analogs, offering valuable insights for researchers and drug development professionals. We will delve into experimental data, discuss the underlying structure-pharmacokinetic relationships, and provide detailed protocols for key in vitro and in vivo assays.

Comparative Pharmacokinetic Profiles of Pyrrolotriazine Analogs

The pharmacokinetic properties of pyrrolotriazine analogs can vary significantly depending on their specific chemical substitutions and the therapeutic target they are designed to engage. The following table summarizes key in vivo pharmacokinetic parameters for a selection of pyrrolotriazine analogs from different therapeutic areas, primarily derived from studies in rats.

Analog Class Compound Example Target Dose & Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (F%) Half-life (t½, h) Clearance (CL, mL/min/kg) Volume of Distribution (VD, L/kg) Source
CRF1 Antagonist Pyrrolopyridine AnalogCRF1 Receptor30 mg/kg, p.o.N/AN/AN/A246.37038[6]
CRF1 Antagonist Pyrazolopyridine AnalogCRF1 Receptor30 mg/kg, p.o.N/AN/AN/A7.0124344[6]
Antiviral Remdesivir (GS-5734)Viral RNA PolymeraseN/A (IV)Linear PKN/ALinear PKN/A (IV only)N/AN/AN/A[7]
Antiviral Metabolite GS-441524Viral RNA PolymeraseN/AAccumulates ~1.9-foldN/AN/AN/AN/AN/AN/A[7]
Anticancer Pyrrolotriazine c-Met/VEGFR-2 Inhibitorc-Met, VEGFR-2N/AGood PK profileN/AN/AN/AN/AN/AN/A[8]
Anticancer Pyrrolotriazine-4-one Eg5 InhibitorEg5 KinesinN/A (IV)N/AN/AN/AN/AN/AN/AN/A[5]

Analysis of Pharmacokinetic Trends:

From the available data, several trends can be observed:

  • Oral Bioavailability: The oral bioavailability of pyrrolotriazine analogs can be highly variable, ranging from low (7.0%) to moderate (24%) for the cited CRF1 antagonists.[6] This highlights the critical role of chemical modifications in influencing absorption. Factors such as lipophilicity, hydrogen bonding capacity, and susceptibility to first-pass metabolism play a significant role.

  • Metabolism and Clearance: The antiviral remdesivir is a prodrug that is rapidly metabolized to its active nucleoside analog, GS-441524.[7][9] This metabolic activation is a key feature of its mechanism of action. The clearance and volume of distribution values for the CRF1 antagonists suggest that these compounds are readily distributed throughout the body and are cleared at a moderate to high rate.[6]

  • Structure-Pharmacokinetic Relationships (SPKR): The development of pyrrolotriazine-based inhibitors often involves optimizing the substituents on the core scaffold to improve pharmacokinetic properties. For instance, in the development of pan-Aurora kinase inhibitors, optimization of a cyclopropane carboxamide terminus of a lead compound resulted in analogs with improved rat pharmacokinetic profiles.[10] Similarly, for PI3 kinase inhibitors, structure-activity relationship studies alongside microsomal metabolic stability screening were crucial in identifying a preclinical lead with suitable in vivo characteristics.[4]

Experimental Protocols for Assessing Pharmacokinetic Properties

To provide a practical framework for researchers, this section details standard experimental protocols for key in vitro and in vivo assays used to evaluate the pharmacokinetic properties of small molecules like pyrrolotriazine analogs.

In Vitro ADME Assays

These assays are crucial for early-stage drug discovery to predict the in vivo behavior of compounds.

This assay is widely used to predict the intestinal absorption of drugs.[11][12]

Principle: The human colon adenocarcinoma cell line, Caco-2, forms a monolayer of differentiated and polarized enterocytes, which serves as an in vitro model of the intestinal epithelium. The rate of transport of a compound across this monolayer is measured to determine its apparent permeability coefficient (Papp).

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[12]

  • Transport Experiment:

    • The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport).[11]

    • To evaluate efflux, the compound is added to the basolateral (B) side (B-to-A transport).[11]

    • Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).[11]

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter.

    • C0 is the initial concentration in the donor compartment.[12]

Visualization of Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for ~21 days to form monolayer seed->culture integrity Check monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to donor side (Apical or Basolateral) integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver side incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[13][14]

Principle: The rate of disappearance of a test compound when incubated with liver microsomes and the necessary cofactor (NADPH) is measured over time. This provides an estimate of the intrinsic clearance of the compound.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (from human or relevant animal species) on ice.[15]

    • Prepare a reaction mixture containing the microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[15]

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding a solution of the test compound (e.g., at 1 µM) and an NADPH-regenerating system.[15]

    • A control incubation without the NADPH-regenerating system is also performed to assess non-enzymatic degradation.[14]

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), an aliquot of the reaction mixture is taken.[14]

    • The reaction is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Analysis:

    • The samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.[13]

This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.[16][17]

Principle: Equilibrium dialysis is a common method where a semi-permeable membrane separates a compartment containing the test compound in plasma from a protein-free buffer compartment. At equilibrium, the concentration of the free (unbound) compound is the same in both compartments.

Step-by-Step Methodology:

  • Preparation:

    • Spike the test compound into plasma from the desired species (e.g., human, rat).[1]

  • Equilibrium Dialysis:

    • Add the plasma containing the test compound to one chamber of a rapid equilibrium dialysis (RED) device.[1]

    • Add a protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.[1]

    • Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4 hours).[16]

  • Sampling:

    • After incubation, collect samples from both the plasma and buffer chambers.[1]

  • Sample Preparation and Analysis:

    • Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample).

    • Precipitate the proteins with a cold organic solvent containing an internal standard.

    • Analyze the concentration of the compound in the supernatants by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[18]

Principle: A test compound is administered to a group of animals (typically rats or mice), and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured to determine key pharmacokinetic parameters.

Step-by-Step Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimate the animals (e.g., Sprague-Dawley rats) to the housing conditions.

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the test compound via the desired route (e.g., oral gavage for oral bioavailability or intravenous injection).

  • Blood Sampling:

    • Collect serial blood samples from a cannulated vein (e.g., jugular vein) or via another appropriate method at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood in tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples for analysis, typically involving protein precipitation with an organic solvent containing an internal standard.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, VD) using non-compartmental analysis software.

    • For oral dosing, calculate the oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.

Visualization of the ADME Process:

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Dissolution Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Tissues (Site of Action) Bloodstream->Tissues Distribution Liver Liver (Primary Site) Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Tissues->Bloodstream Redistribution Metabolites Metabolites Liver->Metabolites Biotransformation (e.g., CYP450) Bile Bile -> Feces Liver->Bile Biliary Excretion Metabolites->Bloodstream Urine Urine Kidneys->Urine Renal Excretion

Caption: The four key stages of pharmacokinetics (ADME).

Conclusion and Future Directions

The pyrrolotriazine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding and optimization of the pharmacokinetic properties of these analogs are paramount for their successful clinical development. This guide has provided a comparative overview of the pharmacokinetic profiles of different classes of pyrrolotriazine derivatives, highlighting the importance of structure-pharmacokinetic relationships. The detailed experimental protocols for key in vitro and in vivo assays offer a practical resource for researchers in the field.

Future research in this area should continue to focus on elucidating the specific metabolic pathways of pyrrolotriazine analogs and identifying the drug transporters involved in their absorption and disposition. The application of in silico predictive models, in conjunction with robust experimental data, will further accelerate the design of pyrrolotriazine-based drug candidates with optimal pharmacokinetic profiles, ultimately increasing their chances of becoming successful therapies for a range of diseases.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one

Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-1H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for laboratory personnel handling 2-chloro-1H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one (CAS: 1613751-69-1).[4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on a conservative assessment of potential hazards derived from structurally related chlorinated heterocyclic compounds and general best practices for handling potentially cytotoxic agents.[5][6][7]

The pyrrolo[2,1-f][1][2][3]triazine core is a feature in various biologically active molecules, and the presence of a chlorine atom suggests potential for reactivity and toxicity.[8] Therefore, a cautious approach to handling is paramount to ensure personnel safety. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 2-chloro-1H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one, a thorough risk assessment is the foundational step before any handling.[9] Based on the safety profiles of analogous chemical structures, such as 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-Chloro-4,6-dimethoxy-1,3,5-triazine, we must assume this compound may exhibit the following hazardous properties[5][6]:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][10]

  • Skin and Eye Irritation: Potential to cause skin irritation and serious eye damage.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[6][7]

  • Cytotoxicity: As many novel heterocyclic compounds are investigated for their cytotoxic potential in drug development, it is prudent to handle this compound as potentially cytotoxic.[1][2][11]

This precautionary principle dictates the stringent PPE recommendations outlined below.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 2-chloro-1H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one.

Primary Engineering Controls

All handling of this compound, especially when in solid or powdered form, must be conducted within a certified chemical fume hood or a containment device such as a glove box.[6][10] This is the primary line of defense to minimize inhalation exposure.

Tiered PPE Recommendations

The selection of PPE is dependent on the scale and nature of the operation. The following table outlines the minimum required PPE for different laboratory scenarios.

Scenario Required PPE Rationale
Low-Energy Operations (e.g., weighing, preparing solutions)Double gloves (nitrile), disposable gown, safety glasses with side shields, surgical mask.To prevent skin contact and inhalation of fine powders. Double gloving provides additional protection against potential permeation.
High-Energy Operations (e.g., sonicating, vortexing, heating)Double gloves (nitrile), disposable gown, face shield, and a fit-tested N95 respirator.Increased risk of aerosol generation necessitates a higher level of respiratory and facial protection.[1]
Large-Scale Operations (>1g)Double gloves (nitrile), chemical-resistant disposable coveralls, face shield, and a fit-tested N95 or higher-level respirator.The increased quantity of the compound elevates the risk of significant exposure in case of a spill or accident.
Spill Cleanup Chemical-resistant gloves, disposable chemical-resistant suit, full-face respirator with appropriate cartridges, and chemical-resistant boot covers.To provide comprehensive protection during emergency response to a spill.[12]
Detailed PPE Specifications
  • Gloves: Use powder-free nitrile gloves. When double-gloving, the outer glove should be removed and replaced immediately upon contamination. For prolonged handling, consider gloves rated for chemical resistance.[3]

  • Gowns and Coveralls: Disposable, fluid-resistant gowns are essential to protect personal clothing and skin.[2][12] For larger-scale work, coveralls made of materials like Tyvek® offer enhanced protection.[2]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A full-face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.[1][12]

  • Respiratory Protection: A fit-tested N95 respirator is recommended for operations that may generate dust or aerosols.[1] Ensure proper fit and seal checks are performed before each use.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence

Donning_Sequencecluster_prepPreparationcluster_ppePPE ApplicationWash_HandsWash Hands ThoroughlyGownDisposable GownWash_Hands->GownMaskMask/RespiratorGown->MaskGogglesGoggles/Face ShieldMask->GogglesGlovesGloves (over gown cuffs)Goggles->Gloves

Caption: PPE Donning Sequence

Doffing Sequence

The doffing process is designed to remove the most contaminated items first.

Doffing_Sequencecluster_removalPPE Removalcluster_finalFinal StepGlovesRemove Outer GlovesGownRemove GownGloves->GownGogglesRemove Goggles/Face ShieldGown->GogglesMaskRemove Mask/RespiratorGoggles->MaskInner_GlovesRemove Inner GlovesMask->Inner_GlovesWash_HandsWash Hands ThoroughlyInner_Gloves->Wash_Hands

Caption: PPE Doffing Sequence

Decontamination and Disposal

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution should be validated for its effectiveness against the compound.

  • Disposal: All disposable PPE and contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Waste should be collected in clearly labeled, sealed containers.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

Conclusion

The handling of 2-chloro-1H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one requires a stringent and cautious approach due to the lack of specific safety data. The implementation of robust engineering controls, diligent use of appropriate personal protective equipment, and adherence to established safe handling and disposal procedures are imperative to mitigate potential risks. This guide provides a framework for safe laboratory practices, which should be supplemented by institution-specific training and a comprehensive, compound-specific risk assessment before any work commences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.